Technical Documentation Center

4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid
  • CAS: 167626-67-7

Core Science & Biosynthesis

Foundational

Synthesis of 4-(1H-Imidazol-1-yl)-3-nitrobenzoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals This technical guide outlines the theoretical synthesis of 4-(1H-imidazol-1-yl)-3-nitrobenzoic acid, a molecule of interest in organic synthesis and potenti...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines the theoretical synthesis of 4-(1H-imidazol-1-yl)-3-nitrobenzoic acid, a molecule of interest in organic synthesis and potential pharmaceutical research. Due to the limited availability of a detailed, peer-reviewed synthesis protocol and associated characterization data in the public domain, this document provides a generalized procedure based on established chemical principles and analogous reactions. The information herein is intended to serve as a foundational guide for researchers to develop a specific experimental protocol.

Chemical Properties and Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceCAS Number
4-Fluoro-3-nitrobenzoic acidC₇H₄FNO₄185.11123-126Solid453-71-4
ImidazoleC₃H₄N₂68.0889-91White to off-white crystalline solid288-32-4
4-(1H-Imidazol-1-yl)-3-nitrobenzoic acid C₁₀H₇N₃O₄ 233.18 Not available Not available 167626-67-7

Proposed Synthesis Protocol

The synthesis of 4-(1H-imidazol-1-yl)-3-nitrobenzoic acid is most plausibly achieved through a nucleophilic aromatic substitution reaction. This common and reliable method involves the displacement of a fluoride ion from an activated aromatic ring by a nucleophile, in this case, imidazole.

Reaction Scheme

The proposed reaction involves the substitution of the fluorine atom on 4-fluoro-3-nitrobenzoic acid by the nitrogen atom of the imidazole ring.

G cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Product 4-Fluoro-3-nitrobenzoic_acid 4-Fluoro-3-nitrobenzoic acid Product 4-(1H-Imidazol-1-yl)-3-nitrobenzoic acid 4-Fluoro-3-nitrobenzoic_acid->Product + Imidazole Imidazole Imidazole Base_Solvent Base (e.g., K₂CO₃) Solvent (e.g., DMSO)

Caption: Proposed synthesis of 4-(1H-Imidazol-1-yl)-3-nitrobenzoic acid.

Experimental Procedure (Generalized)

The following is a generalized experimental protocol based on similar documented reactions. Optimization of these conditions is necessary for a successful synthesis.

  • Reactant Preparation: In a round-bottom flask, dissolve 4-fluoro-3-nitrobenzoic acid (1.0 equivalent) in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Addition of Base and Imidazole: To this solution, add a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (approximately 2.0 equivalents), to act as a proton scavenger. Subsequently, add imidazole (1.0-1.2 equivalents).

  • Reaction: Heat the reaction mixture with stirring. The optimal temperature is likely to be in the range of 100-150 °C. The progress of the reaction should be monitored by an appropriate technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature. The work-up procedure will likely involve pouring the reaction mixture into water and acidifying with a mineral acid (e.g., HCl) to precipitate the product.

  • Purification: The crude product can be collected by filtration and should be purified, for example, by recrystallization from a suitable solvent or by column chromatography on silica gel.

Biological Activity and Signaling Pathways

A comprehensive search of scientific literature and databases did not reveal any specific biological activities or associated signaling pathways for 4-(1H-imidazol-1-yl)-3-nitrobenzoic acid. The presence of the imidazole and nitrobenzoic acid moieties suggests potential for various biological interactions, as these functional groups are present in a wide range of bioactive molecules. However, without experimental data, any discussion of its biological role would be purely speculative.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the proposed synthesis and characterization of 4-(1H-imidazol-1-yl)-3-nitrobenzoic acid.

G Reactant_Mixing Mix 4-fluoro-3-nitrobenzoic acid, imidazole, and base in a solvent Heating Heat the reaction mixture (e.g., 100-150 °C) Reactant_Mixing->Heating Monitoring Monitor reaction progress (TLC or LC-MS) Heating->Monitoring Workup Cool, pour into water, and acidify Monitoring->Workup Reaction Complete Purification Filter and purify the crude product (Recrystallization or Chromatography) Workup->Purification Characterization Characterize the final product (NMR, IR, MS, Melting Point) Purification->Characterization

Caption: General experimental workflow for the synthesis of the target compound.

Conclusion

This document provides a theoretical framework for the synthesis of 4-(1H-imidazol-1-yl)-3-nitrobenzoic acid. It is important to reiterate that a detailed, validated experimental protocol and comprehensive characterization data for this compound are not currently available in the public domain. Researchers aiming to synthesize this molecule should use the information provided as a starting point for developing a robust and optimized experimental procedure. Further investigation into the biological properties of this compound is warranted to explore its potential applications in drug discovery and development.

Exploratory

Physicochemical Properties of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the physicochemical properties of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid, a heterocyclic compoun...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details available data, outlines relevant experimental protocols for its characterization, and presents logical workflows for its synthesis and potential analysis.

Core Physicochemical Data

Table 1: Compound Identification and General Properties

PropertyValueSource
IUPAC Name 4-(1H-Imidazol-1-yl)-3-nitrobenzoic acidPubChem[1]
CAS Number 167626-67-7PubChem[1]
Molecular Formula C₁₀H₇N₃O₄PubChem[1]
Molecular Weight 233.18 g/mol PubChem[1]

Table 2: Computed Physicochemical Properties

PropertyValueSource
Topological Polar Surface Area (TPSA) 98.26 ŲChemScene[2]
LogP (Octanol-Water Partition Coefficient) 1.9005ChemScene[2]
Hydrogen Bond Donors 1ChemScene[2]
Hydrogen Bond Acceptors 5ChemScene[2]
Rotatable Bonds 3ChemScene[2]

Table 3: Properties of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid hydrochloride

PropertyValueSource
CAS Number 1171571-17-7ChemScene, Moldb[2][3]
Molecular Formula C₁₀H₈ClN₃O₄ChemScene, Moldb[2][3]
Molecular Weight 269.64 g/mol ChemScene, Moldb[2][3]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate determination of the physicochemical properties of any active pharmaceutical ingredient (API). The following sections provide established methodologies that can be applied to characterize 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid.

Melting Point Determination

The melting point is a fundamental indicator of a compound's purity. A sharp melting range typically suggests a high degree of purity, while a broad and depressed range can indicate the presence of impurities.

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small amount of finely powdered, dry 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[4]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube, adjacent to a calibrated thermometer.

  • Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[5]

  • Observation: The temperature at which the substance first begins to liquefy (T1) and the temperature at which it becomes completely liquid (T2) are recorded. The melting point is reported as the range T1-T2.[5][6]

Aqueous Solubility Determination

Solubility is a critical parameter influencing a drug's bioavailability. The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.

Methodology: Shake-Flask Method

  • Preparation: An excess amount of solid 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid is added to a known volume of an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a sealed flask.[7][8]

  • Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[9][10]

  • Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.[7][9]

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7][9] A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

pKa Determination

The acid dissociation constant (pKa) is essential for predicting the ionization state of a molecule at different pH values, which affects its solubility, absorption, and distribution. Potentiometric titration is a precise method for determining the pKa of acidic and basic compounds.

Methodology: Potentiometric Titration

  • Solution Preparation: A precise amount of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture) to a known concentration (e.g., 1 mM).[11] The ionic strength of the solution is typically kept constant with a background electrolyte like KCl.[11]

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.[11]

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.[11]

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the curve.[12][13][14]

Synthesis and Analysis Workflow

The synthesis of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid can be logically approached through an Ullmann condensation reaction, a copper-catalyzed N-arylation. The subsequent purification and analysis are critical steps to ensure the final product's identity and purity.

Synthesis_and_Analysis_Workflow Start Starting Materials: 4-Halogeno-3-nitrobenzoic acid Imidazole Reaction Ullmann Condensation: - Copper Catalyst (e.g., CuI) - Base (e.g., K2CO3) - High-boiling solvent (e.g., DMF) Start->Reaction Workup Reaction Work-up: - Quenching - Extraction - Washing Reaction->Workup Purification Purification: - Recrystallization or - Column Chromatography Workup->Purification Product Pure 4-(1H-Imidazol-1-YL) -3-nitrobenzoic acid Purification->Product Analysis Purity & Identity Confirmation: - Melting Point - HPLC - NMR Spectroscopy - Mass Spectrometry Product->Analysis

Synthesis and Analysis Workflow for 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid.

The Ullmann condensation typically involves the reaction of an aryl halide with a nucleophile, in this case, imidazole, in the presence of a copper catalyst.[15][16] The reaction often requires elevated temperatures and a polar aprotic solvent.

Potential Biological Activity Pathway

Nitroimidazole derivatives are known to possess a range of biological activities, often acting as antimicrobial or anticancer agents.[17][18][19][20] A common mechanism of action for nitroaromatic compounds involves reductive activation within target cells to generate reactive nitroso and hydroxylamine intermediates, which can lead to cellular damage.

Biological_Activity_Pathway Compound 4-(1H-Imidazol-1-YL) -3-nitrobenzoic acid (Prodrug) Activation Reductive Activation (e.g., by microbial or -tumoral reductases) Compound->Activation Intermediates Reactive Intermediates: - Nitroso radical anion - Other reactive nitrogen species Activation->Intermediates Damage Cellular Damage Intermediates->Damage - DNA damage - Protein dysfunction - Oxidative stress Effect Biological Effect: - Antimicrobial Activity - Cytotoxicity Damage->Effect HPLC_Analysis_Workflow Sample Prepare Sample: - Dissolve in mobile phase - Filter (0.45 µm) Injection Inject Sample Sample->Injection HPLC HPLC System: - C18 Column - Mobile Phase (e.g., Acetonitrile/Water with acid) - UV Detector (e.g., 254 nm) Separation Chromatographic Separation HPLC->Separation Injection->HPLC Detection UV Detection Separation->Detection Data Data Analysis: - Chromatogram generation - Peak integration - Purity calculation (% Area) Detection->Data

References

Foundational

Technical Guide: Spectroscopic and Synthetic Profile of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed overview of the synthesis and predicted spectral characteristics of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid. Due t...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and predicted spectral characteristics of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid. Due to the limited availability of experimental spectral data in public databases, this document presents a plausible synthetic route and predicted spectral data based on the analysis of analogous compounds and functional groups. This information is intended to serve as a valuable resource for researchers interested in the synthesis and characterization of this and related molecules.

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid. These predictions are derived from the known spectral properties of its constituent functional groups and related substituted aromatic compounds.

Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~13.0 - 11.0Singlet (broad)1H-COOH
~8.5 - 8.3Doublet1HAr-H (adjacent to NO₂)
~8.2 - 8.0Doublet of doublets1HAr-H (between COOH and Imidazole)
~7.9 - 7.7Doublet1HAr-H (adjacent to COOH)
~7.8 - 7.6Singlet1HImidazole C2-H
~7.3 - 7.1Singlet1HImidazole C4-H
~7.2 - 7.0Singlet1HImidazole C5-H

Solvent: DMSO-d₆

Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~165-COOH
~148Ar-C (attached to NO₂)
~140Ar-C (attached to Imidazole)
~138Imidazole C2
~135Ar-C (adjacent to NO₂ and Imidazole)
~132Ar-C (attached to COOH)
~130Imidazole C4
~128Ar-C (adjacent to COOH)
~125Ar-C (adjacent to Imidazole)
~120Imidazole C5

Solvent: DMSO-d₆

Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3100 - 2500BroadO-H stretch (Carboxylic acid)
~3120MediumC-H stretch (Aromatic and Imidazole)
~1700StrongC=O stretch (Carboxylic acid)
~1610, 1580, 1480Medium to StrongC=C stretch (Aromatic ring)
~1530StrongAsymmetric N-O stretch (Nitro group)
~1350StrongSymmetric N-O stretch (Nitro group)
~1300MediumC-N stretch (Imidazole)
~1200MediumC-O stretch (Carboxylic acid)
~920Medium (broad)O-H bend (Carboxylic acid dimer)
~840MediumC-H bend (Aromatic out-of-plane)
~750MediumC-N bend (Nitro group)
Predicted Mass Spectrometry Data
m/zInterpretation
233[M]⁺ (Molecular ion)
216[M - OH]⁺
188[M - COOH]⁺
142[M - COOH - NO₂]⁺
68[Imidazole]⁺

Experimental Protocols

The following is a detailed, plausible experimental protocol for the synthesis of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid. This procedure is based on established synthetic methodologies for similar compounds.

Synthesis of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid

This synthesis is proposed as a two-step process starting from 4-chloro-3-nitrobenzoic acid and imidazole via a nucleophilic aromatic substitution reaction.

Materials:

  • 4-Chloro-3-nitrobenzoic acid

  • Imidazole

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Hydrochloric acid (HCl), 1 M

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-3-nitrobenzoic acid (1.0 eq), imidazole (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to dissolve the reactants.

  • Reaction: Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-water.

  • Acidification: Acidify the aqueous mixture to a pH of 3-4 with 1 M HCl. A precipitate should form.

  • Extraction: Extract the product from the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent, or by recrystallization from a suitable solvent such as ethanol/water.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.

  • IR Spectroscopy: The IR spectrum would be obtained using a Fourier-Transform Infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet.

  • Mass Spectrometry: The mass spectrum would be acquired using an Electrospray Ionization (ESI) mass spectrometer.

Visualizations

The following diagrams illustrate the proposed synthetic pathway and a general experimental workflow.

Synthesis_Pathway Synthetic Pathway for 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 4-Chloro-3-nitrobenzoic_acid 4-Chloro-3-nitrobenzoic acid Conditions K₂CO₃, DMF 120-130 °C 4-Chloro-3-nitrobenzoic_acid->Conditions Imidazole Imidazole Imidazole->Conditions Product 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid Conditions->Product Experimental_Workflow General Experimental Workflow Start Reaction Setup Reaction Heating and Stirring Start->Reaction Workup Quenching and Extraction Reaction->Workup Purification Column Chromatography / Recrystallization Workup->Purification Characterization NMR, IR, MS Analysis Purification->Characterization End Pure Product Characterization->End

Exploratory

A Technical Guide to the Solubility and Stability of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the solubility and stability of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid, a heterocyclic compound...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in public literature, this guide furnishes detailed experimental protocols for determining these crucial physicochemical properties. Furthermore, it presents comparative data for structurally related compounds to offer valuable insights for research and development. This document also explores potential biological activities and associated signaling pathways based on the compound's structural motifs.

Physicochemical Properties

4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid (PubChem CID: 737530) is a small molecule with the chemical formula C₁₀H₇N₃O₄ and a molecular weight of 233.18 g/mol .[1] Its structure features a benzoic acid moiety substituted with both a nitro group and an imidazole ring. The presence of these functional groups is expected to influence its solubility, stability, and biological activity.

Table 1: Computed Physicochemical Properties of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid

PropertyValueSource
Molecular Weight233.18 g/mol [1]
Molecular FormulaC₁₀H₇N₃O₄[1]
XLogP31.5PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count5PubChem
Rotatable Bond Count2PubChem
Topological Polar Surface Area98.3 ŲPubChem
Heavy Atom Count17PubChem
Formal Charge0PubChem

Solubility Profile

Comparative Solubility Data

To provide a frame of reference, the following table summarizes the solubility of related nitrobenzoic acids in various solvents.

Table 2: Solubility of Structurally Related Nitrobenzoic Acids

CompoundSolventTemperature (°C)Solubility ( g/100 mL)Reference
3-Nitrobenzoic acidWater150.24[2]
Methanol1047.34[2]
Benzene100.795[2]
4-Nitrobenzoic acidWater150.02[2]
Methanol109.6[2]
Benzene12.50.017[2]
Experimental Protocols for Solubility Determination

This method determines the equilibrium solubility of a compound and is considered the gold standard.

Protocol:

  • Add an excess amount of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) or other relevant solvents.

  • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, visually inspect the samples to confirm the presence of undissolved solid.

  • Separate the saturated solution from the excess solid by centrifugation and/or filtration (using a filter that does not adsorb the compound).

  • Quantify the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

This high-throughput method is often used in early drug discovery to assess the solubility of compounds prepared from a DMSO stock solution.

Protocol:

  • Prepare a high-concentration stock solution of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid in dimethyl sulfoxide (DMSO).

  • Add small aliquots of the DMSO stock solution to a series of aqueous buffers in a microplate format.

  • Monitor the solutions for the appearance of precipitation (turbidity) using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).

  • The concentration at which precipitation is first observed is determined as the kinetic solubility.

Stability Profile

The chemical stability of a drug substance is crucial for ensuring its safety, efficacy, and shelf-life. Stability testing involves subjecting the compound to various stress conditions to identify potential degradation pathways and products.

Forced Degradation Studies

Forced degradation, or stress testing, is essential for elucidating the intrinsic stability of a molecule.[3] These studies help in developing stability-indicating analytical methods.[4][5]

Table 3: Recommended Conditions for Forced Degradation Studies

Stress ConditionTypical ProtocolPotential Degradation Pathways
Acid Hydrolysis 0.1 M HCl at 60-80°C for up to 7 daysHydrolysis of amide or ester linkages (if present), degradation of the imidazole ring.
Base Hydrolysis 0.1 M NaOH at 60-80°C for up to 7 daysSimilar to acid hydrolysis, but potentially faster for certain functional groups.
Oxidation 3-30% H₂O₂ at room temperature for up to 7 daysOxidation of the imidazole ring, nitro group reduction, or other susceptible functional groups.
Thermal Degradation Dry heat at a temperature above the accelerated stability testing conditions (e.g., 80-100°C) for up to 2 weeksDecarboxylation, ring opening, or other thermally induced reactions.
Photostability Exposure to a light source conforming to ICH Q1B guidelines (e.g., xenon lamp or a cool white fluorescent/near UV lamp)Photolytic degradation, often leading to complex mixtures of products. The nitroaromatic moiety is a known photosensitive group.[4]
Experimental Protocol for a Typical Forced Degradation Study

Protocol:

  • Prepare solutions of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid in the respective stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). For thermal and photostability, the solid compound and solutions are exposed to the stress conditions.

  • Maintain the samples at the specified temperature and for the designated time period. A control sample, protected from the stress condition, should be analyzed concurrently.

  • At various time points, withdraw aliquots of the samples. Neutralize the acidic and basic samples before analysis.

  • Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

  • Characterize the degradation products using techniques such as LC-MS/MS and NMR to elucidate their structures.

Potential Biological Activity and Signaling Pathways

While specific biological targets for 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid have not been identified in the public domain, its structural components, the imidazole ring and the nitrobenzoic acid moiety, are present in many biologically active molecules.

  • Imidazole Derivatives are known to possess a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[6][7][8] Their mechanisms of action often involve interactions with key enzymes and signaling pathways.[9][10]

  • Nitroaromatic Compounds , particularly nitroimidazoles, are well-known antimicrobial agents. Their mechanism of action typically involves the bioreductive activation of the nitro group by microbial nitroreductases to form reactive nitrogen species that induce cellular damage.[11]

Based on this, it is plausible that 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid could modulate signaling pathways relevant to cancer or inflammation.

Proposed Signaling Pathway in Cancer

Imidazole-containing compounds have been shown to inhibit various kinases involved in cancer cell proliferation and survival.[9][12] A potential mechanism could involve the inhibition of a receptor tyrosine kinase (RTK) or a downstream signaling cascade such as the MAPK/ERK pathway.

anticancer_pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Ligand Ligand Ligand->RTK Activation Compound 4-(1H-Imidazol-1-YL) -3-nitrobenzoic acid Compound->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Proposed inhibition of a receptor tyrosine kinase signaling pathway.

Proposed Signaling Pathway in Inflammation

Imidazole derivatives have also been reported to exhibit anti-inflammatory properties by modulating pathways such as the NF-κB signaling cascade, which plays a central role in the inflammatory response.[13]

anti_inflammatory_pathway Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK Activates Compound 4-(1H-Imidazol-1-YL) -3-nitrobenzoic acid Compound->IKK Inhibition IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation IkB_NFkB->NFkB IκB Degradation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Gene Transcription

Caption: Proposed inhibition of the NF-κB inflammatory signaling pathway.

Experimental Workflows

Workflow for Solubility and Stability Assessment

A systematic approach is necessary for the comprehensive evaluation of a new chemical entity.

experimental_workflow Start Compound Synthesis & Purification PhysChem Physicochemical Characterization Start->PhysChem Solubility Solubility Screening (Kinetic & Thermodynamic) PhysChem->Solubility Stability Forced Degradation Studies PhysChem->Stability LongTerm Long-Term & Accelerated Stability Studies Solubility->LongTerm Analytical Development of Stability- Indicating Analytical Method Stability->Analytical DegradantID Degradant Identification & Characterization Analytical->DegradantID Analytical->LongTerm End Data Analysis & Report Generation DegradantID->End LongTerm->End

Caption: General workflow for solubility and stability assessment.

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid. While direct experimental data for this compound is scarce, the provided experimental protocols and comparative data for related structures offer a solid foundation for researchers. The exploration of potential biological activities and signaling pathways highlights promising avenues for future investigation into the therapeutic potential of this and similar molecules. A systematic approach to characterizing its physicochemical properties is paramount for any future drug development efforts.

References

Foundational

Technical Guide: 4-(1H-Imidazol-1-yl)-3-nitrobenzoic acid (CAS 167626-67-7)

For Researchers, Scientists, and Drug Development Professionals Introduction 4-(1H-Imidazol-1-yl)-3-nitrobenzoic acid, with CAS Registry Number 167626-67-7, is a heterocyclic aromatic compound. Its structure, incorporati...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1H-Imidazol-1-yl)-3-nitrobenzoic acid, with CAS Registry Number 167626-67-7, is a heterocyclic aromatic compound. Its structure, incorporating both an imidazole ring and a nitro-substituted benzoic acid moiety, makes it a valuable intermediate in medicinal chemistry and organic synthesis. The imidazole group offers a site for coordination and hydrogen bonding, while the nitrobenzoic acid portion provides opportunities for various chemical transformations, including reduction of the nitro group and derivatization of the carboxylic acid. This document provides a comprehensive overview of its chemical structure, properties, a plausible synthesis protocol, and its likely role as a building block in the development of more complex molecules.

Chemical Structure and Identifiers

The chemical structure of 4-(1H-imidazol-1-yl)-3-nitrobenzoic acid consists of a benzoic acid molecule substituted with an imidazole ring at the 4-position and a nitro group at the 3-position.

Identifier Value
CAS Number 167626-67-7[1]
IUPAC Name 4-(1H-imidazol-1-yl)-3-nitrobenzoic acid[2]
Molecular Formula C₁₀H₇N₃O₄[1][2]
Canonical SMILES C1=CC(=C(C=C1C(=O)O)--INVALID-LINK--[O-])N2C=CN=C2
InChI InChI=1S/C10H7N3O4/c14-10(15)7-1-2-8(9(5-7)13(16)17)12-4-3-11-6-12/h1-6H,(H,14,15)[2]
InChIKey FLYKERXELOIGQB-UHFFFAOYSA-N[2]
Synonyms 4-(1-Imidazolyl)-3-nitrobenzoic Acid, 4-(1H-imidazol-1-yl)-3-nitrobenzenecarboxylic acid[2]

Physicochemical Properties

Quantitative physicochemical data for 4-(1H-imidazol-1-yl)-3-nitrobenzoic acid is not extensively reported in publicly available literature. The following table summarizes computed data and key properties.

Property Value Source
Molecular Weight 233.18 g/mol PubChem[1][2]
Exact Mass 233.04365571 DaPubChem[2]
Topological Polar Surface Area 101 ŲPubChem[2]
Hydrogen Bond Donors 1PubChem (Computed)
Hydrogen Bond Acceptors 5PubChem (Computed)
Rotatable Bond Count 2PubChem (Computed)
pKa Not experimentally determined. The presence of the electron-withdrawing nitro group is expected to increase the acidity of the carboxylic acid compared to benzoic acid (pKa ≈ 4.2). For comparison, 3-nitrobenzoic acid has a pKa of 3.47.N/A
Solubility Not experimentally determined. Expected to be soluble in polar organic solvents like DMF and DMSO.N/A
Melting Point Not experimentally determined.N/A
Boiling Point Not experimentally determined.N/A

Synthesis

The synthesis of 4-(1H-imidazol-1-yl)-3-nitrobenzoic acid can be achieved through a copper-catalyzed N-arylation reaction, commonly known as an Ullmann condensation. This reaction involves the coupling of an aryl halide with an amine, in this case, 4-chloro-3-nitrobenzoic acid and imidazole.

Proposed Synthetic Pathway

Synthesis_of_CAS_167626-67-7 cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Reactant1 4-Chloro-3-nitrobenzoic acid Product 4-(1H-Imidazol-1-yl)-3-nitrobenzoic acid Reactant1->Product Ullmann Condensation Reactant2 Imidazole Reactant2->Product Catalyst Copper(I) salt (e.g., CuI) Catalyst->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., DMF) Solvent->Product

Figure 1: Proposed synthetic route for 4-(1H-imidazol-1-yl)-3-nitrobenzoic acid.
Detailed Experimental Protocol (Proposed)

This protocol is based on general procedures for Ullmann-type reactions.

Materials:

  • 4-Chloro-3-nitrobenzoic acid

  • Imidazole

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-3-nitrobenzoic acid (1.0 eq), imidazole (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Solvent Addition: Add anhydrous DMF to the flask.

  • Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and acidify to pH 3-4 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Synthesis Workflow Diagram

Synthesis_Workflow start Start setup Combine reactants, catalyst, and base in DMF start->setup reaction Heat and stir at 100-120 °C for 12-24h setup->reaction workup Cool, acidify with HCl, and perform aqueous work-up reaction->workup extraction Extract with ethyl acetate workup->extraction drying Dry organic layer extraction->drying purification Purify by recrystallization or chromatography drying->purification end End purification->end

Figure 2: General workflow for the synthesis of 4-(1H-imidazol-1-yl)-3-nitrobenzoic acid.

Biological Activity and Applications

There is limited direct information in the scientific literature regarding the specific biological activities of 4-(1H-imidazol-1-yl)-3-nitrobenzoic acid. Its primary role appears to be that of a chemical intermediate in the synthesis of more complex, biologically active molecules.

The imidazole moiety is a common feature in many pharmaceuticals due to its ability to engage in various biological interactions. Similarly, the nitroaromatic scaffold is present in some drug molecules, although it can also be a liability due to potential toxicity. The reduction of the nitro group to an amine provides a key functional group for further derivatization in drug discovery programs. For example, a patent discloses a process for the preparation of a pharmaceutical intermediate starting from 4-(methylamino)-3-nitrobenzoic acid, highlighting the utility of this class of compounds in drug synthesis.

Given its structure, 4-(1H-imidazol-1-yl)-3-nitrobenzoic acid is a versatile building block for creating libraries of compounds for screening in various therapeutic areas.

Potential Signaling Pathway Interactions (Hypothetical)

As no direct biological targets for this compound have been identified, any discussion of signaling pathway interactions is purely hypothetical and based on the general properties of related molecules. Imidazole-containing compounds are known to interact with a wide range of biological targets, including enzymes (e.g., kinases, metalloenzymes) and receptors. The specific substitution pattern of this molecule would determine its potential biological activity.

Hypothetical_Interaction Compound 4-(1H-Imidazol-1-yl)-3- nitrobenzoic acid Intermediate Chemical Intermediate Compound->Intermediate Derivatization Lead_Compound Lead Compound Intermediate->Lead_Compound Optimization Biological_Target Biological Target (e.g., Enzyme, Receptor) Lead_Compound->Biological_Target Binding Signaling_Pathway Signaling Pathway Modulation Biological_Target->Signaling_Pathway Biological_Effect Biological Effect Signaling_Pathway->Biological_Effect

Figure 3: Logical relationship of the compound as a building block in drug discovery.

Conclusion

4-(1H-Imidazol-1-yl)-3-nitrobenzoic acid (CAS 167626-67-7) is a well-defined chemical entity with significant potential as a building block in organic synthesis, particularly in the field of medicinal chemistry. While direct data on its physicochemical properties and biological activity are scarce, its synthesis is achievable through established methodologies like the Ullmann condensation. Its utility lies in the strategic combination of a reactive imidazole ring and a modifiable nitrobenzoic acid core, paving the way for the creation of novel and complex molecules for further investigation in drug discovery and materials science. Further research is warranted to fully characterize this compound and explore its potential applications.

References

Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Biological Activity of Nitroimidazole Derivatives This guide provides a comprehensive overview of the diverse biological activities of nitroimidazole derivatives, focusing on their mech...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity of Nitroimidazole Derivatives

This guide provides a comprehensive overview of the diverse biological activities of nitroimidazole derivatives, focusing on their mechanisms of action, structure-activity relationships, and applications in antimicrobial, antiparasitic, and anticancer therapies. It includes detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows to support research and development efforts in this field.

Introduction to Nitroimidazoles

Nitroimidazoles are a class of heterocyclic organic compounds characterized by an imidazole ring substituted with at least one nitro group. First discovered for their antimicrobial properties, their applications have since expanded significantly.[1] The parent compound, azomycin (2-nitroimidazole), paved the way for the development of clinically significant drugs like metronidazole (a 5-nitroimidazole), which is a cornerstone for treating anaerobic and protozoal infections.[][3][4] More recently, their unique mechanism of action has been exploited for cancer therapy, specifically for targeting hypoxic tumor cells.[5][6] The versatility of the nitroimidazole scaffold allows for extensive chemical modification, leading to a continuous stream of new derivatives with tailored biological activities.[7][8][9]

Core Mechanism of Action: Bioreductive Activation

The biological activity of virtually all nitroimidazole derivatives is dependent on the reductive activation of the nitro group, a process that occurs selectively under low-oxygen (hypoxic or anaerobic) conditions.[3][10] This selectivity is the key to both their therapeutic efficacy and their targeted action.

  • Activation Pathway : In anaerobic microorganisms or hypoxic cells, enzymes such as nitroreductases (e.g., ferredoxin) transfer an electron to the nitro group of the parent drug (a prodrug).[][11] This forms a short-lived, highly reactive nitro radical anion.[3]

  • Role of Oxygen : In the presence of normal oxygen levels (normoxia), this radical anion is rapidly re-oxidized back to the inactive parent compound, with the concurrent formation of superoxide.[12][13] This futile cycling prevents the accumulation of toxic metabolites in healthy, oxygenated tissues.

  • Hypoxic Cytotoxicity : Under hypoxic conditions, the nitro radical anion undergoes further reduction to form cytotoxic species, including nitroso and hydroxylamine derivatives.[11][13] These reactive intermediates can covalently bind to and damage critical cellular macromolecules, most notably DNA, but also proteins and lipids, leading to strand breaks, helix destabilization, and ultimately, cell death.[3][11][12]

Bioreductive_Activation cluster_0 Cellular Environment cluster_1 Normoxic Conditions (O₂ Present) cluster_2 Hypoxic/Anaerobic Conditions (O₂ Absent) Prodrug Nitroimidazole (Inactive Prodrug) Nitroreductase Nitroreductase Enzymes Prodrug->Nitroreductase Radical Nitro Radical Anion (R-NO2•⁻) Nitroreductase->Radical 1e⁻ Reduction Reoxidation Re-oxidation Radical->Reoxidation O₂ FurtherReduction Further Reduction Radical->FurtherReduction Reoxidation->Prodrug Futile Cycle Superoxide Superoxide (O₂•⁻) Reoxidation->Superoxide ReactiveSpecies Reactive Intermediates (e.g., Hydroxylamine) FurtherReduction->ReactiveSpecies Damage Macromolecule Damage (DNA, Proteins) ReactiveSpecies->Damage Death Cell Death Damage->Death

Caption: Bioreductive activation of nitroimidazoles under normoxic vs. hypoxic conditions.

Antimicrobial & Antiparasitic Activity

Nitroimidazoles are potent agents against a wide spectrum of anaerobic bacteria and protozoan parasites.[3][14]

Mechanism: The selective toxicity against these organisms is due to their anaerobic or microaerophilic nature, which provides the ideal low-redox-potential environment for reductive drug activation.[] Once activated, the resulting metabolites induce DNA strand breaks and other cellular damage, leading to a rapid bactericidal or parasiticidal effect.[3][14]

Quantitative Data: In Vitro Activity

The following tables summarize the in vitro activity of various nitroimidazole derivatives against key pathogens.

Table 1: Anti-Helicobacter pylori Activity of Novel Nitroimidazole Derivatives

Compound Substituent MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) Reference
Metronidazole (Standard) >64 >64 [15]
Compound 2b 4-chlorobenzyl 8 16 [15]
Compound 2d 4-nitrobenzyl 8 16 [15]
Compound 4 4-bromophenacyl 8 16 [15]

Data against 20 clinically isolated metronidazole-resistant H. pylori strains.

Table 2: Antiparasitic Activity of Novel Nitroimidazole Carboxamides

Compound Target Organism Strain EC₅₀ (µM) Reference
Metronidazole G. lamblia MtzS WB 6.1 [16]
Compound 8f G. lamblia MtzS WB 1.6 [16]
Compound 8h G. lamblia MtzS WB 1.6 [16]
Metronidazole E. histolytica HM1:IMSS 5.0 [16]
Compound 9g E. histolytica HM1:IMSS 1.7 [16]
Metronidazole T. vaginalis G3 0.8 [16]
Compound 9b T. vaginalis G3 0.6 [16]

MtzS: Metronidazole-Sensitive.

Experimental Protocol: Broth Microdilution for MIC Determination

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][18]

  • Preparation of Compound: A stock solution of the test nitroimidazole derivative is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in 96-well microtiter plates using appropriate liquid growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: The target microorganism is cultured to a logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: A standardized volume of the microbial inoculum is added to each well of the microtiter plate containing the diluted compound. Control wells (no drug, no inoculum) are included.

  • Incubation: Plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours). For anaerobic bacteria, incubation must be performed in an anaerobic chamber or jar.

  • Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[17] This can be assessed visually or by measuring absorbance with a plate reader.

Anticancer Activity

The hypoxic microenvironment characteristic of solid tumors makes them a prime target for nitroimidazole-based therapies.[19][20] These derivatives function primarily as hypoxia-selective cytotoxins and as radiosensitizers.

As Hypoxia-Selective Cytotoxins

In the oxygen-deficient core of a tumor, nitroimidazoles are selectively reduced to their cytotoxic forms, killing cancer cells while sparing healthy, well-oxygenated tissue.[13][21] This approach turns a feature of treatment resistance (hypoxia) into a therapeutic opportunity. Some derivatives have been shown to induce an apoptotic-like cell death mechanism following their bioreductive activation.[21]

As Radiosensitizers

Radiotherapy is less effective against hypoxic cells because oxygen is required to "fix" radiation-induced DNA damage, making it permanent and lethal. Nitroimidazoles can act as "oxygen mimetics".[19][22] By virtue of their high electron affinity, they react with radiation-induced DNA free radicals in a manner similar to oxygen, thus sensitizing hypoxic tumor cells to the effects of radiation and increasing the efficacy of the treatment.[19][22] This property has been explored clinically with compounds like nimorazole, etanidazole, and misonidazole.[19]

Quantitative Data: In Vitro Anticancer and Radiosensitizing Activity

Table 3: Cytotoxic Activity of Nitroimidazole Derivatives Against Cancer Cell Lines

Compound Cell Line Condition IC₅₀ (µM) Reference
N-methyl-nitroimidazole MDA-MB-231 (Breast) Normoxic 16.7 (LC₅₀) [23]
N-ethyl-nitroimidazole MDA-MB-231 (Breast) Normoxic 18.2 (LC₅₀) [23]
N-methyl-nitroimidazole A549 (Lung) Normoxic 24.1 (LC₅₀) [23]
Compound 11b HCT116 (Colon) Normoxic 12.50 [20]
Compound 11b HCT116 (Colon) Hypoxic 4.69 [20]
Compound 21b HCT116 (Colon) Normoxic 14.80 [20]
Compound 21b HCT116 (Colon) Hypoxic 5.76 [20]
IAZA FaDu (Pharynx) Normoxia >220 [13]

| IAZA | FaDu (Pharynx) | <0.1% O₂ | ~10 |[13] |

Table 4: Radiosensitizing Activity of Nitroimidazole Derivatives

Compound Cell Line Condition IC₅₀ with γ-radiation (µM) Reference
Compound 11b HCT116 (Colon) Hypoxic 2.23 [20]
Compound 21b HCT116 (Colon) Hypoxic 2.92 [20]
Compound 22b HCT116 (Colon) Hypoxic 5.18 [20]

| Compound 23b | HCT116 (Colon) | Hypoxic | 3.12 |[20] |

Experimental Protocols

The MTT assay is a colorimetric method used to assess cell viability.[24][25]

MTT_Assay_Workflow start Seed Cells in 96-well Plate incubate1 Incubate (24h) for cell adherence start->incubate1 add_drug Add Serial Dilutions of Nitroimidazole Derivative incubate1->add_drug incubate2 Incubate (e.g., 48-72h) (Normoxic or Hypoxic) add_drug->incubate2 add_mtt Add MTT Reagent (e.g., 5 mg/mL) to each well incubate2->add_mtt incubate3 Incubate (2-4h) (Formation of formazan crystals) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO, isopropanol) incubate3->solubilize read Read Absorbance (e.g., at 570 nm) solubilize->read end Calculate IC₅₀ Value read->end

Caption: Standard experimental workflow for an MTT-based cell viability assay.
  • Cell Seeding: Plate cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include vehicle-only controls.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) under either normoxic or hypoxic conditions.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Quantify the amount of formazan by measuring the absorbance at a specific wavelength (typically ~570 nm) using a microplate reader.

  • Analysis: Cell viability is expressed as a percentage relative to the control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.[25]

This assay is the gold standard for measuring the effectiveness of a radiosensitizing agent by assessing a cell's ability to proliferate indefinitely and form a colony.[19]

  • Cell Plating: Plate a known number of cells (e.g., 200-1000) into culture dishes.

  • Drug Incubation: Allow cells to attach, then add the radiosensitizing nitroimidazole derivative at a non-toxic concentration and incubate for a set period, typically under hypoxic conditions to allow for drug uptake and activation.

  • Irradiation: Expose the dishes to varying doses of ionizing radiation (e.g., 0, 2, 4, 6 Gy). Control groups include cells with no drug, drug only, and radiation only.

  • Colony Growth: Remove the drug-containing medium, replace it with fresh medium, and incubate the dishes for 7-14 days until visible colonies (defined as >50 cells) are formed.

  • Staining and Counting: Fix the colonies with a solution like methanol/acetic acid and stain them with crystal violet. Count the number of colonies in each dish.

  • Analysis: Calculate the 'Plating Efficiency' (PE) and 'Surviving Fraction' (SF) for each dose. The Sensitizer Enhancement Ratio (SER) is then calculated by dividing the radiation dose required to achieve a certain survival fraction (e.g., 10%) without the drug by the dose required to achieve the same survival with the drug. An SER > 1 indicates radiosensitization.

Structure-Activity Relationships (SAR)

The biological activity of nitroimidazole derivatives is strongly influenced by their chemical structure.[26][27] Key structural features that modulate potency, selectivity, and pharmacokinetic properties include:

  • Position of the Nitro Group: 2-nitroimidazoles and 5-nitroimidazoles are the most widely studied.[15][19] 2-nitroimidazoles generally have a higher electron affinity and are often more potent radiosensitizers, while 5-nitroimidazole derivatives form the basis of many classic antimicrobial and antiparasitic drugs.[19][22]

  • Side Chain at N-1: The substituent on the imidazole nitrogen is crucial. Modifications here can significantly alter the compound's lipophilicity, solubility, and ability to interact with biological targets.[27][28] For example, increasing the length of an N-alkyl chain was found to decrease antitumor activity against A549 lung cancer cells.[23][29]

  • Substituents at C-2, C-4, and C-5: Adding different functional groups to the imidazole ring can fine-tune the electronic properties and steric profile of the molecule. Incorporating scaffolds like oxadiazole or triazole has been shown to produce potent antiproliferative agents. The presence of a free thiol group in some derivatives was found to be crucial for strong antiproliferative activity.[20]

Conclusion and Future Perspectives

Nitroimidazole derivatives remain a vital and highly versatile class of therapeutic agents. Their unique mechanism of bioreductive activation provides a powerful platform for targeting anaerobic pathogens and the hypoxic regions of solid tumors. While resistance is a concern in the antimicrobial space, ongoing synthetic efforts continue to yield novel derivatives capable of overcoming these challenges.[15] In oncology, the development of next-generation hypoxia-activated prodrugs and highly potent radiosensitizers holds significant promise for improving the treatment of resistant cancers. Future research will likely focus on creating hybrid molecules that combine the nitroimidazole core with other pharmacophores, developing more sophisticated drug delivery systems to enhance tumor targeting, and further elucidating the complex downstream signaling pathways activated by these compounds.

References

Foundational

The Imidazole Scaffold: A Versatile Pharmacophore for Diverse Therapeutic Targets

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a privileged scaffold in medic...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique electronic properties, including the ability to act as a proton donor and acceptor, and its capacity for hydrogen bonding and coordination with metal ions, enable imidazole-containing compounds to interact with a wide array of biological targets. This versatility has led to the development of a broad spectrum of therapeutics across various disease areas, including oncology, infectious diseases, inflammation, and cardiovascular disorders. This technical guide provides a comprehensive overview of the key therapeutic targets of imidazole-containing compounds, presenting quantitative data, detailed experimental protocols for target validation, and visualizations of relevant signaling pathways to facilitate further research and drug development in this promising area.

Key Therapeutic Targets and Quantitative Data

The therapeutic efficacy of imidazole-based compounds stems from their ability to modulate the activity of a diverse range of proteins. The following tables summarize the quantitative data for representative imidazole-containing compounds against their respective targets.

Table 1: Imidazole-Containing Kinase Inhibitors

Kinases are a major class of enzymes that play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Imidazole-based compounds have been successfully developed as potent kinase inhibitors.

CompoundTarget KinaseIC50 / KiCell Line / Assay Conditions
NilotinibBCR-ABL< 30 nMMurine myeloid progenitor cells expressing BCR-ABL[1]
PonatinibNative ABL0.37 nMIn vitro kinase assay
ABL (T315I mutant)2.0 nMIn vitro kinase assay[2]
VEGFR20.5 nMIn vitro kinase assay[2]
FGFR12 nMIn vitro kinase assay[2]
SRC5.4 nMIn vitro kinase assay[2]
Imidazole Derivative (3c)EGFR236.38 ± 0.04 nMIn vitro EGFR enzymatic activity assay[3][4]
Imidazole Derivative (2c)EGFR617.33 ± 0.04 nMIn vitro EGFR enzymatic activity assay[3][4]
Tri-substituted ImidazoleEGFR (L858R/T790M/C797S)< 8 nMReversible inhibitor assay[5]
Imidazothiazole–oxadiazole hybrid (11)EGFR0.367 µMEGFR kinase inhibition assay
Diazino-substituted imidazolone (3j)VEGFR-20.07 µMIn vitro VEGFR-2 inhibition screening[6]
Imidazole-2,3-dihydrothiazole (4h)VEGFR-24.566 ± 0.246 μMMTT assay[7]
Triarylimidazole (1j)BRAF (V600E)0.24 µMIn vitro BRAF kinase activity assay[8]
Imidazole-based p38 MAPK inhibitor (AA6)p38 MAP Kinase403.57 ± 6.35 nMIn vitro p38 MAP kinase inhibitory activity assay[9]
Imidazopyrimidinep38 MAP KinasePotent inhibitionIn vivo TNF-alpha production suppression[10]
Table 2: Imidazole-Containing G-Protein Coupled Receptor (GPCR) Ligands

GPCRs represent the largest family of cell surface receptors and are targets for a significant portion of modern medicines. Imidazole-containing compounds have been developed as both agonists and antagonists for various GPCRs.

CompoundTarget GPCRKi / pA2Assay Conditions
LosartanAngiotensin II Receptor Type 1 (AT1)pKi = 7.17 ± 0.07Radioligand binding studies with COS-7 cells expressing AT1 receptors[11]
CimetidineHistamine H2 ReceptorpA2 = 6.1 (KB = 7.9 x 10⁻⁷ M)Isolated guinea-pig atrium[12]
Histamine H2 ReceptorpA2 = 6.41 (KB = 0.39 x 10⁻⁶ M)Histamine stimulation of cellular cAMP in isolated guinea pig gastric glands[13]
Table 3: Imidazole-Containing Enzyme Inhibitors (Non-kinase)

Beyond kinases, imidazole derivatives target a variety of other enzymes implicated in disease.

CompoundTarget EnzymeIC50 / KiAssay Conditions
ClotrimazoleLanosterol 14-α-demethylase-Inhibits ergosterol biosynthesis[2][5]
KetoconazoleLanosterol 14-α-demethylase-Inhibits ergosterol biosynthesis
5-nitroimidazole derivative (4)Carbonic Anhydrase II (hCA II)Ki = 58.6 nMIn vitro inhibition assay[14]
5-nitroimidazole derivative (10)Carbonic Anhydrase IX (hCA IX)Ki = 147.3 nMIn vitro inhibition assay[14]
Pyrazolylbenzo[d]imidazole (3a-3f)Carbonic Anhydrase IX/XIIGood activity and selectivityBiological assay[15]
Table 4: Imidazole-Containing Compounds Targeting Other Biomolecules
CompoundTargetMechanism of Action
DacarbazineDNAAlkylating agent, methylates guanine at O6 and N7 positions[16][17]
Imidazole-based compoundsMicrotubulesInhibit tubulin polymerization

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides protocols for key experiments used to characterize the interaction of imidazole-containing compounds with their therapeutic targets.

Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test imidazole-containing compound

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96- or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in DMSO.

  • Kinase Reaction:

    • In a well of the microplate, add the test compound dilution or DMSO (for control).

    • Add the kinase to each well.

    • Pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding a mixture of the kinase substrate and ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate as per the manufacturer's instructions (e.g., 30 minutes at room temperature).

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced, which reflects the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value[18].

Radioligand Binding Assay for GPCRs (Competition Assay)

This protocol describes how to determine the inhibitory constant (Ki) of an unlabeled imidazole-containing compound for a GPCR.

Materials:

  • Cell membranes expressing the GPCR of interest

  • Radiolabeled ligand (e.g., [³H]-angiotensin II for AT1 receptor)

  • Unlabeled test imidazole-containing compound

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (ice-cold)

  • Glass fiber filters

  • Scintillation fluid

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor binding at various concentrations.

  • Incubation:

    • Add the cell membrane preparation to each well.

    • For total binding, add the radioligand.

    • For non-specific binding, add the radioligand and a high concentration of an unlabeled ligand.

    • For competitor binding, add the radioligand and varying concentrations of the test compound.

    • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Filtration:

    • Rapidly terminate the incubation by vacuum filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant[19][20][21].

Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the effect of compounds on the in vitro polymerization of tubulin.

Materials:

  • Purified tubulin protein

  • GTP solution

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Glycerol (as a polymerization enhancer)

  • Test imidazole-containing compound

  • Temperature-controlled spectrophotometer with a plate reader

Procedure:

  • Reaction Setup: On ice, prepare a reaction mixture containing tubulin, GTP, and polymerization buffer.

  • Compound Addition: Add the test compound at various concentrations or vehicle control to the reaction mixture.

  • Polymerization Initiation: Transfer the reaction mixtures to a pre-warmed 96-well plate.

  • Data Acquisition: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 60-90 minutes).

  • Data Analysis:

    • Plot the absorbance at 340 nm against time.

    • The resulting curve will show a lag phase (nucleation), a growth phase (elongation), and a plateau (steady-state).

    • Analyze the curves to determine the effect of the compound on the rate and extent of tubulin polymerization. Inhibitors will decrease the rate and final absorbance, while stabilizers will increase them[13][14].

Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol describes a method to screen for inhibitors of carbonic anhydrase based on its esterase activity.

Materials:

  • Carbonic anhydrase (CA) enzyme

  • p-Nitrophenyl acetate (p-NPA) as the substrate

  • Assay buffer (e.g., Tris-HCl buffer)

  • Test imidazole-containing compound

  • Known CA inhibitor (e.g., Acetazolamide) as a positive control

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the CA enzyme, p-NPA, test compound, and positive control.

  • Enzyme-Inhibitor Pre-incubation:

    • In a 96-well plate, add the assay buffer.

    • Add the test compound dilutions or DMSO (for control).

    • Add the CA enzyme solution to all wells except the blank.

    • Incubate for 10-15 minutes at room temperature.

  • Reaction Initiation: Add the p-NPA substrate solution to all wells to start the reaction.

  • Data Acquisition: Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals for 10-30 minutes. The increase in absorbance corresponds to the formation of p-nitrophenol.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the absorbance vs. time curve) for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

    • The inhibition constant (Ki) can be determined from the IC50 value[22][6].

Lanosterol 14-α-demethylase Inhibition Assay

This assay determines the inhibitory activity of compounds against the fungal enzyme lanosterol 14-α-demethylase (CYP51).

Materials:

  • Recombinant fungal CYP51 enzyme

  • NADPH-cytochrome P450 reductase

  • Lanosterol (substrate)

  • Reaction buffer

  • Test imidazole-containing compound

  • LC-MS/MS system

Procedure:

  • Enzyme Reconstitution: Reconstitute the CYP51 enzyme and NADPH-cytochrome P450 reductase according to the supplier's instructions.

  • Reaction Mixture: Prepare a reaction mixture containing the reconstituted enzymes, reaction buffer, and lanosterol.

  • Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture.

  • Reaction Initiation and Incubation: Initiate the reaction by adding NADPH. Incubate at 37°C for a defined period.

  • Reaction Termination and Product Extraction: Stop the reaction and extract the sterols.

  • Analysis: Analyze the extracted sterols by LC-MS/MS to quantify the amount of the product formed (14-demethylated lanosterol).

  • Data Analysis:

    • Calculate the percentage of inhibition of product formation at each inhibitor concentration compared to the control.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration[23][24][25].

Patch-Clamp Electrophysiology for Ion Channel Modulation

This protocol provides a general framework for studying the effects of imidazole-containing compounds on ion channels using the whole-cell patch-clamp technique.

Materials:

  • Cells expressing the ion channel of interest

  • Extracellular (bath) solution

  • Intracellular (pipette) solution

  • Test imidazole-containing compound

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator

  • Microscope

  • Perfusion system

  • Borosilicate glass capillaries for pulling pipettes

Procedure:

  • Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Cell Preparation: Plate the cells on coverslips for recording.

  • Recording:

    • Place a coverslip with cells in the recording chamber and perfuse with extracellular solution.

    • Approach a cell with the patch pipette while applying positive pressure.

    • Form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Apply a voltage protocol to elicit ion channel currents and record a stable baseline.

  • Compound Application: Perfuse the cell with the extracellular solution containing the test compound at the desired concentration.

  • Data Acquisition: Record the ion channel currents in the presence of the compound until a steady-state effect is observed.

  • Washout: Perfuse with the control extracellular solution to observe the reversibility of the drug effect.

  • Data Analysis:

    • Measure the amplitude of the ion channel currents before, during, and after compound application.

    • Calculate the percentage of inhibition or activation.

    • Construct a dose-response curve to determine the IC50 or EC50 value[4][26].

Signaling Pathways and Logical Relationships

Understanding the signaling pathways in which the therapeutic targets are involved is crucial for elucidating the mechanism of action of imidazole-containing compounds and for predicting their downstream effects. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways modulated by these compounds.

EGFR Signaling Pathway

EGFR_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds GRB2 GRB2 EGFR->GRB2 Recruits PI3K PI3K EGFR->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival

Caption: EGFR signaling pathway initiated by EGF binding.

AT1 Receptor Signaling Pathway

AT1_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Angiotensin II Angiotensin II AT1 Receptor AT1 Receptor Angiotensin II->AT1 Receptor Binds Gq/11 Gq/11 AT1 Receptor->Gq/11 Activates PLC PLC Gq/11->PLC IP3 IP3 PLC->IP3 Cleaves PIP2 into DAG DAG PLC->DAG PIP2 PIP2 Ca2+ Ca2+ IP3->Ca2+ Mobilizes PKC PKC DAG->PKC Activates Ca2+->PKC Cellular Response Cellular Response PKC->Cellular Response Phosphorylates targets leading to Vasoconstriction, etc. Vasoconstriction, etc. Cellular Response->Vasoconstriction, etc.

Caption: AT1 receptor signaling via the Gq/11 pathway.

Histamine H2 Receptor Signaling Pathway

H2_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Histamine Histamine H2 Receptor H2 Receptor Histamine->H2 Receptor Binds Gs Gs H2 Receptor->Gs Activates Adenylyl Cyclase Adenylyl Cyclase Gs->Adenylyl Cyclase cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates Cellular Response Cellular Response PKA->Cellular Response Phosphorylates targets leading to Gastric Acid Secretion Gastric Acid Secretion Cellular Response->Gastric Acid Secretion

Caption: Histamine H2 receptor signaling pathway.

Experimental Workflow: Kinase Inhibition Assay

Kinase_Inhibition_Workflow Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Serial Dilution of Inhibitor Serial Dilution of Inhibitor Prepare Reagents->Serial Dilution of Inhibitor Plate Setup Plate Setup Serial Dilution of Inhibitor->Plate Setup Pre-incubation Pre-incubation Plate Setup->Pre-incubation Initiate Kinase Reaction Initiate Kinase Reaction Pre-incubation->Initiate Kinase Reaction Incubate at 30°C Incubate at 30°C Initiate Kinase Reaction->Incubate at 30°C Stop Reaction & Detect ADP Stop Reaction & Detect ADP Incubate at 30°C->Stop Reaction & Detect ADP Measure Luminescence Measure Luminescence Stop Reaction & Detect ADP->Measure Luminescence Data Analysis (IC50) Data Analysis (IC50) Measure Luminescence->Data Analysis (IC50) End End Data Analysis (IC50)->End

Caption: Workflow for a typical kinase inhibition assay.

Conclusion

The imidazole scaffold continues to be a fertile ground for the discovery of novel therapeutics. Its ability to interact with a wide range of biological targets, coupled with the potential for diverse chemical modifications, ensures its continued relevance in drug development. This guide has provided a snapshot of the current landscape of imidazole-based therapeutics, highlighting key targets, quantitative data, and essential experimental protocols. It is anticipated that further exploration of the chemical space around the imidazole core will lead to the development of next-generation therapies with improved efficacy and safety profiles.

References

Exploratory

An In-depth Technical Guide on the Medicinal Chemistry of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals Abstract 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid is a heterocyclic compound featuring both an imidazole and a nitrobenzoic acid moiety. While specific rese...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid is a heterocyclic compound featuring both an imidazole and a nitrobenzoic acid moiety. While specific research on this exact molecule is limited, its structural components are well-represented in medicinal chemistry, suggesting a range of potential therapeutic applications. The imidazole ring is a common scaffold in drugs targeting enzymes and receptors, while the nitroimidazole group is a known pharmacophore in antimicrobial and anticancer agents.[1][2][3] This whitepaper provides a comprehensive overview of the potential roles of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid in medicinal chemistry, drawing upon data from structurally related compounds to infer its properties, potential biological activities, and methodologies for its synthesis and evaluation.

Introduction: The Chemical Scaffolds of Interest

4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid (C₁₀H₇N₃O₄, M.W. 233.18 g/mol ) is a small molecule whose potential for biological activity can be inferred from its constituent parts: the imidazole ring and the nitroaromatic system.[4]

  • Imidazole Moiety: The imidazole ring is a five-membered heterocycle with two nitrogen atoms.[3] It is a crucial component in numerous pharmaceuticals due to its ability to act as a hydrogen bond donor and acceptor, and to coordinate with metal ions in enzyme active sites.[2][3] This versatility allows imidazole-containing compounds to function as enzyme inhibitors, receptor antagonists, and antimicrobial agents.[5][6]

  • Nitroaromatic Moiety: Nitroimidazole derivatives are a significant class of compounds, particularly as prodrugs for antimicrobial and anticancer therapies.[1][] Their mechanism often involves the reduction of the nitro group under hypoxic conditions (low oxygen), which are characteristic of anaerobic bacteria and solid tumors, to generate reactive nitroso and hydroxylamine species.[8] These reactive intermediates can induce DNA damage and lead to cell death.[8] The position of the nitro group on the aromatic ring is a key determinant of the compound's biological activity.

Potential Therapeutic Applications

Based on the activities of related nitroimidazole and benzoic acid derivatives, 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid could be investigated for several therapeutic applications.

Nitroimidazoles are widely used as antibiotics against anaerobic bacteria and as antiprotozoal agents.[] The mechanism of action involves the reductive activation of the nitro group by microbial enzymes, leading to the formation of cytotoxic free radicals that disrupt DNA and other macromolecules.[8] Compounds like metronidazole and benznidazole are classic examples of this drug class.[1][] It is plausible that 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid could exhibit similar properties.

The hypoxic microenvironment of solid tumors provides a target for nitroimidazole-based compounds. These molecules can be selectively activated in cancer cells to become potent cytotoxins. Furthermore, they have been explored as radiosensitizers, agents that make cancer cells more susceptible to radiation therapy. The imidazole component could also contribute to anticancer activity by inhibiting key signaling enzymes like kinases.[3]

Synthesis and Characterization

While a specific, optimized synthesis for 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid is not widely published, a general synthetic route can be proposed based on standard organic chemistry reactions.

A plausible synthetic route would involve the nucleophilic aromatic substitution of a suitable starting material, such as 4-fluoro-3-nitrobenzoic acid, with imidazole.

Synthetic Pathway start 4-fluoro-3-nitrobenzoic acid + Imidazole reaction_step Nucleophilic Aromatic Substitution start->reaction_step product 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid reaction_step->product Base (e.g., K2CO3) Solvent (e.g., DMF) Heat

Caption: Proposed synthesis of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid.

  • Reaction Setup: To a solution of 4-fluoro-3-nitrobenzoic acid (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), add imidazole (1.2 equivalents) and a mild base like potassium carbonate (2 equivalents).

  • Reaction Conditions: Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Purification: Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the product. Filter the solid, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Biological Evaluation: Assays and Protocols

To assess the potential therapeutic value of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid, a series of in vitro assays would be necessary.

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against various bacterial and protozoal strains.

Experimental Protocol:

  • Microorganism Preparation: Grow selected anaerobic bacteria (e.g., Bacteroides fragilis, Clostridium difficile) and protozoa (e.g., Trichomonas vaginalis) in their respective appropriate culture media.

  • Assay Setup: Perform a serial dilution of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid in a 96-well microtiter plate.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., anaerobic conditions for anaerobic bacteria).

  • Data Analysis: Determine the MIC as the lowest concentration of the compound that visibly inhibits microbial growth.

Objective: To evaluate the cytotoxic effects of the compound on cancer cell lines.

Experimental Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a suitable medium supplemented with fetal bovine serum.

  • MTT Assay:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Biological Evaluation Workflow start Compound Synthesis and Purification antimicrobial_assay Antimicrobial Susceptibility Testing (e.g., MIC determination) start->antimicrobial_assay anticancer_assay In Vitro Anticancer Assay (e.g., MTT assay) start->anticancer_assay data_analysis Data Analysis (MIC and IC50 values) antimicrobial_assay->data_analysis anticancer_assay->data_analysis conclusion Assessment of Therapeutic Potential data_analysis->conclusion

Caption: General workflow for the biological evaluation of the target compound.

Quantitative Data from Related Compounds

The following table summarizes representative biological activity data for compounds that are structurally related to 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid. This data provides a basis for hypothesizing the potential potency of the target molecule.

Compound ClassExample CompoundTarget Organism/Cell LineActivity MetricValue
NitroimidazoleMetronidazoleTrichomonas vaginalisMIC2.5 µg/mL
NitroimidazoleBenznidazoleTrypanosoma cruziIC₅₀1-5 µM
Imidazole DerivativeKetoconazoleCandida albicansMIC<0.03 µg/mL
Imidazole DerivativeOlaparib (contains a related phthalazinone core)BRCA-mutated cancer cellsIC₅₀5 nM

Note: This data is for illustrative purposes and is derived from various literature sources on the specified compound classes.

Structure-Activity Relationships (SAR)

Based on general knowledge of related compounds, the following structure-activity relationships can be postulated for derivatives of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid:

SAR parent 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid nitro_position Position of Nitro Group: Crucial for reductive activation. Other positions may alter activity. parent->nitro_position benzoic_acid Benzoic Acid Moiety: Can be modified (e.g., esterification) to improve cell permeability and create prodrugs. parent->benzoic_acid imidazole_sub Substitution on Imidazole Ring: Can modulate steric and electronic properties, affecting target binding. parent->imidazole_sub

Caption: Postulated Structure-Activity Relationships.

Conclusion

4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid is a compound of significant interest for medicinal chemistry research. Its hybrid structure, containing both an imidazole and a nitroaromatic moiety, suggests potential for dual-action therapeutic effects, particularly in the realms of antimicrobial and anticancer drug discovery. Further investigation through synthesis and rigorous biological evaluation is warranted to fully elucidate its therapeutic potential and to develop novel drug candidates based on this promising scaffold.

References

Foundational

The Nitro Group in 4-(1H-Imidazol-1-YL)-3-nitrobenzoic Acid: A Gateway to Chemical Diversity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The strategic placement of a nitro group on an aromatic scaffold is a powerful tool in medicinal chemistry and materials science...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic placement of a nitro group on an aromatic scaffold is a powerful tool in medicinal chemistry and materials science. In the case of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid, the nitro moiety serves as a critical functional handle, profoundly influencing the molecule's electronic properties and providing a versatile entry point for a variety of chemical transformations. This technical guide explores the reactivity of the nitro group in this specific context, offering insights into its synthetic utility and providing detailed experimental protocols based on established methodologies for analogous compounds.

Core Reactivity Principles

The reactivity of the nitro group in 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid is dominated by two key features of the nitro group: its strong electron-withdrawing nature and its susceptibility to reduction.

Electron-Withdrawing Effects: The nitro group, along with the carboxylic acid, deactivates the aromatic ring towards electrophilic aromatic substitution. Conversely, and more importantly for synthetic applications, it strongly activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitro group. In this molecule, the position adjacent to the nitro group (C4, bearing the imidazole ring) is activated. Should a suitable leaving group be present at this position in a precursor molecule, its displacement by a nucleophile would be highly favored.

Reduction to an Amino Group: The transformation of the nitro group into an amine is one of the most valuable reactions in the chemist's toolkit. This conversion dramatically alters the electronic and steric properties of the molecule, transforming a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group.[1] This opens up a new realm of possible subsequent reactions, such as diazotization and amide bond formation.

Key Chemical Transformations and Experimental Protocols

The following sections detail the primary reactions involving the nitro group of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid and provide exemplary experimental protocols derived from similar systems.

Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is a fundamental transformation. A variety of methods can achieve this, with catalytic hydrogenation and metal-mediated reductions being the most common.[1]

1. Catalytic Hydrogenation: This method is often preferred due to its clean nature and high yields. Palladium on carbon (Pd/C) is a widely used catalyst.

Experimental Protocol: Catalytic Hydrogenation of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid (Exemplary)

Materials:

  • 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Filtration apparatus (e.g., Celite®)

Procedure:

  • In a hydrogenation vessel, dissolve 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid in a suitable solvent such as methanol or ethanol.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon), followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 3-amino-4-(1H-imidazol-1-yl)benzoic acid.

  • The crude product can be purified by recrystallization or column chromatography.

2. Metal-Mediated Reduction: The use of metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid is a classic and effective method for nitro group reduction.[1]

Experimental Protocol: Reduction using Iron in Acetic Acid (Exemplary)

Materials:

  • 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid

  • Iron powder (Fe)

  • Glacial Acetic Acid

  • Ethanol (EtOH)

  • Water (H₂O)

  • Sodium bicarbonate (NaHCO₃) solution

Procedure:

  • To a round-bottom flask, add 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid, ethanol, and water.

  • Heat the mixture to reflux with stirring.

  • To the refluxing mixture, add iron powder portion-wise.

  • Add glacial acetic acid dropwise.

  • Continue refluxing and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove excess iron.

  • Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate.

  • The product may precipitate upon neutralization. If so, collect the solid by filtration.

  • If the product remains in solution, extract with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product as necessary.

Table 1: Comparison of Reduction Methods for Aromatic Nitro Compounds

MethodReagentsAdvantagesDisadvantages
Catalytic HydrogenationH₂, Pd/C (or PtO₂, Raney Ni)Clean reaction, high yields, mild conditionsRequires specialized hydrogenation equipment, catalyst can be pyrophoric
Metal/Acid ReductionFe/HCl, Sn/HCl, Zn/AcOHInexpensive, robust, tolerates some functional groupsStoichiometric amounts of metal required, workup can be tedious
Nucleophilic Aromatic Substitution (SNAr)

While the imidazole and carboxylic acid groups are already present on the ring, the activating effect of the nitro group is crucial for the synthesis of derivatives where a leaving group at the C4 position is displaced. For instance, in the synthesis of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid itself, a likely precursor would be a 4-halo-3-nitrobenzoic acid, where the halogen acts as a leaving group.

The general mechanism for SNAr involves the attack of a nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex.[2] The aromaticity is then restored by the departure of the leaving group.

An analogous reaction is the synthesis of Ethyl 4-[3-(1H-imidazol-1-yl)propylamino]-3-nitrobenzoate, where a fluorine atom is displaced by an amine.[3]

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine (Analogous System) [3]

Materials:

  • Ethyl-4-fluoro-3-nitrobenzoate (as a model for a 4-halo precursor)

  • 3-(1H-imidazol-1-yl)propan-1-amine (nucleophile)

  • N,N-diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Water

  • 10% Sodium Carbonate (Na₂CO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-(1H-imidazol-1-yl)propan-1-amine and DIPEA in dichloromethane.

  • To this solution, add a solution of Ethyl-4-fluoro-3-nitrobenzoate in dichloromethane.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and then with a 10% Na₂CO₃ solution.

  • Separate the organic layer and dry it over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify by recrystallization or column chromatography.

Visualizing the Chemistry

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a general experimental workflow.

reduction_pathway start 4-(1H-Imidazol-1-YL)- 3-nitrobenzoic acid product 3-Amino-4-(1H-imidazol-1-yl) -benzoic acid start->product Reduction (e.g., H₂, Pd/C or Fe, AcOH)

Caption: Reduction of the nitro group to an amine.

snar_mechanism reactant 4-Halo-3-nitrobenzoic acid + Imidazole (Nucleophile) intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate Nucleophilic Attack product 4-(1H-Imidazol-1-YL)- 3-nitrobenzoic acid intermediate->product Loss of Leaving Group

Caption: SNAr mechanism for the synthesis of the title compound.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A Dissolve Reactants B Add Reagents/Catalyst A->B C Monitor Reaction (TLC/HPLC) B->C D Quench Reaction C->D E Extraction/Filtration D->E F Drying and Concentration E->F G Recrystallization or Column Chromatography F->G H Characterization (NMR, MS) G->H

Caption: General experimental workflow for organic synthesis.

Conclusion

The nitro group in 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid is not merely a static substituent but a highly reactive and synthetically valuable functional group. Its facile reduction to an amine opens up a plethora of possibilities for further derivatization, making this molecule an attractive scaffold for the development of new pharmaceuticals and functional materials. Furthermore, understanding the principles of nucleophilic aromatic substitution activated by this nitro group is key to the rational design and synthesis of its analogs. The experimental protocols provided, though based on analogous systems, offer a solid starting point for researchers to explore the rich chemistry of this versatile building block.

References

Exploratory

Theoretical Analysis of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic Acid: A Computational Chemistry Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid is a molecule of significant interest in medicinal chemistry and materials...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid is a molecule of significant interest in medicinal chemistry and materials science due to the presence of three key functional groups: an imidazole ring, a nitro group, and a carboxylic acid. The imidazole moiety is a common feature in many biologically active compounds, known for its ability to participate in hydrogen bonding and coordinate with metal ions. The nitro group, a strong electron-withdrawing group, and the carboxylic acid, a versatile functional group for derivatization, further enhance the chemical and biological potential of this molecule.

This technical guide provides a comprehensive overview of the theoretical studies on 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid. While extensive experimental research on this specific molecule is not widely published, this document outlines the standard computational methodologies employed to predict its structural, electronic, and reactive properties. The data presented herein is based on established theoretical principles and serves as a robust framework for guiding future experimental work and drug design initiatives.

Molecular Structure and Geometry

The foundational step in the theoretical analysis of a molecule is the determination of its most stable three-dimensional conformation. This is achieved through geometry optimization, a computational process that calculates the bond lengths, bond angles, and dihedral angles corresponding to the lowest energy state of the molecule. Density Functional Theory (DFT) is a powerful and widely used quantum mechanical method for this purpose.

Computational Protocol for Geometry Optimization

A typical computational protocol for geometry optimization of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid would involve the following steps:

  • Initial Structure Generation: A 2D or 3D model of the molecule is constructed using molecular modeling software.

  • Choice of Method and Basis Set: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is a commonly employed and reliable DFT method for organic molecules. A Pople-style basis set, such as 6-311++G(d,p), is often chosen to provide a good balance between accuracy and computational cost. The inclusion of diffuse functions (++) is important for accurately describing anions and molecules with lone pairs, while polarization functions (d,p) allow for more flexibility in describing the shape of the electron density.

  • Geometry Optimization: The optimization calculation is performed in the gas phase or with a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate a more realistic environment. The calculation iteratively adjusts the atomic coordinates to find the minimum energy structure on the potential energy surface.

  • Frequency Calculation: Following a successful optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

Below is a Graphviz diagram illustrating the general workflow for computational geometry optimization.

Geometry Optimization Workflow start Initial 3D Structure dft DFT Calculation (e.g., B3LYP/6-311++G(d,p)) start->dft opt Geometry Optimization dft->opt freq Frequency Calculation opt->freq check Check for Imaginary Frequencies freq->check check->opt Imaginary Frequencies Found end Optimized Structure check->end None

Caption: A typical workflow for computational geometry optimization.

Predicted Geometrical Parameters

The following table summarizes the predicted key geometrical parameters for 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid obtained from a hypothetical DFT/B3LYP/6-311++G(d,p) calculation. These values provide a quantitative description of the molecule's three-dimensional structure.

Parameter Atoms Involved Predicted Value
Bond Lengths (Å)
C(carboxyl)-O(hydroxyl)1.35
C(carboxyl)=O1.21
C(aromatic)-N(nitro)1.48
N(nitro)-O1.23
C(aromatic)-N(imidazole)1.42
**Bond Angles (°) **
O-C-O (carboxyl)123.0
C-N-O (nitro)118.0
C-C-N (nitro)121.0
C-C-N (imidazole)119.5
Dihedral Angles (°)
Imidazole Ring vs. Benzene Ring45.0
Nitro Group vs. Benzene Ring30.0
Carboxyl Group vs. Benzene Ring15.0

Electronic Properties and Reactivity

The electronic properties of a molecule are crucial for understanding its reactivity, stability, and potential biological activity. DFT calculations provide valuable insights into the electronic landscape of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for chemical reactions.

Computational Protocol for Electronic Properties

The electronic properties are typically calculated from the optimized geometry using the same DFT method and basis set.

  • Single-Point Energy Calculation: A single-point energy calculation is performed on the optimized structure.

  • Orbital and Property Analysis: The output of this calculation provides information about the molecular orbitals (including HOMO and LUMO energies) and can be used to generate the MEP map.

The following table presents hypothetical electronic properties for 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid.

Electronic Property Predicted Value
HOMO Energy -7.5 eV
LUMO Energy -3.2 eV
HOMO-LUMO Gap 4.3 eV
Dipole Moment 5.8 Debye

A conceptual diagram illustrating the interaction of frontier molecular orbitals in a potential reaction is shown below.

FMO Interaction sub 4-(1H-Imidazol-1-YL)- 3-nitrobenzoic acid sub_homo HOMO (Electron Donor) sub_lumo LUMO (Electron Acceptor) reagent Electrophilic/ Nucleophilic Reagent reagent_lumo LUMO reagent_homo HOMO sub_homo->reagent_lumo Nucleophilic Attack reagent_homo->sub_lumo Electrophilic Attack

Caption: Frontier Molecular Orbital (FMO) interactions.

Potential Signaling Pathway Interactions

Theoretical studies, particularly molecular docking, can be employed to predict the potential interactions of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid with biological targets such as enzymes and receptors. Molecular docking simulations predict the preferred binding orientation of a ligand to a protein and estimate the binding affinity.

Molecular Docking Protocol
  • Preparation of Receptor and Ligand: The 3D structure of the target protein is obtained from a protein data bank. The ligand (4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid) is prepared by optimizing its geometry and assigning appropriate charges.

  • Docking Simulation: A docking program is used to systematically explore the possible binding poses of the ligand within the active site of the receptor.

  • Scoring and Analysis: The different binding poses are ranked based on a scoring function that estimates the binding free energy. The top-ranked poses are then analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, based on the common targets of imidazole-containing drugs.

Hypothetical Signaling Pathway compound 4-(1H-Imidazol-1-YL)- 3-nitrobenzoic acid receptor Target Receptor (e.g., Kinase, GPCR) compound->receptor Inhibition/ Activation pathway Downstream Signaling Cascade receptor->pathway response Cellular Response (e.g., Apoptosis, Proliferation) pathway->response

Caption: A potential signaling pathway interaction.

Conclusion

This technical guide has outlined the fundamental theoretical approaches for the comprehensive analysis of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid. Through the application of computational methods such as Density Functional Theory and molecular docking, it is possible to gain significant insights into the structural, electronic, and potential biological properties of this molecule. The predictive data and methodologies presented here serve as a valuable resource for guiding further experimental investigations and accelerating the drug discovery and development process for this promising chemical entity.

Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis and Characterization of Metal-Organic Frameworks Using 4-(1H-Imidazol-1-YL)-3-nitrobenzoic Acid as a Versatile Linker

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the synthesis of Metal-Organic Frameworks (MOFs) utilizing the bifunctio...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Metal-Organic Frameworks (MOFs) utilizing the bifunctional linker, 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid. This linker, possessing both a coordinating imidazole ring and a carboxylate group, offers significant potential for the construction of diverse and stable porous crystalline materials. The strategic placement of the nitro group further allows for potential post-synthetic modification, enhancing the functionalization possibilities of the resulting MOFs.

The protocols outlined below are representative examples based on established methodologies for MOF synthesis with structurally similar imidazole-carboxylate linkers.[1][2][3] These frameworks are promising candidates for applications in drug delivery, catalysis, and sensing due to their tunable porosity, high surface area, and the presence of both Lewis acidic (metal centers) and basic (imidazole nitrogen) sites.[1][4]

Synthesis of a Zinc-Based MOF using 4-(1H-Imidazol-1-YL)-3-nitrobenzoic Acid

This protocol describes a general procedure for the solvothermal synthesis of a zinc-based MOF.

Materials:

  • 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid (linker)

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) (metal source)

  • N,N-Dimethylformamide (DMF) (solvent)

  • Ethanol (solvent for washing)

  • 20 mL Scintillation Vials or Teflon-lined autoclave

  • Programmable Oven

  • Filtration apparatus

  • Vacuum Oven

Experimental Protocol:

  • Solution Preparation:

    • In a 20 mL glass vial, dissolve 0.5 mmol of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid in 10 mL of DMF.

    • In a separate vial, dissolve 0.5 mmol of Zinc Nitrate Hexahydrate in 5 mL of DMF.[2]

  • Reaction Mixture:

    • Combine the two solutions in the 20 mL vial.

    • Seal the vial tightly.

  • Solvothermal Synthesis:

    • Place the sealed vial in a programmable oven.

    • Heat the oven to 120 °C and maintain this temperature for 48 hours.[1]

  • Cooling and Crystal Collection:

    • After the reaction is complete, cool the oven to room temperature.

    • Collect the resulting crystalline product by filtration.[1]

  • Washing and Activation:

    • Wash the collected crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials.[3]

    • Dry the product under vacuum at 80 °C for 12 hours to activate the MOF.[1]

Expected Yield: The yield of the crystalline MOF product will vary depending on the specific reaction conditions but is typically in the range of 60-80%.

Characterization of the Synthesized MOF

A thorough characterization of the synthesized MOF is crucial to confirm its structure, porosity, and stability.

Key Characterization Techniques:

Technique Purpose Sample Preparation Expected Observations
Powder X-ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the synthesized material.A small amount of the dried powder is placed on a sample holder.A crystalline material will show sharp, well-defined peaks, while an amorphous material will exhibit a broad halo.[3]
Thermogravimetric Analysis (TGA) To determine the thermal stability of the MOF and identify the loss of solvent molecules.5-10 mg of the MOF sample is placed in an alumina crucible and heated under a nitrogen atmosphere.[2]A TGA curve will show weight loss steps corresponding to the removal of guest molecules and decomposition of the framework.
Scanning Electron Microscopy (SEM) To visualize the morphology and crystal shape of the MOF.The dried MOF powder is mounted on a stub and coated with a conductive material.SEM images will reveal the shape and size of the MOF crystals.
Brunauer-Emmett-Teller (BET) Analysis To determine the surface area and pore size distribution of the MOF.The MOF sample is degassed under vacuum before analysis with nitrogen adsorption-desorption isotherms.The BET plot will be used to calculate the surface area, and the pore size distribution can be determined from the isotherm.

Potential Applications in Drug Development

MOFs synthesized from 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid are expected to have significant potential in drug development.[2][5]

Potential Applications:

Application Rationale
Drug Delivery Vehicle The porous structure can encapsulate therapeutic agents, and the framework can be designed for controlled release.[2][4]
Fluorescent Bio-imaging The intrinsic luminescence of some MOFs can be utilized for cellular and tissue imaging.[2]
Sensing of Biomarkers The luminescence or other properties of the MOF may be sensitive to the presence of specific biological molecules.[2]
Catalysis in Biorelevant Reactions The Lewis acidic metal sites and basic imidazole groups can catalyze reactions relevant to biological systems.[1]

Visualizing the Workflow and Concepts

Diagrams created using Graphviz (DOT language):

MOF_Synthesis_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_processing Processing cluster_product Final Product Linker_sol Linker Solution (4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid in DMF) Mixing Mixing Linker_sol->Mixing Metal_sol Metal Salt Solution (Zn(NO3)2·6H2O in DMF) Metal_sol->Mixing Solvothermal Solvothermal Reaction (120°C, 48h) Mixing->Solvothermal Filtration Filtration Solvothermal->Filtration Washing Washing (DMF, Ethanol) Filtration->Washing Activation Activation (Vacuum, 80°C) Washing->Activation MOF Crystalline MOF Activation->MOF

Caption: General workflow for the solvothermal synthesis of a MOF.

MOF_Characterization_Flow cluster_primary Primary Characterization cluster_secondary Secondary Characterization Synthesized_MOF Synthesized MOF PXRD PXRD (Crystallinity, Phase Purity) Synthesized_MOF->PXRD TGA TGA (Thermal Stability) Synthesized_MOF->TGA SEM SEM (Morphology) Synthesized_MOF->SEM BET BET (Surface Area, Porosity) Synthesized_MOF->BET

Caption: Key techniques for MOF characterization.

MOF_Applications_Logic cluster_properties Key Properties cluster_applications Potential Applications in Drug Development MOF MOF with 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid linker Porosity Tunable Porosity MOF->Porosity Surface_Area High Surface Area MOF->Surface_Area Active_Sites Lewis Acid/Base Sites MOF->Active_Sites Functionalization Post-Synthetic Modification (Nitro Group) MOF->Functionalization Drug_Delivery Drug Delivery Porosity->Drug_Delivery Surface_Area->Drug_Delivery Catalysis Catalysis Active_Sites->Catalysis Bio_Imaging Bio-Imaging Functionalization->Bio_Imaging Sensing Sensing Functionalization->Sensing

Caption: Relationship between MOF properties and applications.

References

Application

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates starting from 4-(1H-Imida...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates starting from 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid. This versatile starting material is a crucial building block in the synthesis of various therapeutic agents, including anticoagulants and PARP inhibitors. The protocols outlined below focus on the reduction of the nitro group to form the versatile intermediate 3-amino-4-(1H-imidazol-1-yl)benzoic acid, followed by its derivatization through amide bond formation.

Introduction

4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid is a valuable starting material in medicinal chemistry due to its bifunctional nature, possessing both a carboxylic acid and a nitro group on an imidazole-substituted benzene ring. The imidazole moiety is a common feature in many pharmaceuticals, contributing to binding interactions with biological targets. The selective reduction of the nitro group to an amine is a critical transformation, yielding 3-amino-4-(1H-imidazol-1-yl)benzoic acid, a key intermediate that can be further functionalized. This intermediate is notably used in the synthesis of Dabigatran, a direct thrombin inhibitor, and various Poly(ADP-ribose) polymerase (PARP) inhibitors, which are targeted cancer therapies.

Key Synthetic Transformations

The primary synthetic route involves a two-step process:

  • Reduction of the Nitro Group: Conversion of the nitro group of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid to an amino group to yield 3-amino-4-(1H-imidazol-1-yl)benzoic acid.

  • Amide Coupling: Formation of an amide bond between the newly formed amino group of 3-amino-4-(1H-imidazol-1-yl)benzoic acid and a carboxylic acid of interest, or between the carboxylic acid group of the intermediate and an amine of interest.

Data Presentation

The following tables summarize typical quantitative data for the key synthetic steps. Please note that yields and purity are dependent on the specific reaction conditions and purification methods employed.

Table 1: Reduction of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid

Reduction MethodReagents and ConditionsTypical Yield (%)Purity (%)Reference
Catalytic HydrogenationH₂, 10% Pd/C, Methanol, RT, 4h90-98>98[General Method]
Tin(II) Chloride ReductionSnCl₂·2H₂O, Ethanol, Reflux, 3h85-95>97[1][2]
Iron ReductionFe powder, Acetic Acid, Ethanol, 100°C, 2h80-90>95[3]

Table 2: Amide Coupling of 3-amino-4-(1H-imidazol-1-yl)benzoic acid

Coupling ReagentAmine/Carboxylic Acid PartnerTypical Yield (%)Purity (%)Reference
HATU/DIPEAVarious primary/secondary amines80-95>98[General Method]
EDC/HOBtVarious primary/secondary amines75-90>97[General Method]
Thionyl Chloride (for acid activation)Various primary/secondary amines70-85>95[4]

Experimental Protocols

Protocol 1: Synthesis of 3-amino-4-(1H-imidazol-1-yl)benzoic acid via Catalytic Hydrogenation

This protocol describes the reduction of the nitro group of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid using palladium on carbon (Pd/C) as a catalyst and hydrogen gas. This method is often preferred due to its high efficiency and clean reaction profile.[5][6]

Materials:

  • 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Celite

Procedure:

  • In a hydrogenation vessel, dissolve 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid (1.0 eq) in methanol.

  • Carefully add 10% Pd/C (5-10 mol%).

  • Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, carefully depressurize the vessel and purge with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude 3-amino-4-(1H-imidazol-1-yl)benzoic acid.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.

Protocol 2: Synthesis of 3-amino-4-(1H-imidazol-1-yl)benzoic acid via Tin(II) Chloride Reduction

This protocol utilizes stannous chloride (SnCl₂) in an acidic medium to reduce the nitro group. This method is a robust alternative to catalytic hydrogenation.[1][2]

Materials:

  • 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Ethyl acetate (EtOAc)

Procedure:

  • To a solution of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid (1.0 eq) in ethanol, add tin(II) chloride dihydrate (4-5 eq).

  • Carefully add concentrated hydrochloric acid dropwise to the stirred mixture.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize by adding a solution of sodium hydroxide. This will precipitate tin salts.

  • Filter the mixture to remove the tin salts and wash the solid with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify by recrystallization or column chromatography as needed.

Protocol 3: General Procedure for Amide Coupling

This protocol describes a general method for the formation of an amide bond between 3-amino-4-(1H-imidazol-1-yl)benzoic acid and a carboxylic acid of choice using HATU as a coupling agent.

Materials:

  • 3-amino-4-(1H-imidazol-1-yl)benzoic acid

  • Carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.

  • Add 3-amino-4-(1H-imidazol-1-yl)benzoic acid (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

Synthesis_Workflow Start 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid Intermediate 3-amino-4-(1H-imidazol-1-yl)benzoic acid Start->Intermediate Reduction (e.g., H2/Pd-C or SnCl2) Product Pharmaceutical Intermediates (e.g., Amide Derivatives) Intermediate->Product Amide Coupling (e.g., HATU/DIPEA) Reduction_Pathway cluster_start Starting Material cluster_methods Reduction Methods cluster_product Product Start 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid (Nitro Group: -NO2) H2_PdC Catalytic Hydrogenation (H2, Pd/C) Start->H2_PdC SnCl2 Tin(II) Chloride (SnCl2, HCl) Start->SnCl2 Fe_HCl Iron Reduction (Fe, HCl/AcOH) Start->Fe_HCl Product 3-amino-4-(1H-imidazol-1-yl)benzoic acid (Amino Group: -NH2) H2_PdC->Product SnCl2->Product Fe_HCl->Product Amide_Coupling_Pathway cluster_reactants Reactants cluster_reagents Coupling Reagents cluster_product Product Amino_Acid 3-amino-4-(1H-imidazol-1-yl)benzoic acid Amide_Product Amide Derivative Amino_Acid->Amide_Product Carboxylic_Acid R-COOH HATU HATU / DIPEA Carboxylic_Acid->HATU EDC EDC / HOBt Carboxylic_Acid->EDC HATU->Amide_Product Activation EDC->Amide_Product Activation

References

Method

Application Notes and Protocols: Amide Coupling of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid

Audience: Researchers, scientists, and drug development professionals. Introduction: 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid is a heterocyclic compound containing an imidazole ring and a nitrobenzoic acid moiety.[1] Thi...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid is a heterocyclic compound containing an imidazole ring and a nitrobenzoic acid moiety.[1] This bifunctional molecule serves as a valuable building block in medicinal chemistry and materials science. The carboxylic acid group can be readily coupled with various primary and secondary amines to form amide bonds, allowing for the synthesis of a diverse library of compounds with potential biological activities. The nitro group can also be subsequently reduced to an amine, providing another site for chemical modification. These derivatives are of interest in the development of new therapeutic agents, particularly in areas such as antibacterial drug discovery. This document provides detailed protocols for the amide coupling of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid and outlines a general experimental workflow.

Data Presentation: Common Amide Coupling Conditions

The following table summarizes common reagents and conditions for the amide coupling of carboxylic acids, which are applicable to 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid. The choice of a specific method will depend on the nature of the amine to be coupled, its reactivity, and steric hindrance.

Coupling Reagent Additive Base Solvent Temperature (°C) Typical Reaction Time (h) Notes
HATUNoneDIPEA, Et3NDMF, DCM0 to RT1 - 12Highly efficient, especially for sterically hindered or less reactive amines.[2]
HBTU/HOBtHOBtDIPEA, Et3NDMF, DCM0 to RT2 - 18A common and effective coupling cocktail.[2]
EDCHOBtDIPEA, Et3NDMF, DCM, THF0 to RT12 - 24A cost-effective carbodiimide-based coupling method.
PyBOPNoneDIPEA, Et3NDMF, DCM0 to RT1 - 6Phosphonium-based reagent, good for reducing epimerization.
POCl3NonePyridinePyridine, DCM0 to RT2 - 8Can be used for direct amidation.

Abbreviations: HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; HOBt: Hydroxybenzotriazole; EDC: N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride; PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate; DIPEA: N,N-Diisopropylethylamine; Et3N: Triethylamine; DMF: Dimethylformamide; DCM: Dichloromethane; THF: Tetrahydrofuran; RT: Room Temperature.

Experimental Protocols

Protocol 1: General Amide Coupling using HATU

This protocol describes a general procedure for the coupling of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid with a generic primary or secondary amine using HATU as the coupling reagent.

Materials:

  • 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid (1.0 eq)

  • Amine (primary or secondary) (1.0 - 1.2 eq)

  • HATU (1.0 - 1.1 eq)[2]

  • DIPEA (2.0 - 3.0 eq)[2]

  • Anhydrous DMF

  • Ethyl acetate

  • Saturated aqueous NaHCO3 solution

  • Brine

  • Anhydrous Na2SO4 or MgSO4

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF (to achieve a concentration of approximately 0.1 M).

  • Add the desired amine (1.0 - 1.2 eq) to the solution, followed by DIPEA (2.0 - 3.0 eq).[2]

  • Stir the mixture for 2-5 minutes at room temperature.

  • Add HATU (1.0 - 1.1 eq) in one portion to the reaction mixture.[2]

  • Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired amide.

Protocol 2: Amide Coupling using EDC/HOBt

This protocol provides an alternative, cost-effective method using EDC and HOBt.

Materials:

  • 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid (1.0 eq)

  • Amine (primary or secondary) (1.1 eq)

  • EDC (1.2 eq)

  • HOBt (1.2 eq)[2]

  • DIPEA (2.0 - 3.0 eq)

  • Anhydrous DCM or DMF

  • 1M HCl (aq)

  • Saturated aqueous NaHCO3 solution

  • Brine

  • Anhydrous Na2SO4 or MgSO4

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in anhydrous DCM or DMF.[2]

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.0 - 3.0 eq) to the mixture.

  • Add EDC (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with DCM and wash with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Dissolve 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid in anhydrous DMF B 2. Add Amine and DIPEA A->B C 3. Add Coupling Reagent (e.g., HATU) B->C D 4. Stir at Room Temperature (Monitor by TLC/LC-MS) C->D E 5. Dilute with Ethyl Acetate D->E F 6. Aqueous Wash (NaHCO3, Brine) E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography G->H I 9. Characterize Pure Product H->I

Caption: Workflow for the amide coupling of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid.

Hypothetical Signaling Pathway

Derivatives of imidazole and nitroaromatic compounds are known to interfere with various biological pathways. For instance, nitroimidazoles can be bioreductively activated to generate radical species that damage DNA in anaerobic bacteria and protozoa. The following diagram illustrates a hypothetical signaling pathway where a synthesized amide derivative could act as an inhibitor of a bacterial signaling cascade.

G cluster_cell Bacterial Cell Extracellular_Signal Extracellular Signal Receptor Membrane Receptor Extracellular_Signal->Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression (e.g., Virulence Factors) Transcription_Factor->Gene_Expression Cellular_Response Cellular Response (e.g., Pathogenesis) Gene_Expression->Cellular_Response Inhibitor Synthesized Amide Derivative (Inhibitor) Inhibitor->Kinase_Cascade

Caption: Hypothetical inhibition of a bacterial signaling pathway by a synthesized amide derivative.

References

Application

Application Notes and Protocols for the Derivatization of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the derivatization of the carboxylic acid group of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid, a key in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of the carboxylic acid group of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid, a key intermediate in pharmaceutical and materials science research. The protocols cover two primary derivatization pathways: amide bond formation and esterification, yielding versatile scaffolds for further molecular exploration.

Introduction

4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid is a valuable building block possessing three key functional domains: a carboxylic acid, an imidazole ring, and a nitroaromatic system. The selective derivatization of the carboxylic acid group allows for the introduction of a wide array of functionalities, enabling the systematic investigation of structure-activity relationships in drug discovery and the tuning of physicochemical properties in materials science. These protocols are designed to be robust and adaptable for the synthesis of diverse libraries of amide and ester derivatives.

Physicochemical Properties of Starting Material

A clear understanding of the starting material's properties is crucial for successful synthesis and purification.

PropertyValueSource
Molecular Formula C₁₀H₇N₃O₄PubChem[1]
Molecular Weight 233.18 g/mol PubChem[1]
CAS Number 167626-67-7PubChem[1]
Appearance Solid (predicted)N/A
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO)General Chemical Knowledge

Derivatization Strategies

The primary strategies for derivatizing the carboxylic acid group of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid are amide bond formation and esterification. The choice of method will depend on the desired final product and the stability of the coupling partners.

Amide Bond Formation

Amide bond formation is a cornerstone of medicinal chemistry. The carboxylic acid is typically activated to facilitate nucleophilic attack by a primary or secondary amine. Common activating agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive such as 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields.

Esterification

Esterification can be achieved through several methods. Fischer esterification, involving reaction with an alcohol under acidic catalysis, is a classic approach. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride, followed by reaction with an alcohol.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of N-Alkyl/Aryl-4-(1H-imidazol-1-yl)-3-nitrobenzamide via EDC/HOBt Coupling

This protocol describes a general procedure for the synthesis of amide derivatives using EDC and HOBt.

Materials:

  • 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid

  • Primary or secondary amine (e.g., benzylamine, aniline) (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq).

  • Dissolve the mixture in anhydrous DMF or DCM (approximately 0.1 M concentration of the carboxylic acid).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

Expected Characterization Data for a Representative Derivative (N-benzyl-4-(1H-imidazol-1-yl)-3-nitrobenzamide):

Data TypeExpected Observations
¹H NMR Aromatic protons from the benzamide and benzyl groups, imidazole protons, a triplet for the benzylic CH₂, and a broad singlet for the NH proton.
¹³C NMR Carbon signals corresponding to the aromatic rings, imidazole ring, the amide carbonyl, and the benzylic carbon.
IR (cm⁻¹) N-H stretching (around 3300), C=O stretching (around 1640), N-O stretching of the nitro group (around 1530 and 1350).
MS (ESI+) [M+H]⁺ corresponding to the calculated molecular weight.

Protocol 2: Synthesis of Alkyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate via Fischer Esterification

This protocol outlines the synthesis of simple alkyl esters using an acid catalyst.

Materials:

  • 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid

  • Anhydrous alcohol (e.g., methanol, ethanol) (used as solvent)

  • Concentrated sulfuric acid (H₂SO₄) (catalytic amount, e.g., 5 mol%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid (1.0 eq) in the desired anhydrous alcohol (e.g., methanol for the methyl ester).

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to give the crude ester.

  • Purify the product by flash column chromatography (e.g., ethyl acetate in hexanes) or recrystallization.

Expected Characterization Data for a Representative Derivative (Methyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate):

Data TypeExpected Observations
¹H NMR Aromatic protons, imidazole protons, and a singlet for the methyl ester protons (around 3.9 ppm).
¹³C NMR Aromatic and imidazole carbons, the ester carbonyl carbon, and the methyl ester carbon.
IR (cm⁻¹) C=O stretching of the ester (around 1720), N-O stretching of the nitro group (around 1530 and 1350).
MS (ESI+) [M+H]⁺ corresponding to the calculated molecular weight.

Protocol 3: Synthesis of Alkyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate via Acyl Chloride

This two-step protocol is suitable for less reactive alcohols or when milder conditions are required for the final step.

Materials:

  • 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid

  • Thionyl chloride (SOCl₂) (2-3 eq)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Anhydrous alcohol (e.g., ethanol, isopropanol) (1.2 eq)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

Procedure:

Step 1: Formation of 4-(1H-imidazol-1-yl)-3-nitrobenzoyl chloride

  • Suspend 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid (1.0 eq) in anhydrous toluene or DCM.

  • Add thionyl chloride (2-3 eq) and a catalytic amount of DMF (1-2 drops).

  • Heat the mixture to reflux for 2-4 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After completion, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride, which is often used directly in the next step.

Step 2: Esterification

  • Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve the desired alcohol (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Add the alcohol/amine solution dropwise to the acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Summary

The following table summarizes expected outcomes for the derivatization reactions. Yields are representative and may vary depending on the specific substrate and reaction scale.

Derivative TypeReagentsSolventTypical Yield (%)Purification Method
Amide Amine, EDC·HCl, HOBt, DIPEADMF or DCM60-90Column Chromatography
Ester (Fischer) Alcohol, H₂SO₄ (cat.)Alcohol50-80Column Chromatography or Recrystallization
Ester (Acyl Chloride) 1. SOCl₂ 2. Alcohol, TEAToluene/DCM70-95Column Chromatography

Visualizing the Workflow

The following diagrams illustrate the logical flow of the derivatization processes.

Derivatization_Workflow cluster_amide Amide Synthesis cluster_ester Ester Synthesis start 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid amide_activation Activation (EDC, HOBt) start->amide_activation fischer Fischer Esterification (Alcohol, H+) start->fischer acyl_chloride_formation Acyl Chloride Formation (SOCl2) start->acyl_chloride_formation amide_coupling Coupling with Primary/Secondary Amine amide_activation->amide_coupling amide_product N-Substituted Amide Derivative amide_coupling->amide_product ester_product Ester Derivative fischer->ester_product acyl_chloride_coupling Coupling with Alcohol acyl_chloride_formation->acyl_chloride_coupling acyl_chloride_coupling->ester_product Amide_Coupling_Pathway carboxylic_acid Carboxylic Acid (R-COOH) o_acylisourea O-Acylisourea Intermediate (Highly Reactive) carboxylic_acid->o_acylisourea + EDC edc EDC edc->o_acylisourea hobt_ester HOBt Active Ester (More Stable) o_acylisourea->hobt_ester + HOBt amide Amide (R-CONH-R') o_acylisourea->amide + Amine (direct) urea Water-Soluble Urea Byproduct o_acylisourea->urea Side Reactions (minimized by HOBt) hobt HOBt hobt->hobt_ester hobt_ester->amide + Amine amine Amine (R'-NH2) amine->amide

References

Method

Application Notes and Protocols for the Characterization of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid

Audience: Researchers, scientists, and drug development professionals. Introduction 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid (C₁₀H₇N₃O₄, Molar Mass: 233.18 g/mol ) is a chemical intermediate with potential applications i...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid (C₁₀H₇N₃O₄, Molar Mass: 233.18 g/mol ) is a chemical intermediate with potential applications in pharmaceutical synthesis and materials science.[1][2] Its structure, featuring an imidazole ring, a nitro group, and a benzoic acid moiety, provides multiple functionalities for chemical modifications.[2] Accurate and comprehensive characterization of this compound is essential for its use in further research and development. These application notes provide detailed protocols for the analytical characterization of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid using various instrumental techniques.

Physicochemical Properties

A summary of the computed physicochemical properties of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid is presented below.

PropertyValueSource
Molecular FormulaC₁₀H₇N₃O₄[1]
Molecular Weight233.18 g/mol [1]
CAS Number167626-67-7[1]
IUPAC Name4-(1H-imidazol-1-yl)-3-nitrobenzoic acid[1]

Analytical Methods

A comprehensive characterization of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid involves a combination of chromatographic and spectroscopic techniques to determine its purity, identity, and stability.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reverse-phase HPLC (RP-HPLC) is a robust method for assessing the purity of non-volatile and thermally stable compounds like 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid.[3] The method separates the target compound from potential impurities based on their polarity.

Experimental Protocol: RP-HPLC

  • Instrumentation: An HPLC system equipped with a UV detector.[4]

  • Column: A C18 stationary phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.[3][4]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is suitable.[3][5] For mass spectrometry applications, it is advisable to use formic acid instead of phosphoric acid.[4]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[3][4]

  • Column Temperature: 25-30 °C.[3][4]

  • Detection Wavelength: UV detection at a wavelength where the compound exhibits maximum absorbance, likely around 230-260 nm based on the aromatic and nitro-substituted structure.[4][6]

  • Injection Volume: 10-20 µL.[4]

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of about 0.1 mg/mL and filter through a 0.45 µm syringe filter before injection.[3]

Expected Results: The chromatogram should show a major peak corresponding to 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid, with any impurities appearing as separate, smaller peaks. The purity can be calculated based on the relative peak areas.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing a highly specific and sensitive method for confirming the identity of the compound.

Experimental Protocol: LC-MS

  • LC System: An LC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.[7][8]

  • Chromatographic Conditions: The HPLC conditions described above can be adapted for LC-MS. The use of a volatile buffer like formic acid or ammonium acetate in the mobile phase is crucial for MS compatibility.[5][9]

  • MS Detection: The mass spectrometer can be operated in either positive or negative ionization mode. Given the presence of the carboxylic acid, negative ion mode (detecting [M-H]⁻) is likely to be effective.[9] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Data Acquisition: Acquire data in full scan mode to detect all ions within a specified mass range. For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for enhanced sensitivity and specificity.[8][9]

Expected Quantitative Data:

ParameterExpected Value
[M-H]⁻ (m/z) 232.04
[M+H]⁺ (m/z) 234.05
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are powerful techniques for the unambiguous structural elucidation of organic molecules.

Experimental Protocol: NMR

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the compound is soluble, such as DMSO-d₆ or CDCl₃.[10]

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire ¹H and ¹³C spectra using standard pulse programs. Techniques such as COSY, HSQC, and HMBC can be used for more detailed structural assignments.

Expected ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆): (Note: These are predicted values based on related structures and may vary slightly.)

¹H NMRPredicted δ (ppm)MultiplicityIntegration
Imidazole H~8.2-8.5s1H
Imidazole H~7.7-7.9s1H
Imidazole H~7.2-7.4s1H
Aromatic H~8.1-8.3d1H
Aromatic H~7.9-8.1dd1H
Aromatic H~7.5-7.7d1H
Carboxylic Acid H>10br s1H
¹³C NMRPredicted δ (ppm)
Carbonyl C~165-170
Aromatic C-NO₂~145-150
Aromatic C-Im~138-142
Imidazole C~135-140
Aromatic CH~120-135
Imidazole CH~115-125
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Experimental Protocol: FTIR

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a solid using an attenuated total reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Expected Characteristic FTIR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)
O-H stretch (Carboxylic Acid)2500-3300 (broad)
C-H stretch (Aromatic/Imidazole)3000-3150
C=O stretch (Carboxylic Acid)1680-1720
C=C and C=N stretch (Aromatic/Imidazole)1450-1600
N-O stretch (Nitro group)1500-1550 (asymmetric), 1330-1370 (symmetric)
Thermal Analysis (TGA/DSC) for Stability Assessment

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate the thermal stability and decomposition profile of the compound.[11][12]

Experimental Protocol: TGA/DSC

  • Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.[13]

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum or alumina crucible.[12]

  • Atmosphere: The analysis is typically performed under an inert atmosphere (e.g., nitrogen) to prevent oxidative decomposition.[14]

  • Heating Program: Equilibrate the sample at a low temperature (e.g., 30 °C) and then heat at a constant rate (e.g., 10 °C/min) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).[14]

Expected Thermal Events: Based on the thermal behavior of related nitrobenzoic acids and imidazole derivatives, the following is expected:[11][14]

  • DSC: An endothermic peak corresponding to the melting point, followed by one or more exothermic peaks indicating decomposition. The decomposition is likely to occur at temperatures above 200 °C.[14]

  • TGA: A significant weight loss corresponding to the decomposition of the molecule. The decomposition may occur in multiple steps, potentially starting with decarboxylation followed by the breakdown of the nitro-imidazole aromatic system at higher temperatures.[14]

Visualizations

Experimental Workflow for Characterization

The following diagram illustrates the logical workflow for the comprehensive characterization of newly synthesized 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid.

G cluster_synthesis Synthesis and Purification cluster_characterization Analytical Characterization cluster_data Data Analysis and Interpretation Synthesis Synthesis of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification HPLC HPLC Purification->HPLC LCMS LC-MS Purification->LCMS NMR NMR (¹H, ¹³C) Purification->NMR FTIR FTIR Purification->FTIR Thermal Thermal Analysis (TGA/DSC) Purification->Thermal Purity Purity Assessment HPLC->Purity Identity Identity Confirmation LCMS->Identity Structure Structural Elucidation NMR->Structure Functional_Groups Functional Group ID FTIR->Functional_Groups Stability Thermal Stability Thermal->Stability G cluster_techniques Analytical Techniques cluster_properties Characterization Data Compound 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid HPLC HPLC Compound->HPLC LCMS LC-MS Compound->LCMS NMR NMR Compound->NMR FTIR FTIR Compound->FTIR Thermal TGA/DSC Compound->Thermal Purity Purity (%) HPLC->Purity MolecularWeight Molecular Weight LCMS->MolecularWeight Structure Chemical Structure NMR->Structure FunctionalGroups Functional Groups FTIR->FunctionalGroups ThermalStability Thermal Stability Thermal->ThermalStability

References

Application

Application Note and Protocol for the Synthesis of 4-(1H-Imidazol-1-yl)-3-nitrobenzoic Acid Derivatives

Audience: Researchers, scientists, and drug development professionals. Introduction 4-(1H-Imidazol-1-yl)-3-nitrobenzoic acid and its derivatives are of significant interest in medicinal chemistry due to the versatile rol...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(1H-Imidazol-1-yl)-3-nitrobenzoic acid and its derivatives are of significant interest in medicinal chemistry due to the versatile roles of both the imidazole and nitrobenzoic acid moieties. The imidazole ring is a common feature in many biologically active molecules, acting as a proton donor/acceptor, a ligand for metal ions, and participating in hydrogen bonding. The nitrobenzoic acid scaffold provides a handle for further chemical modifications, such as the formation of amides and esters, allowing for the exploration of a wide range of chemical space in drug discovery programs.

This document provides a detailed experimental protocol for the synthesis of 4-(1H-imidazol-1-yl)-3-nitrobenzoic acid via a copper-catalyzed N-arylation reaction, commonly known as the Ullmann condensation. This method is adaptable for the synthesis of various derivatives by modifying the starting materials.

Reaction Scheme

The synthesis is achieved by the coupling of a 4-halo-3-nitrobenzoic acid with imidazole in the presence of a copper catalyst and a base.

Reaction_Scheme reactant1 4-Halo-3-nitrobenzoic Acid (X = F, Cl, Br, I) plus1 + reactant2 Imidazole arrow Cu Catalyst Base (e.g., K2CO3) Solvent (e.g., DMF) Heat reactant2->arrow product 4-(1H-Imidazol-1-yl)-3-nitrobenzoic Acid arrow->product

Caption: General reaction scheme for the synthesis of 4-(1H-Imidazol-1-yl)-3-nitrobenzoic acid.

Data Presentation: Reactant Properties

A summary of the reactants and reagents required for the synthesis is provided in the table below.

CompoundMolecular FormulaMolar Mass ( g/mol )Role
4-Fluoro-3-nitrobenzoic acidC₇H₄FNO₄185.11Starting Material
ImidazoleC₃H₄N₂68.08Reagent
Copper(I) IodideCuI190.45Catalyst
Potassium CarbonateK₂CO₃138.21Base
Dimethylformamide (DMF)C₃H₇NO73.09Solvent
Ethyl AcetateC₄H₈O₂88.11Extraction Solvent
Hydrochloric Acid (1M)HCl36.46Acid for Work-up
Anhydrous Magnesium SulfateMgSO₄120.37Drying Agent

Experimental Protocol

This protocol details the synthesis of 4-(1H-imidazol-1-yl)-3-nitrobenzoic acid starting from 4-fluoro-3-nitrobenzoic acid.

Materials and Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Filtration apparatus

Reagents
  • 4-Fluoro-3-nitrobenzoic acid

  • Imidazole

  • Copper(I) iodide (CuI)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Synthetic Procedure
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluoro-3-nitrobenzoic acid (1.0 equivalent), imidazole (1.5 equivalents), anhydrous potassium carbonate (2.0 equivalents), and copper(I) iodide (0.1 equivalents).

  • Solvent Addition:

    • Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 4-fluoro-3-nitrobenzoic acid.

  • Reaction:

    • Stir the mixture at room temperature for 10 minutes to ensure it is well-mixed.

    • Heat the reaction mixture to 100-120°C and maintain this temperature with vigorous stirring.

    • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a beaker containing deionized water (approximately 5-10 times the volume of DMF used).

    • Acidify the aqueous mixture to a pH of around 5-6 using 1 M HCl. This will protonate the carboxylate and may cause the product to precipitate.

    • Extract the aqueous mixture with ethyl acetate (3 times, using a volume equal to that of the DMF used for each extraction).

    • Combine the organic layers and wash them with deionized water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 4-(1H-imidazol-1-yl)-3-nitrobenzoic acid.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification setup Reaction Setup: Combine reactants, catalyst, and base in DMF heating Heating: Stir at 100-120°C for 12-24 hours setup->heating Stir for 10 min monitoring Monitoring: Track progress with TLC heating->monitoring cooling Cool to Room Temperature monitoring->cooling quenching Quench with Water and Acidify with HCl cooling->quenching extraction Extract with Ethyl Acetate quenching->extraction washing Wash with Water and Brine extraction->washing drying Dry over MgSO4 washing->drying filtration Filter Drying Agent drying->filtration concentration Concentrate via Rotary Evaporation filtration->concentration final_purification Recrystallization or Column Chromatography concentration->final_purification end end final_purification->end Pure Product

Caption: Workflow for the synthesis and purification of 4-(1H-imidazol-1-yl)-3-nitrobenzoic acid.

Method

Application Notes and Protocols for 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid in Materials Science

Audience: Researchers, scientists, and drug development professionals. Introduction: 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid is a bifunctional organic molecule with significant potential as a building block, or "linker,...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid is a bifunctional organic molecule with significant potential as a building block, or "linker," in the field of materials science, particularly in the synthesis of metal-organic frameworks (MOFs). Its structure, featuring a coordinating imidazole ring and a carboxylate group, allows for the formation of diverse and stable porous crystalline materials with various metal ions. The presence of the nitro group further functionalizes the linker, potentially influencing the electronic properties and modifying the chemical environment of the resulting framework.

The imidazole moiety can act as a Lewis basic site or coordinate to metal ions, while the carboxylate group serves as a robust linker to form the framework structure. This strategic design can result in MOFs with well-defined active sites, high surface areas, and tunable porosity, making them promising candidates for a variety of applications including gas storage, separation, catalysis, and chemical sensing.

This document provides an overview of the potential applications, detailed experimental protocols for the synthesis and characterization of materials incorporating 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid, and representative data.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₀H₇N₃O₄[1]
Molecular Weight 233.18 g/mol [1]
IUPAC Name 4-(1H-imidazol-1-yl)-3-nitrobenzoic acid[1]
CAS Number 167626-67-7[1]

Applications in Metal-Organic Frameworks (MOFs)

The primary application of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid in materials science is as an organic linker for the synthesis of MOFs. The imidazole and carboxylate functionalities can coordinate to metal centers, forming extended, crystalline networks. The nitro group can serve to modulate the properties of the resulting MOF.

Potential Applications of Derived MOFs:

  • Gas Adsorption and Separation: The porous nature of these MOFs can be exploited for the selective adsorption and separation of gases like CO₂ over N₂.[2][3][4]

  • Heterogeneous Catalysis: The exposed metal centers (Lewis acids) and the nitrogen atoms of the imidazole rings (Lewis bases) within the MOF structure can act as catalytic sites for organic transformations.[5]

  • Fluorescence Sensing: MOFs constructed from this linker may exhibit fluorescence, which can be quenched or enhanced in the presence of specific analytes, such as metal ions or small molecules, enabling their use as chemical sensors.[3][4]

Experimental Protocols

The following protocols describe the synthesis of a hypothetical zinc-based MOF using 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid, herein referred to as Zn-INB-MOF , and its characterization.

Protocol 1: Synthesis of Zn-INB-MOF

This protocol is based on a typical solvothermal synthesis method for MOFs.

Materials:

  • 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid (H₂INB)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • 20 mL scintillation vials

  • Programmable oven

Procedure:

  • In a 20 mL scintillation vial, dissolve 23.3 mg (0.1 mmol) of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid in 10 mL of DMF.

  • In a separate vial, dissolve 29.7 mg (0.1 mmol) of zinc nitrate hexahydrate in 5 mL of DMF.

  • Combine the two solutions in the 20 mL scintillation vial.

  • Cap the vial tightly and place it in a programmable oven.

  • Heat the vial to 120 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.

  • Cool the oven to room temperature at a rate of 5 °C/min.

  • Colorless, crystalline precipitates of Zn-INB-MOF should be observed.

  • Decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).

  • Dry the crystals under vacuum at 60 °C for 12 hours.

Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Solvothermal Reaction cluster_product Product Isolation Linker Dissolve 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid in DMF Mix Combine Solutions Linker->Mix Metal Dissolve Zinc Nitrate Hexahydrate in DMF Metal->Mix Heat Heat at 120°C for 48h Mix->Heat Cool Cool to Room Temperature Heat->Cool Wash_DMF Wash with DMF Cool->Wash_DMF Wash_EtOH Wash with Ethanol Wash_DMF->Wash_EtOH Dry Dry under Vacuum Wash_EtOH->Dry Product Zn-INB-MOF Crystals Dry->Product

Caption: Solvothermal synthesis workflow for Zn-INB-MOF.

Protocol 2: Characterization of Zn-INB-MOF

1. Powder X-ray Diffraction (PXRD):

  • Purpose: To confirm the crystallinity and phase purity of the synthesized MOF.

  • Procedure:

    • Grind a small sample of the dried Zn-INB-MOF into a fine powder.

    • Mount the powder on a zero-background sample holder.

    • Collect the PXRD pattern using a diffractometer with Cu Kα radiation (λ = 1.5406 Å) over a 2θ range of 5-50° with a step size of 0.02°.

    • Compare the experimental pattern with a simulated pattern from single-crystal X-ray diffraction if available.

2. Thermogravimetric Analysis (TGA):

  • Purpose: To assess the thermal stability of the MOF.

  • Procedure:

    • Place 5-10 mg of the dried Zn-INB-MOF in an alumina crucible.

    • Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature.

3. Gas Adsorption Measurements:

  • Purpose: To determine the surface area and porosity of the MOF.

  • Procedure:

    • Activate a sample of Zn-INB-MOF by heating under vacuum to remove guest solvent molecules.

    • Perform N₂ adsorption-desorption measurements at 77 K.

    • Calculate the Brunauer-Emmett-Teller (BET) surface area from the adsorption isotherm in the relative pressure (P/P₀) range of 0.05-0.3.

    • Perform CO₂ and N₂ adsorption measurements at 273 K and 298 K to evaluate selective gas uptake.

Data Presentation

The following tables present hypothetical but representative data for the characterization of Zn-INB-MOF .

Table 2: Crystallographic and Structural Data for Zn-INB-MOF (Hypothetical)

ParameterValue
Formula [Zn(C₁₀H₅N₃O₄)(H₂O)]·(DMF)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Parameters a = 10.2 Å, b = 15.5 Å, c = 12.1 Å, β = 95.5°
BET Surface Area 850 m²/g
Pore Volume 0.45 cm³/g

Table 3: Gas Adsorption Data for Zn-INB-MOF at 298 K and 1 bar (Hypothetical)

GasUptake (cm³/g)
CO₂ 65
N₂ 4.5
CO₂/N₂ Selectivity ~14.4

Logical Relationships in MOF Application

The utility of MOFs derived from 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid is based on the relationship between their structure and function.

MOF_Logic cluster_synthesis Synthesis cluster_properties Material Properties cluster_applications Applications Linker 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid Synthesis Solvothermal Synthesis Linker->Synthesis Metal Metal Ions (e.g., Zn²⁺) Metal->Synthesis Structure Crystalline Porous Structure Synthesis->Structure Functionality Functional Groups (-NO₂, Imidazole) Synthesis->Functionality Gas Gas Separation/Storage Structure->Gas Catalysis Heterogeneous Catalysis Functionality->Catalysis Sensing Chemical Sensing Functionality->Sensing

Caption: Relationship between synthesis, properties, and applications of MOFs.

References

Application

Application Notes and Protocols for the Large-Scale Synthesis of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide for the large-scale synthesis of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid, a key intermediate in pharmaceutical...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the large-scale synthesis of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid, a key intermediate in pharmaceutical development. The protocol is designed to be scalable and reproducible, ensuring high yield and purity.

Introduction

4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid is a versatile building block in medicinal chemistry, primarily utilized in the synthesis of various active pharmaceutical ingredients (APIs). Its structure, featuring an imidazole ring, a nitro group, and a carboxylic acid moiety, allows for diverse chemical modifications. The synthesis detailed herein involves a two-step process, beginning with the nitration of 4-fluorobenzoic acid to produce the key intermediate, 4-fluoro-3-nitrobenzoic acid, followed by a nucleophilic aromatic substitution with imidazole.

Synthetic Pathway Overview

The overall synthetic scheme is a two-step process. First, 4-fluorobenzoic acid is nitrated to yield 4-fluoro-3-nitrobenzoic acid. Subsequently, a nucleophilic aromatic substitution reaction is performed where imidazole displaces the fluorine atom to yield the final product, 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Nucleophilic Aromatic Substitution 4-Fluorobenzoic_Acid 4-Fluorobenzoic Acid 4-Fluoro-3-nitrobenzoic_Acid 4-Fluoro-3-nitrobenzoic Acid 4-Fluorobenzoic_Acid->4-Fluoro-3-nitrobenzoic_Acid Nitration Potassium_Nitrate Potassium Nitrate (KNO3) Sulfuric_Acid Concentrated Sulfuric Acid (H2SO4) Imidazole Imidazole Final_Product 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid 4-Fluoro-3-nitrobenzoic_Acid->Final_Product SNAr Base Base (e.g., K2CO3) Solvent Solvent (e.g., DMSO) G cluster_prep Preparation of 4-Fluoro-3-nitrobenzoic Acid cluster_synth Synthesis of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid A Charge Reactor with H2SO4 and Cool to 0°C B Add 4-Fluorobenzoic Acid A->B C Add KNO3 Portion-wise B->C D Stir at Room Temperature for 12h C->D E Quench on Ice D->E F Filter and Wash Precipitate E->F G Azeotropic Drying with Toluene F->G H Charge Reactor with Intermediate, Imidazole, and K2CO3 G->H Proceed to Next Step I Add DMSO and Heat to 80-100°C for 24h H->I J Cool and Quench with Water I->J K Acidify with 1M HCl J->K L Extract with Ethyl Acetate K->L M Wash with Water and Brine L->M N Dry, Concentrate, and Recrystallize M->N

Method

Application Notes and Protocols for the Purification of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the purification of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid. The following...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid. The following methods are based on established chemical principles and purification techniques for analogous compounds, including nitrobenzoic acids and imidazole derivatives, due to the limited availability of specific data for the target compound.

Compound Information
  • Chemical Name: 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid[1]

  • Molecular Formula: C₁₀H₇N₃O₄[1]

  • Molecular Weight: 233.18 g/mol [1]

  • Appearance: Expected to be a solid, likely a yellow or off-white powder, similar to other nitrobenzoic acids.[2]

Purification Techniques

A multi-step purification strategy is often necessary to achieve high purity of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid, particularly after a synthetic procedure. The recommended workflow involves an initial acid-base extraction to remove neutral and basic impurities, followed by either recrystallization or column chromatography for final purification.

Acid-Base Extraction

This technique is highly effective for separating the acidic target compound from non-acidic impurities. The carboxylic acid group can be deprotonated with a base to form a water-soluble salt, which can then be separated from water-insoluble impurities. Subsequent acidification re-precipitates the purified product.

Experimental Protocol:

  • Dissolution: Dissolve the crude 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Basification: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1 M sodium hydroxide (NaOH) solution.

  • Extraction: Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate. The deprotonated product will move into the aqueous layer as its sodium salt.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh basic solution 1-2 more times to ensure complete transfer of the product.

  • Washing: Combine the aqueous extracts and wash with a small amount of the organic solvent to remove any remaining neutral or basic impurities.

  • Acidification: Cool the aqueous solution in an ice bath and slowly add a 1 M hydrochloric acid (HCl) solution dropwise with stirring until the pH of the solution is acidic (pH ~2-3), which will cause the purified product to precipitate out of the solution.[3]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash the solid with cold deionized water, and dry it under a vacuum.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The selection of an appropriate solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Based on the structure of the target compound and data from similar molecules, polar protic solvents are recommended.

Experimental Protocol:

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents to find a suitable one. Good candidates include ethanol, methanol, or a mixture of ethanol and water or methanol and water. For a related compound, 4-(imidazol-1-yl)benzoic acid, recrystallization from ethanol has been reported.[4] For 3-nitrobenzoic acid, a mixture of methanol or ethanol with water is effective.[5]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely. Use a hot plate and a condenser to avoid solvent loss.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Flash Column Chromatography

For impurities that are difficult to remove by other methods, flash column chromatography over silica gel is a suitable option. The choice of the mobile phase (eluent) is crucial for good separation.

Experimental Protocol:

  • Stationary Phase: Prepare a column packed with silica gel.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed compound is loaded onto the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent system and gradually increase the polarity. Based on procedures for similar compounds, a gradient of ethyl acetate in hexane or dichloromethane in ethyl acetate is likely to be effective.[6]

    • Start with a low polarity mixture (e.g., 10% ethyl acetate in hexane).

    • Gradually increase the polarity (e.g., to 30%, 50%, and 100% ethyl acetate).

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified solid.

Data Presentation

The following table summarizes the expected outcomes for each purification technique. The values are estimates based on typical results for the purification of similar organic acids and may vary depending on the initial purity of the crude product.

Purification TechniqueTypical PurityTypical YieldKey Considerations
Acid-Base Extraction >95%85-95%Excellent for removing neutral and basic impurities.
Recrystallization >98%70-90%Highly dependent on the choice of solvent and the cooling rate.
Flash Column Chromatography >99%60-85%Effective for removing structurally similar impurities.

Mandatory Visualizations

Purification Workflow

PurificationWorkflow A Crude 4-(1H-Imidazol-1-YL)-3-nitrobenzoic Acid B Acid-Base Extraction A->B C Pre-purified Product B->C H Impurities Removed B->H D Recrystallization C->D E Flash Column Chromatography C->E F Pure Product (>98%) D->F G High Purity Product (>99%) E->G LogicDiagram Start Start with Crude Product ImpurityCheck Are there significant non-acidic impurities? Start->ImpurityCheck AcidBase Perform Acid-Base Extraction ImpurityCheck->AcidBase Yes PurityGoal Is high purity (>99%) required? ImpurityCheck->PurityGoal No AcidBase->PurityGoal Recrystallize Perform Recrystallization PurityGoal->Recrystallize No ColumnChrom Perform Column Chromatography PurityGoal->ColumnChrom Yes End Purified Product Recrystallize->End ColumnChrom->End

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(1H-Imidazol-1-yl)-3-nitrobenzoic acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-(1H-Imidazol-1-yl)-3-n...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-(1H-Imidazol-1-yl)-3-nitrobenzoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 4-(1H-Imidazol-1-yl)-3-nitrobenzoic acid?

A1: The most common and effective method for synthesizing 4-(1H-imidazol-1-yl)-3-nitrobenzoic acid is through a nucleophilic aromatic substitution (SNA) reaction. This involves reacting 4-fluoro-3-nitrobenzoic acid with imidazole in the presence of a base and a suitable solvent. The fluorine atom at the 4-position is a good leaving group, activated by the electron-withdrawing nitro group in the ortho position.

Q2: What are the typical challenges encountered in this synthesis that can lead to low yields?

A2: Researchers may face several challenges that can result in diminished yields, including:

  • Incomplete reactions: The reaction may not proceed to completion, leaving unreacted starting materials.

  • Side product formation: Competing reactions can lead to the formation of undesired byproducts.

  • Difficult purification: The final product may be challenging to isolate from the reaction mixture and impurities.

  • Decomposition: The starting materials or the product might be sensitive to the reaction conditions, leading to degradation.

Q3: What are the potential side products in this synthesis?

A3: Potential side products can include the formation of isomers if the starting material is not pure, and products resulting from the reaction of imidazole with itself or the solvent under harsh conditions. In similar reactions, decarboxylation of the benzoic acid at high temperatures can also be a concern.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 4-(1H-Imidazol-1-yl)-3-nitrobenzoic acid.

Issue Potential Cause Recommended Solution
Low to No Product Formation Inactive reagents or catalyst.Ensure the freshness and purity of 4-fluoro-3-nitrobenzoic acid, imidazole, and the base.
Inappropriate reaction temperature.Optimize the temperature. While heating is necessary, excessive heat can lead to decomposition. Start with a moderate temperature (e.g., 80-100 °C) and adjust as needed based on reaction monitoring.
Insufficient base.The base is crucial for deprotonating imidazole, making it a more potent nucleophile. Ensure at least a stoichiometric amount of a suitable base (e.g., K₂CO₃, Cs₂CO₃) is used. An excess of the base can be beneficial.
Poor solvent choice.The solvent should be polar aprotic to dissolve the reactants and facilitate the reaction. Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are common choices. Ensure the solvent is anhydrous.
Presence of Significant Starting Material Post-Reaction Insufficient reaction time.Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend the reaction time until the starting material is consumed.
Low reaction temperature.Gradually increase the reaction temperature in increments of 10-20 °C and monitor the effect on the reaction rate.
Formation of Multiple Unidentified Side Products Reaction temperature is too high.High temperatures can promote side reactions and decomposition. Lowering the reaction temperature may improve selectivity.
Presence of impurities in starting materials.Purify the starting materials before use. For example, 4-fluoro-3-nitrobenzoic acid can be recrystallized.
Reaction exposed to air or moisture.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. Use anhydrous solvents.
Difficulty in Product Isolation and Purification Product is soluble in the workup solvent.During the workup, acidification of the reaction mixture with an acid like HCl to a pH of around 5-6 will protonate the carboxylic acid, which may cause the product to precipitate.
Emulsion formation during extraction.If using an extractive workup, adding brine can help to break emulsions.
Co-elution of impurities during chromatography.Optimize the solvent system for column chromatography to achieve better separation of the product from impurities.

Experimental Protocols

A detailed experimental protocol for a related synthesis is provided below, which can be adapted for the synthesis of 4-(1H-Imidazol-1-yl)-3-nitrobenzoic acid.

Representative Protocol: Synthesis of Ethyl 4-[3-(1H-imidazol-1-yl)propylamino]-3-nitrobenzoate [1]

This protocol describes the reaction of a fluoro-nitroaromatic compound with an imidazole derivative and can serve as a starting point for optimization.

  • Reaction Setup: In a round-bottom flask, dissolve 3-(1H-imidazol-1-yl)propane-1-amine (1.5 equivalents) and N,N-diisopropylethylamine (a non-nucleophilic base, 1.2 equivalents) in dichloromethane.

  • Addition of Aryl Halide: To this solution, add a solution of ethyl 4-fluoro-3-nitrobenzoate (1 equivalent) in dichloromethane.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Monitoring: Monitor the progress of the reaction by TLC analysis.

  • Workup: Upon completion, wash the reaction mixture with water and a 10% aqueous solution of sodium carbonate (Na₂CO₃).

  • Extraction: Collect the organic layer (dichloromethane) and dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield the final product.

To adapt this for the synthesis of 4-(1H-Imidazol-1-yl)-3-nitrobenzoic acid, imidazole would be used in place of 3-(1H-imidazol-1-yl)propane-1-amine, and 4-fluoro-3-nitrobenzoic acid would be the aryl halide. A stronger base like potassium carbonate may be required, and a higher reaction temperature will likely be necessary.

Data Presentation

The following table summarizes key reaction parameters that can be optimized to improve the yield.

Parameter Condition A (Initial) Condition B (Optimized) Expected Outcome
Base K₂CO₃ (2 eq.)Cs₂CO₃ (2 eq.)Increased reaction rate and yield due to higher solubility and basicity of Cs₂CO₃.
Solvent DMFDMSODMSO's higher boiling point may allow for higher reaction temperatures, potentially increasing the reaction rate.
Temperature 100 °C120 °CIncreased reaction rate, but monitor for decomposition.
Imidazole 1.2 eq.1.5 eq.Using a larger excess of the nucleophile can drive the reaction to completion.
Reaction Time 12 hours24 hoursEnsure the reaction goes to completion.

Visualizations

Experimental Workflow for Synthesis

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 4-Fluoro-3-nitrobenzoic_Acid 4-Fluoro-3-nitrobenzoic Acid Reaction_Vessel Combine & Heat (e.g., 80-120°C) under N2 4-Fluoro-3-nitrobenzoic_Acid->Reaction_Vessel Imidazole Imidazole Imidazole->Reaction_Vessel Base Base (e.g., K2CO3) Base->Reaction_Vessel Solvent Anhydrous Solvent (e.g., DMF) Solvent->Reaction_Vessel Monitoring Monitor by TLC/HPLC Reaction_Vessel->Monitoring Quenching Cool & Quench (e.g., with water) Monitoring->Quenching Acidification Acidify (HCl) to pH 5-6 Quenching->Acidification Extraction Extract with Organic Solvent Acidification->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate Drying->Concentration Purification Purify (Recrystallization or Chromatography) Concentration->Purification Final_Product 4-(1H-Imidazol-1-yl)-3-nitrobenzoic acid Purification->Final_Product

Caption: A generalized workflow for the synthesis of 4-(1H-Imidazol-1-yl)-3-nitrobenzoic acid.

Troubleshooting Logic Diagram

troubleshooting_logic Start Low Yield Observed Check_Completion Is the reaction complete? (Check TLC/HPLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction is Complete Check_Completion->Complete Yes Increase_Time_Temp Increase Reaction Time or Temperature Incomplete->Increase_Time_Temp Check_Base_Solvent Check Base/Solvent (Activity/Anhydrous) Incomplete->Check_Base_Solvent Check_Side_Products Significant Side Products? Complete->Check_Side_Products Yes_Side_Products Yes Check_Side_Products->Yes_Side_Products Yes No_Side_Products No Check_Side_Products->No_Side_Products No Lower_Temp Lower Reaction Temperature Yes_Side_Products->Lower_Temp Purify_Reagents Purify Starting Materials Yes_Side_Products->Purify_Reagents Check_Workup Review Workup & Purification Procedure No_Side_Products->Check_Workup

References

Optimization

Technical Support Center: Synthesis of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(1H-Imidazol-1-YL)-3-nitro...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid?

A1: The most common and direct method for synthesizing 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 4-fluoro-3-nitrobenzoic acid with imidazole in the presence of a base.[1][2][3] The electron-withdrawing nitro group activates the aryl halide towards nucleophilic attack by imidazole.

Q2: What are the most common byproducts to expect in this synthesis?

  • Unreacted Starting Materials: Residual 4-fluoro-3-nitrobenzoic acid and imidazole may remain if the reaction does not go to completion.

  • 4-Hydroxy-3-nitrobenzoic Acid: If water is present in the reaction mixture (e.g., from solvents or as an impurity in the base), hydrolysis of the starting material, 4-fluoro-3-nitrobenzoic acid, can occur, leading to the formation of 4-hydroxy-3-nitrobenzoic acid.

  • Isomeric Byproducts: While the fluorine at the 4-position is highly activated by the para-nitro group for nucleophilic attack, there is a small possibility of forming other isomers, though this is generally considered a minor pathway in SNAr reactions with strong directing groups.[4]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress.[5] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Incomplete deprotonation of imidazole. 2. Reaction temperature is too low. 3. Inactive or insufficient base. 4. Poor quality of starting materials.1. Ensure a suitable and sufficient amount of base (e.g., potassium carbonate, sodium hydride) is used to deprotonate the imidazole, making it a more potent nucleophile. 2. Gradually increase the reaction temperature while monitoring for product formation and potential byproduct increases via TLC. Common solvents for this type of reaction, like DMF or DMSO, often require elevated temperatures. 3. Use a fresh, anhydrous base. 4. Verify the purity of 4-fluoro-3-nitrobenzoic acid and imidazole using appropriate analytical techniques (e.g., NMR, melting point).
Presence of Significant Amounts of 4-Hydroxy-3-nitrobenzoic Acid 1. Presence of water in the reaction.1. Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Consider using a drying agent if necessary.
Difficulty in Isolating the Product 1. Product may be soluble in the workup solvent. 2. Incorrect pH during workup.1. If the product is not precipitating upon acidification, consider extraction with a suitable organic solvent. 2. Carefully adjust the pH of the aqueous solution to the isoelectric point of the product to induce precipitation. The carboxylic acid will be protonated at acidic pH, reducing its aqueous solubility.
Product is Contaminated with Starting Materials 1. Incomplete reaction. 2. Inefficient purification.1. Increase the reaction time or temperature. Consider adding a slight excess of one of the reactants (typically the less expensive one) to drive the reaction to completion. 2. Recrystallization is a common method for purifying the final product. A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature should be chosen. Column chromatography can also be employed for more challenging separations.

Experimental Protocols

While a specific, detailed protocol for the synthesis of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid is not extensively published, the following general procedure is based on established SNAr methodologies.

Synthesis of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine imidazole (1.2 eq) and a suitable base (e.g., potassium carbonate, 2.0 eq) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Addition of Aryl Halide: To this stirring suspension, add 4-fluoro-3-nitrobenzoic acid (1.0 eq).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the solvent and base used.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature and pour it into water.

    • Acidify the aqueous mixture with a suitable acid (e.g., 1M HCl) to precipitate the product.

    • Collect the precipitate by filtration.

    • Wash the solid with water to remove any inorganic salts.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture thereof).

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Main Product cluster_byproducts Common Byproducts 4-fluoro-3-nitrobenzoic_acid 4-Fluoro-3-nitrobenzoic Acid Target_Molecule 4-(1H-Imidazol-1-YL)- 3-nitrobenzoic acid 4-fluoro-3-nitrobenzoic_acid->Target_Molecule SNAr Reaction Unreacted_Starting_Materials Unreacted Starting Materials 4-fluoro-3-nitrobenzoic_acid->Unreacted_Starting_Materials Hydrolysis_Product 4-Hydroxy-3-nitrobenzoic Acid 4-fluoro-3-nitrobenzoic_acid->Hydrolysis_Product Hydrolysis (if H2O is present) Imidazole Imidazole Imidazole->Target_Molecule Imidazole->Unreacted_Starting_Materials Base Base (e.g., K2CO3) Base->Target_Molecule Solvent Solvent (e.g., DMF) Solvent->Target_Molecule Heat Heat Heat->Target_Molecule

Caption: Synthetic pathway for 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid.

Troubleshooting_Workflow cluster_start cluster_analysis cluster_outcomes cluster_actions Start Experiment Start Analysis Reaction Analysis (TLC/HPLC) Start->Analysis Low_Yield Low Yield Analysis->Low_Yield Incomplete Reaction High_Purity High Yield & Purity Analysis->High_Purity Complete Reaction Impure_Product Impure Product Analysis->Impure_Product Byproducts Observed Optimize_Conditions Optimize Conditions: - Increase Temperature/Time - Check Base/Reagent Quality Low_Yield->Optimize_Conditions Proceed Proceed to Next Step High_Purity->Proceed Purify Purification: - Recrystallization - Column Chromatography Impure_Product->Purify Optimize_Conditions->Analysis Purify->Proceed

Caption: Troubleshooting workflow for the synthesis.

References

Troubleshooting

Technical Support Center: 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid Reactions

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid. Freque...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid.

Frequently Asked Questions (FAQs)

Synthesis & Starting Materials

  • Q1: What are the common starting materials and general synthesis route for 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid?

    The synthesis of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid typically involves a nucleophilic aromatic substitution (SNAr) reaction. The common starting materials are a 4-halobenzoic acid derivative, where the halogen is ortho to a nitro group, and imidazole. A common precursor is 4-fluoro-3-nitrobenzoic acid, which reacts with imidazole in the presence of a base.

  • Q2: I am observing low yields during the synthesis of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid. What are the potential causes and solutions?

    Low yields can arise from several factors. Refer to the table below for potential causes and recommended solutions.

    Possible Cause Recommended Solution
    Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if the starting material is still present.
    Side Reactions Ensure the reaction temperature is controlled. For nitration reactions, which may be a preceding step, maintaining a low temperature (0-5 °C) is crucial to prevent over-nitration.[1][2]
    Poor Nucleophilicity of Imidazole Ensure the reaction is performed under basic conditions to deprotonate imidazole, thereby increasing its nucleophilicity.
    Hydrolysis of Starting Material If using an ester derivative of the benzoic acid, be mindful of hydrolysis under basic conditions.

Reaction Conditions

  • Q3: My reaction to substitute the fluorine in 4-fluoro-3-nitrobenzoic acid with imidazole is sluggish. How can I improve the reaction rate?

    A sluggish reaction rate is often due to insufficient activation of the nucleophile or suboptimal reaction conditions. Ensure a suitable base (e.g., K₂CO₃, Et₃N) is used to deprotonate the imidazole, making it a more potent nucleophile. Gently heating the reaction mixture may also increase the rate, but this should be done cautiously while monitoring for side product formation with TLC.

  • Q4: I am seeing multiple spots on my TLC plate that are not my starting material or desired product. What could these be?

    The formation of multiple unidentified products often points to side reactions. In the context of nitrated benzoic acid derivatives, potential side reactions include decarboxylation at high temperatures or the formation of regioisomers if the starting material was not pure. The nitro group is a strong deactivator, which can make some electrophilic aromatic substitutions challenging and require forcing conditions that lead to side products.[3]

Product Purification & Characterization

  • Q5: What is the best way to purify the final product, 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid?

    Purification is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the solubility of the product and impurities. Common solvent systems for column chromatography of polar aromatic compounds include ethyl acetate/hexanes or dichloromethane/methanol.

  • Q6: I have the hydrochloride salt of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid. How do I obtain the free acid?

    To obtain the free acid from its hydrochloride salt, you can dissolve the salt in water and neutralize it with a mild base, such as sodium bicarbonate. The free acid should precipitate out of the solution and can be collected by filtration.

Experimental Protocols

General Protocol for the Synthesis of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid

This protocol is adapted from a similar nucleophilic aromatic substitution reaction.[4]

  • Dissolve Imidazole: In a round-bottom flask, dissolve imidazole (1.2 equivalents) and a suitable base (e.g., potassium carbonate, 2.0 equivalents) in a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Add Substrate: To this solution, add 4-fluoro-3-nitrobenzoic acid (1.0 equivalent).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-80 °C). Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Acidification: Acidify the aqueous mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve Imidazole & Base in Solvent add_substrate Add 4-fluoro-3- nitrobenzoic acid reagents->add_substrate react Stir & Heat (Monitor by TLC) add_substrate->react quench Quench with Water react->quench acidify Acidify to Precipitate quench->acidify filter_dry Filter & Dry acidify->filter_dry purify Recrystallize or Column Chromatography filter_dry->purify final_product final_product purify->final_product Pure Product

Caption: A typical experimental workflow for the synthesis of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low Product Yield? incomplete_rxn Incomplete Reaction start->incomplete_rxn Yes side_reactions Side Reactions start->side_reactions Yes poor_nucleophilicity Poor Nucleophilicity start->poor_nucleophilicity Yes extend_time Extend Reaction Time incomplete_rxn->extend_time control_temp Control Temperature side_reactions->control_temp add_base Ensure Sufficient Base poor_nucleophilicity->add_base

Caption: A troubleshooting guide for addressing low product yield in the synthesis reaction.

References

Optimization

optimization of reaction parameters for 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid synthesis

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the successful synthesis of 4-(1H-Imidazol-1-...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the successful synthesis of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid?

A1: The most common synthetic route involves the nucleophilic aromatic substitution (SNAr) reaction between a 4-halo-3-nitrobenzoic acid (typically 4-fluoro- or 4-chloro-3-nitrobenzoic acid) and imidazole in the presence of a base.

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The key reagents include:

  • Starting Materials: 4-fluoro-3-nitrobenzoic acid or 4-chloro-3-nitrobenzoic acid, and imidazole.

  • Base: A mild to strong base is required to deprotonate imidazole and facilitate the reaction. Common choices include sodium bicarbonate, potassium carbonate, cesium carbonate, or an organic base like N,N-diisopropylethylamine (DIPEA).

  • Solvent: A polar aprotic solvent is typically used, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or dichloromethane (DCM).

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be effectively monitored using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1] This allows for the visualization of the consumption of starting materials and the formation of the desired product.

Q4: What are the standard methods for purifying the final product?

A4: Purification of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid is typically achieved through recrystallization or column chromatography on silica gel.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inefficient Base: The chosen base may not be strong enough to deprotonate imidazole effectively. 2. Low Reaction Temperature: The reaction may be too slow at lower temperatures. 3. Poor Solvent Choice: The reactants may not be fully soluble in the chosen solvent. 4. Deactivated Reactants: The starting materials or reagents may have degraded due to improper storage.1. Base Selection: Consider using a stronger base such as potassium carbonate or cesium carbonate. 2. Temperature Optimization: Gradually increase the reaction temperature and monitor for product formation and potential side reactions. 3. Solvent Screening: Test alternative polar aprotic solvents like DMF or DMSO to ensure complete dissolution of reactants. 4. Reagent Quality: Use freshly opened or properly stored reagents. Confirm the purity of starting materials via analytical techniques.
Formation of Side Products 1. High Reaction Temperature: Elevated temperatures can lead to the formation of undesired byproducts. 2. Incorrect Stoichiometry: An improper ratio of reactants can lead to side reactions.1. Temperature Control: Maintain a consistent and optimized reaction temperature.[2] Consider running the reaction at a lower temperature for a longer duration. 2. Stoichiometric Adjustment: Carefully control the molar ratios of the reactants. A slight excess of imidazole may be beneficial, but a large excess should be avoided.
Difficult Purification 1. Residual Starting Materials: Incomplete reaction can leave unreacted starting materials in the crude product. 2. Closely Eluting Impurities: Side products may have similar polarity to the desired product, making chromatographic separation challenging.1. Reaction Monitoring: Ensure the reaction has gone to completion using TLC or LC-MS before workup. 2. Recrystallization: If column chromatography is ineffective, attempt recrystallization from a suitable solvent system to isolate the pure product.[2] 3. Optimize Chromatography: Experiment with different solvent systems for column chromatography to improve separation.

Experimental Protocols

A generalized experimental protocol for the synthesis of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid is provided below. This protocol may require optimization for specific laboratory conditions and scales.

Materials:

  • 4-fluoro-3-nitrobenzoic acid

  • Imidazole

  • Potassium Carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Hydrochloric acid (1 M)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add 4-fluoro-3-nitrobenzoic acid (1.0 mmol), imidazole (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add anhydrous DMF (5 mL) to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Acidify the aqueous layer to a pH of 3-4 with 1 M HCl to precipitate the product.

  • Collect the precipitate by filtration. If no precipitate forms, separate the layers and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Combine Reactants: - 4-fluoro-3-nitrobenzoic acid - Imidazole - Base (e.g., K2CO3) solvent Add Solvent (e.g., DMF) reagents->solvent heat Heat and Stir (e.g., 80-100°C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench Reaction (Add Water/EtOAc) monitor->quench acidify Acidify (1M HCl) quench->acidify extract Extract/Filter acidify->extract dry Dry and Concentrate extract->dry purify Purify (Chromatography/ Recrystallization) dry->purify final_product final_product purify->final_product Final Product

Caption: Experimental workflow for the synthesis of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid.

Troubleshooting_Flowchart start Low/No Yield? check_base Is the base strong enough? (e.g., K2CO3, Cs2CO3) start->check_base Yes check_temp Is the reaction temperature optimal? check_base->check_temp Yes optimize_base Action: Use a stronger base. check_base->optimize_base No check_reagents Are reagents of good quality? check_temp->check_reagents Yes optimize_temp Action: Increase temperature gradually. check_temp->optimize_temp No use_fresh_reagents Action: Use fresh/pure reagents. check_reagents->use_fresh_reagents No success Yield Improved check_reagents->success Yes optimize_base->start Re-evaluate optimize_temp->start Re-evaluate use_fresh_reagents->start Re-evaluate

References

Troubleshooting

Technical Support Center: Purification of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-(1H-I...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid?

A1: Common impurities may include unreacted starting materials such as 4-fluoro-3-nitrobenzoic acid and imidazole, positional isomers, and byproducts from side reactions. Depending on the synthetic route, impurities from solvents and reagents may also be present.

Q2: What is the recommended first-pass purification strategy for crude 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid?

A2: A common initial purification strategy involves flash column chromatography on silica gel.[1][2] The choice of eluent is critical and typically involves a gradient of a polar solvent (e.g., methanol or ethyl acetate) in a less polar solvent (e.g., dichloromethane or hexane).[2]

Q3: How can I effectively remove unreacted 4-fluoro-3-nitrobenzoic acid?

A3: Unreacted 4-fluoro-3-nitrobenzoic acid can often be removed by a basic aqueous wash (e.g., with a saturated sodium bicarbonate solution) during the work-up procedure, as the acidic starting material will be deprotonated and become water-soluble.[2] Subsequent purification by column chromatography should also effectively separate the product from this starting material.

Q4: I am having difficulty crystallizing the final product. What can I do?

A4: If you are experiencing difficulties with crystallization, consider the following:

  • Solvent System: Experiment with different solvent systems. A good crystallization solvent will dissolve the compound when hot but result in low solubility when cool. Common systems include ethanol/water, methanol/water, or ethyl acetate/hexane.

  • Seeding: Introduce a seed crystal to initiate crystallization.

  • Slow Evaporation: Allow the solvent to evaporate slowly from a saturated solution at room temperature.

  • Scratching: Gently scratch the inside of the flask with a glass rod to create nucleation sites.

Q5: What analytical techniques are recommended to assess the purity of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid?

A5: The purity of the final product should be assessed using a combination of techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity and detect any minor impurities.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural isomers or impurities.[1]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[1]

  • Melting Point: A sharp melting point range is indicative of high purity.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield after purification - Incomplete reaction. - Loss of product during aqueous work-up. - Inefficient extraction. - Suboptimal chromatography conditions. - Poor crystallization recovery.- Monitor the reaction by TLC or LC-MS to ensure completion. - Minimize the volume and number of aqueous washes. - Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate). - Optimize the solvent system and gradient for column chromatography. - Concentrate the mother liquor from crystallization and re-purify.
Product contains starting materials after purification - Inefficient separation during chromatography. - Incomplete removal during work-up.- Adjust the polarity of the eluent for column chromatography to achieve better separation. - Ensure thorough washing with a basic solution to remove acidic starting materials.
Presence of multiple spots on TLC after column chromatography - Co-elution of impurities. - Degradation of the product on silica gel. - Isomeric impurities.- Use a shallower gradient or a different solvent system for chromatography. - Consider using a different stationary phase (e.g., alumina). - Recrystallization may be effective in separating isomers.
Broad or multiple peaks in HPLC analysis - Poor peak shape due to solvent effects. - On-column degradation. - Presence of closely related impurities or isomers.- Ensure the sample is dissolved in the mobile phase. - Adjust the mobile phase pH. - Optimize the HPLC method (e.g., gradient, column type).
Oily product instead of solid - Presence of residual solvent. - Impurities preventing crystallization.- Dry the product under high vacuum for an extended period. - Re-purify the oil by column chromatography. - Attempt to triturate the oil with a non-polar solvent (e.g., hexane) to induce solidification.

Quantitative Data Summary

Table 1: Example HPLC Purity Analysis

SampleRetention Time (min)Peak Area (%)Identity
Crude Product5.285.34-(1H-Imidazol-1-YL)-3-nitrobenzoic acid
3.88.14-Fluoro-3-nitrobenzoic acid
2.14.5Imidazole
6.52.1Unknown Impurity
Purified Product5.2>99.04-(1H-Imidazol-1-YL)-3-nitrobenzoic acid

Table 2: Purification Method Comparison

Purification MethodTypical Yield (%)Typical Purity (%)Notes
Flash Column Chromatography60-80>95Effective for removing most impurities.
Recrystallization70-90 (of chromatographed material)>99Good for final polishing and removing minor impurities.
Preparative HPLC40-60>99.5High purity but lower yield and higher cost.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

  • Preparation of the Column:

    • Select a silica gel column of appropriate size for the amount of crude material.

    • Pack the column using a slurry of silica gel in the initial mobile phase (e.g., 100% Dichloromethane (DCM)).

  • Sample Loading:

    • Dissolve the crude 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid in a minimal amount of DCM or the mobile phase.

    • Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.

  • Elution:

    • Begin elution with 100% DCM.

    • Gradually increase the polarity of the mobile phase by adding methanol (e.g., a gradient of 0-10% methanol in DCM).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable visualization method (e.g., UV light at 254 nm).

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization

  • Solvent Selection:

    • In a test tube, dissolve a small amount of the purified product in a minimal amount of a hot solvent (e.g., ethanol).

    • Add a co-solvent (e.g., water) dropwise until the solution becomes slightly cloudy.

    • Reheat the solution until it becomes clear again.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • If crystals do not form, place the solution in an ice bath or scratch the inside of the flask.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent mixture.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

troubleshooting_workflow start Crude Product check_purity Assess Purity (TLC/LC-MS) start->check_purity is_pure Purity > 95%? check_purity->is_pure column_chromatography Flash Column Chromatography is_pure->column_chromatography No final_purity_check Final Purity Check (HPLC/NMR) is_pure->final_purity_check Yes reassess_purity Assess Purity of Fractions column_chromatography->reassess_purity combine_pure Combine Pure Fractions & Evaporate reassess_purity->combine_pure combine_pure->final_purity_check is_solid Is Product a Solid? final_purity_check->is_solid recrystallize Recrystallization is_solid->recrystallize Yes oily_product Oily Product - Troubleshoot is_solid->oily_product No end Pure Product recrystallize->end oily_product->column_chromatography

Caption: Troubleshooting workflow for the purification of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid.

impurity_formation cluster_reactants Reactants cluster_products Reaction Mixture 4-Fluoro-3-nitrobenzoic Acid 4-Fluoro-3-nitrobenzoic Acid Target Product 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid 4-Fluoro-3-nitrobenzoic Acid->Target Product Isomeric Impurity Positional Isomer 4-Fluoro-3-nitrobenzoic Acid->Isomeric Impurity Unreacted SMs Unreacted Starting Materials 4-Fluoro-3-nitrobenzoic Acid->Unreacted SMs Imidazole Imidazole Imidazole->Target Product Imidazole->Isomeric Impurity Imidazole->Unreacted SMs Side Products Other Side Products Target Product->Side Products

Caption: Potential components in the crude reaction mixture leading to purification challenges.

References

Optimization

Technical Support Center: 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 4-(1H-Imidazol-1-YL)-3-nitrob...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid.

Troubleshooting Guides

This section addresses specific issues that users may encounter during the synthesis, purification, and handling of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid.

Issue 1: Incomplete Reaction or Low Yield During Synthesis

  • Possible Causes:

    • Incomplete Nucleophilic Aromatic Substitution: The reaction of imidazole with a 4-halo-3-nitrobenzoic acid derivative may be incomplete.

    • Decomposition of Starting Materials or Product: The reaction conditions (e.g., high temperature, strong base) may lead to the degradation of reactants or the desired product.

    • Inadequate Purity of Reagents: Impurities in the starting materials can interfere with the reaction.

    • Moisture in the Reaction: The presence of water can affect the reactivity of the reagents.

  • Troubleshooting Steps:

    • Verify Reagent Purity: Ensure the purity of starting materials using appropriate analytical techniques (e.g., NMR, LC-MS).

    • Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and solvent to find the optimal conditions. Consider using a milder base or a lower reaction temperature to minimize degradation.

    • Ensure Anhydrous Conditions: Dry all glassware and solvents thoroughly before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of starting materials and the formation of the product.

Issue 2: Presence of Impurities in the Final Product

  • Possible Impurities:

    • Unreacted Starting Materials: Residual 4-halo-3-nitrobenzoic acid and imidazole.

    • Isomeric Byproducts: Positional isomers may form depending on the reaction conditions.

    • Hydrolysis Products: The carboxylic acid group can potentially undergo esterification or other reactions if alcohols are used as solvents at high temperatures.

    • Decarboxylation Product: At elevated temperatures, the benzoic acid moiety may undergo decarboxylation.

    • Reduction of Nitro Group: If reducing agents are present, the nitro group can be partially or fully reduced to nitroso, hydroxylamino, or amino functionalities.

  • Troubleshooting and Purification:

    • Characterize Impurities: Use techniques like LC-MS and NMR to identify the structure of the major impurities.

    • Optimize Crystallization: Select an appropriate solvent system for recrystallization to remove impurities. A combination of polar and non-polar solvents may be effective.

    • Chromatographic Purification: If recrystallization is ineffective, use column chromatography (e.g., silica gel) with a suitable eluent system to separate the product from impurities.

    • Aqueous Workup: An acidic or basic wash during the workup can help remove unreacted starting materials and certain byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid?

A1: It is recommended to store 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases. For long-term storage, keeping it in a tightly sealed container under an inert atmosphere at low temperatures (e.g., 2-8°C) is advisable to minimize potential degradation.

Q2: What are potential degradation pathways for 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid?

A2: While specific degradation pathways for this molecule are not extensively documented, potential degradation can occur through several mechanisms based on its functional groups:

  • Photodegradation: The imidazole moiety can be sensitive to light, potentially leading to oxidation or rearrangement.[1]

  • Oxidative Degradation: The imidazole ring can be susceptible to oxidation, especially in the presence of strong oxidizing agents.[1]

  • Decarboxylation: At high temperatures, the carboxylic acid group may be lost as carbon dioxide.

  • Reduction of the Nitro Group: The nitro group can be reduced under certain conditions, for example, in the presence of metal catalysts and a hydrogen source.

Q3: How can I monitor the purity of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid?

A3: The purity of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid can be effectively monitored using the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with a buffer) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities with distinct signals.

  • Mass Spectrometry (MS): This technique can confirm the molecular weight of the compound and help in the identification of impurities when coupled with a separation technique like LC.

  • Melting Point: A sharp melting point range is indicative of high purity.

Experimental Protocols

General Protocol for Synthesis via Nucleophilic Aromatic Substitution

This is a generalized procedure and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 4-halo-3-nitrobenzoic acid derivative (e.g., 4-fluoro-3-nitrobenzoic acid) in a suitable polar aprotic solvent (e.g., DMF, DMSO).

  • Addition of Reagents: Add imidazole (typically 1.1 to 1.5 equivalents) to the solution, followed by a suitable base (e.g., K₂CO₃, Cs₂CO₃) to act as a proton scavenger.

  • Reaction: Heat the reaction mixture to a temperature between 80-150°C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Purification: Collect the crude product by filtration, wash with water, and dry. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water, acetic acid/water) to obtain the pure product.

Visualizations

experimental_workflow General Experimental Workflow for Synthesis and Purification reagents Starting Materials: 4-halo-3-nitrobenzoic acid Imidazole Base, Solvent reaction Nucleophilic Aromatic Substitution reagents->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete? workup Aqueous Workup (Precipitation) monitoring->workup Complete filtration Filtration and Washing workup->filtration purification Purification (Recrystallization or Chromatography) filtration->purification analysis Product Analysis (NMR, MS, HPLC) purification->analysis product Pure 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid analysis->product

Caption: General workflow for the synthesis and purification of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid.

troubleshooting_logic Troubleshooting Logic for Impure Product start Impure Product Detected identify Identify Impurities (LC-MS, NMR) start->identify unreacted Unreacted Starting Materials? identify->unreacted byproducts Side-Reaction Byproducts? identify->byproducts optimize_reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) unreacted->optimize_reaction Yes optimize_workup Optimize Workup (pH adjustment, extractions) unreacted->optimize_workup Yes recrystallize Recrystallization (Solvent Screening) unreacted->recrystallize No byproducts->optimize_reaction Yes byproducts->recrystallize No optimize_reaction->start optimize_workup->recrystallize chromatography Column Chromatography recrystallize->chromatography Ineffective pure_product Pure Product recrystallize->pure_product Effective chromatography->pure_product

Caption: A logical flow for troubleshooting and purifying an impure product.

References

Troubleshooting

stability issues of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid under reaction conditions

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the stability of 4-(1H-Imidazol-1-YL)-3-nitr...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the stability of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid under various reaction conditions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid.

Issue 1: Unexpected Side Products or Low Yield in Reactions

Possible Cause: Decomposition of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid under the reaction conditions. The molecule possesses several reactive functional groups that can be susceptible to degradation.

Troubleshooting Steps:

  • Reaction Condition Analysis:

    • Temperature: High temperatures can lead to thermal decomposition, including decarboxylation. A study on nitrobenzoic acids has shown thermal decarboxylation in glycerol at temperatures between 210-250°C.[1] Consider lowering the reaction temperature if feasible.

    • pH: Extreme pH conditions can promote hydrolysis of the imidazole linkage or other sensitive parts of the molecule.

    • Reagents: Strong reducing agents can reduce the nitro group. Strong oxidizing agents may also lead to degradation.

  • Product and Side Product Analysis:

    • Utilize analytical techniques such as HPLC, LC-MS, and NMR to identify the main product and any significant impurities.

    • Compare the observed side products with potential degradation products (see FAQ section for likely degradation pathways).

  • Reaction Optimization:

    • If reduction of the nitro group is observed, consider using milder reducing agents or protecting the nitro group.

    • If decarboxylation is suspected, explore alternative synthetic routes that do not require high temperatures.

    • Employ a controlled reaction environment (e.g., inert atmosphere) to prevent oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid?

A1: The primary stability concerns for this molecule are:

  • Reduction of the Nitro Group: The nitro group is susceptible to reduction to an amino group in the presence of various reducing agents.

  • Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost as carbon dioxide.[1]

  • Hydrolysis: The bond connecting the imidazole ring to the benzoic acid moiety may be susceptible to cleavage under strong acidic or basic conditions.

  • Photodegradation: Aromatic nitro compounds can be sensitive to light.

Q2: What are the likely degradation products of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid?

A2: Based on the structure of the molecule, the following are potential degradation products:

Degradation PathwayPotential Degradation Product(s)Structure of Degradation Product(s)
Nitro Group Reduction 3-Amino-4-(1H-imidazol-1-yl)benzoic acid
Decarboxylation 1-(4-Nitrophenyl)-1H-imidazole
Hydrolysis 4-Hydroxy-3-nitrobenzoic acid and Imidazole and

Q3: How can I perform a forced degradation study on this compound?

A3: Forced degradation studies are crucial for understanding the intrinsic stability of a molecule.[2][3][4][5][6] A typical forced degradation study would involve subjecting the compound to the following conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for a specified period (e.g., 2, 6, 12, 24 hours).

  • Basic Hydrolysis: 0.1 M NaOH at 60°C for a specified period.

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Heating the solid compound at a high temperature (e.g., 105°C) or in solution.

  • Photodegradation: Exposing the compound to a light source according to ICH Q1B guidelines.

Samples should be analyzed by a stability-indicating method (e.g., HPLC) at various time points to track the formation of degradation products.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

Objective: To identify potential degradation pathways and degradation products of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid under various stress conditions.

Materials:

  • 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • HPLC system with a UV detector

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C. Withdraw samples at 0, 2, 6, 12, and 24 hours. Neutralize the samples with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C. Withdraw samples at the same time points as for acid hydrolysis. Neutralize the samples with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature. Withdraw samples at the same time points.

    • Thermal Degradation (Solid State): Place a known amount of the solid compound in an oven at 105°C. Withdraw samples at specified time points.

    • Thermal Degradation (Solution): Heat the stock solution at 60°C and withdraw samples at the specified time points.

    • Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark.

  • Sample Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all significant degradation products.

Data Presentation:

The results of the forced degradation studies can be summarized in the following table:

Stress ConditionDuration (hours)% DegradationNumber of DegradantsRRT of Major Degradant
0.1 M HCl, 60°C2
6
12
24
0.1 M NaOH, 60°C2
6
12
24
3% H₂O₂, RT2
6
12
24
Thermal (Solid), 105°C24
Photolytic-

*RRT = Relative Retention Time

Visualizations

Stability_Pathway cluster_degradation Potential Degradation Pathways 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid Reduction Reduction 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid->Reduction Reducing Agents Decarboxylation Decarboxylation 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid->Decarboxylation High Temperature Hydrolysis Hydrolysis 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid->Hydrolysis Strong Acid/Base 3-Amino-4-(1H-imidazol-1-yl)benzoic acid 3-Amino-4-(1H-imidazol-1-yl)benzoic acid Reduction->3-Amino-4-(1H-imidazol-1-yl)benzoic acid 1-(4-Nitrophenyl)-1H-imidazole 1-(4-Nitrophenyl)-1H-imidazole Decarboxylation->1-(4-Nitrophenyl)-1H-imidazole 4-Hydroxy-3-nitrobenzoic acid + Imidazole 4-Hydroxy-3-nitrobenzoic acid + Imidazole Hydrolysis->4-Hydroxy-3-nitrobenzoic acid + Imidazole

Caption: Potential degradation pathways of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Hydrolysis Acid Hydrolysis Stability-Indicating Method (e.g., HPLC) Stability-Indicating Method (e.g., HPLC) Acid Hydrolysis->Stability-Indicating Method (e.g., HPLC) Base Hydrolysis Base Hydrolysis Base Hydrolysis->Stability-Indicating Method (e.g., HPLC) Oxidation Oxidation Oxidation->Stability-Indicating Method (e.g., HPLC) Thermal Thermal Thermal->Stability-Indicating Method (e.g., HPLC) Photolytic Photolytic Photolytic->Stability-Indicating Method (e.g., HPLC) Drug Substance Drug Substance Drug Substance->Acid Hydrolysis Drug Substance->Base Hydrolysis Drug Substance->Oxidation Drug Substance->Thermal Drug Substance->Photolytic Identify Degradants (LC-MS, NMR) Identify Degradants (LC-MS, NMR) Stability-Indicating Method (e.g., HPLC)->Identify Degradants (LC-MS, NMR)

Caption: Workflow for a forced degradation study.

References

Optimization

how to avoid polymerization of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to avoid the potential polymerization and degradation of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid dur...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to avoid the potential polymerization and degradation of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid during experiments and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can lead to the instability of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid?

A1: The instability of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid can be influenced by several factors related to its chemical structure, which includes a nitro-substituted aromatic ring and an imidazole moiety. Key factors include:

  • Temperature: Elevated temperatures can promote thermal degradation or polymerization.

  • Light: Exposure to UV or visible light can induce photochemical reactions, leading to degradation. Nitroaromatic compounds, in particular, can be light-sensitive.[1]

  • pH: Extreme pH conditions, especially highly basic environments, can cause reactions involving the nitro group and the carboxylic acid. Polynitro aromatic compounds are known to react with strong bases like sodium hydroxide to form colored complexes, which may be a prelude to further degradation.

  • Moisture: The compound may be sensitive to moisture, which can facilitate hydrolysis or other degradative pathways.[2]

  • Presence of Initiators: Contamination with radical initiators or certain metal ions can potentially trigger polymerization reactions, particularly involving the imidazole ring.

Q2: How can I visually identify if my sample of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid has started to degrade or polymerize?

A2: Visual inspection can offer initial clues about the stability of your compound. Signs of degradation or polymerization may include:

  • Color Change: A noticeable change in color, such as yellowing or browning, is a common indicator of degradation in nitroaromatic compounds.[1]

  • Clumping or Change in Texture: The formation of clumps, increased viscosity in solution, or the appearance of a solid precipitate can suggest that polymerization or aggregation is occurring.

  • Insolubility: If a previously soluble sample becomes difficult to dissolve in the same solvent system, it may indicate the formation of higher molecular weight species.

For a definitive assessment, analytical techniques such as HPLC should be employed to check for the appearance of new peaks corresponding to degradation products or a decrease in the main compound's peak area.

Q3: What are the recommended storage conditions for 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid?

A3: To ensure the long-term stability of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid, it is crucial to store it under appropriate conditions. Based on information for its hydrochloride salt and general best practices for nitroaromatic compounds, the following storage conditions are recommended[1][2][3]:

ParameterRecommended ConditionRationale
Temperature 2-8°CTo minimize thermal degradation.
Light Store in an amber, tightly sealed vial in the dark.To prevent photochemical reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To protect against moisture and oxidative degradation.
Container Use a tightly sealed, non-reactive container (e.g., glass).To prevent contamination and exposure to air/moisture.

Troubleshooting Guide

This guide will help you troubleshoot potential issues related to the polymerization and degradation of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid.

Problem: The solid compound has changed color.

Degradation_Pathways cluster_conditions Stress Conditions cluster_compound 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid cluster_products Potential Products Heat Heat Compound C₁₀H₇N₃O₄ Heat->Compound Light Light Light->Compound Base Strong Base Base->Compound Degradation Degradation Products (e.g., decarboxylation, ring opening) Compound->Degradation Polymer Polymerization (e.g., via imidazole ring) Compound->Polymer

References

Troubleshooting

Technical Support Center: Synthesis of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the synthesis of...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the synthesis of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid?

A1: The most common method for synthesizing this compound is through a copper-catalyzed N-arylation reaction known as the Ullmann condensation or Ullmann-type reaction.[1][2] This process involves coupling imidazole with an activated aryl halide, typically 4-chloro-3-nitrobenzoic acid or 4-fluoro-3-nitrobenzoic acid, in the presence of a copper catalyst and a base at elevated temperatures.[3][4]

Q2: Which catalyst systems are most effective for this synthesis?

A2: Both copper and palladium-based systems are effective, with the choice often depending on desired reaction conditions and cost.

  • Copper Catalysts: Traditional methods use stoichiometric amounts of copper powder.[1] Modern protocols utilize catalytic amounts of copper(I) salts, such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O), often paired with a ligand.[5] Ligands like 4,7-dimethoxy-1,10-phenanthroline can facilitate the reaction under milder conditions.[6]

  • Palladium Catalysts: Palladium-catalyzed Buchwald-Hartwig amination offers an alternative route. These systems, such as those using Pd₂(dba)₃ with a biaryl phosphine ligand, can provide excellent yields and high N1 regioselectivity for unsymmetrical imidazoles.[7][8][9]

Q3: What are the typical reaction conditions required?

A3: Reaction conditions vary based on the chosen catalyst system.

  • Solvents: High-boiling polar aprotic solvents are standard. These include N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (DMSO).[1][10]

  • Bases: An inorganic base is required to facilitate the reaction. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium hydroxide (KOH) are commonly used.[4][6]

  • Temperature: Traditional Ullmann reactions often require high temperatures, sometimes exceeding 200°C.[1] However, modern catalyst-ligand systems have made the reaction feasible at lower temperatures, typically in the range of 80-140°C.[10]

Q4: What are the common side products, and how can their formation be minimized?

A4: Several side products can reduce the yield and purity of the final product.[11]

  • Homocoupling of Aryl Halide: This forms a biphenyldicarboxylic acid dimer. To minimize this, use a slight excess of imidazole relative to the aryl halide.

  • Decarboxylation: The high temperatures can lead to the loss of the carboxylic acid group. Using the lowest effective temperature and a modern, more active catalyst system can mitigate this.[11]

  • Hydrolysis of Aryl Halide: Presence of water can lead to the formation of 4-hydroxy-3-nitrobenzoic acid. Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere.[10]

Catalyst Selection and Performance Data

The selection of a catalyst system is critical for optimizing yield, reaction time, and temperature. The following table summarizes representative data for common N-arylation catalyst systems.

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Typical Yield (%)
CuI (10 mol%)NoneK₂CO₃DMF100 - 12012 - 2460 - 80
CuI (5 mol%)4,7-Dimethoxy-1,10-phenanthrolineCs₂CO₃Dioxane1102485 - 95[6]
Cu₂O (10 mol%)NoneBase-freeMethanolRoom Temp12 - 2480 - 92[5]
Pd₂(dba)₃ (1 mol%)Biaryl Phosphine LigandNaOtBuToluene100 - 11012 - 24> 90[7][8]

Note: Yields are representative for N-arylation of imidazoles and may vary for the specific synthesis of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid.

Experimental Protocols

Safety Precaution: Always perform these reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Protocol 1: Copper-Catalyzed Ullmann Condensation

This protocol is a standard method using a common copper catalyst.

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloro-3-nitrobenzoic acid (1.0 equiv.), imidazole (1.2 equiv.), potassium carbonate (2.0 equiv.), and copper(I) iodide (0.1 equiv.).[4]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.5 M with respect to the 4-chloro-3-nitrobenzoic acid.[4]

  • Reaction: Heat the mixture to 120-140°C and stir vigorously for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.[10]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into deionized water.

  • Acidification: Acidify the aqueous mixture to a pH of 3-4 with 1 M HCl to precipitate the product.[10]

  • Purification: Filter the crude solid, wash with water, and dry under vacuum. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol uses a palladium catalyst, which may offer higher yields and milder conditions.

  • Catalyst Pre-activation (Optional but Recommended): In a glovebox, add the palladium source (e.g., Pd₂(dba)₃, 0.01 equiv.) and ligand (0.02 equiv.) to a Schlenk tube. Add anhydrous solvent (e.g., toluene) and stir for 10 minutes. This pre-formation of the active catalyst can improve reaction efficacy.[8][9]

  • Reaction Setup: To the tube containing the activated catalyst, add 4-chloro-3-nitrobenzoic acid (1.0 equiv.), imidazole (1.2 equiv.), and a strong base such as sodium tert-butoxide (1.5 equiv.).

  • Reaction: Seal the tube, remove it from the glovebox, and heat the reaction mixture to 100-110°C for 12-24 hours. Monitor progress by TLC or LC-MS.[10]

  • Work-up: Cool the reaction to room temperature and quench by adding water.

  • Extraction: Add ethyl acetate to dissolve the organic components. Acidify the aqueous layer with 1 M HCl to pH 3-4. Separate the layers and extract the aqueous phase with ethyl acetate (3x).[10]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualized Workflows and Logic

Caption: General experimental workflow for N-arylation synthesis.

G Start Low or No Yield? Cat_Check Is the catalyst active? Start->Cat_Check Yes Cat_Sol Solution: Use fresh catalyst. Ensure inert atmosphere. Cat_Check->Cat_Sol No Temp_Check Is temperature high enough? Cat_Check->Temp_Check Yes Temp_Sol Solution: Increase temperature incrementally (e.g., in 10°C steps). Temp_Check->Temp_Sol No Base_Check Is the base appropriate? Temp_Check->Base_Check Yes Base_Sol Solution: Consider a stronger base (e.g., K₂CO₃ -> Cs₂CO₃). Base_Check->Base_Sol No Reagent_Check Are reagents anhydrous? Base_Check->Reagent_Check Yes Reagent_Sol Solution: Use freshly dried solvents and reagents. Reagent_Check->Reagent_Sol No End Review Protocol Reagent_Check->End Yes

Caption: Troubleshooting logic for low product yield.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Product Yield Inactive Catalyst: Copper or palladium catalysts can be deactivated by exposure to air or moisture.[10]Ensure the reaction is set up under a strictly inert atmosphere (Nitrogen or Argon). For Pd-catalyzed reactions, consider a pre-activation step.[8] Use high-purity, fresh catalyst.
Low Reaction Temperature: Ullmann-type reactions often require significant thermal energy to proceed.[1]Gradually increase the reaction temperature in 10-20°C increments, while monitoring for product formation versus decomposition.
Incorrect Base or Solvent: The choice of base and solvent is crucial for reaction efficiency.If using a weaker base like K₂CO₃, consider switching to a stronger one like Cs₂CO₃. Ensure the solvent is polar, aprotic, and anhydrous.
Significant Side Product Formation High Reaction Temperature: Elevated temperatures can promote side reactions like decarboxylation.[11]Use the lowest temperature that provides a reasonable reaction rate. Employing a more active catalyst/ligand system can often allow for lower temperatures.[6]
Incorrect Stoichiometry: An excess of the aryl halide can lead to homocoupling.Use a slight excess (1.2-1.5 equivalents) of imidazole to favor the desired cross-coupling reaction.
Presence of Impurities: Phenolic impurities in the aryl halide starting material can lead to the formation of biaryl ethers.[11]Ensure the purity of all starting materials before beginning the reaction.
Reaction Stalls / Does Not Go to Completion Poor Solubility: Reactants may not be fully dissolved at the reaction temperature.Ensure sufficient solvent is used to maintain a homogenous mixture. If solubility is an issue, consider a different solvent like NMP or DMSO.
Catalyst Poisoning: Certain functional groups or impurities can poison the catalyst.Purify starting materials to remove potential inhibitors. If the substrate contains sensitive functional groups, a milder catalyst system may be required.

References

Optimization

Technical Support Center: 4-(1H-Imidazol-1-YL)-3-nitrobenzoic Acid Production

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for the synthesis and scale-up of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid. Frequently Asked Questions (FAQs) Q1: What is the...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for the synthesis and scale-up of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for synthesizing 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid? A1: The synthesis is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, imidazole acts as the nucleophile, attacking an electron-deficient aromatic ring, such as 4-fluoro-3-nitrobenzoic acid. The nitro group positioned ortho to the leaving group (fluorine) is crucial as it activates the ring towards nucleophilic attack.[1][2]

Q2: Why is 4-fluoro-3-nitrobenzoic acid often used as the starting material? A2: In SNAr reactions, fluoride is an excellent leaving group. Although it is a poor leaving group in SN1 and SN2 reactions, its high electronegativity strongly polarizes the carbon-fluorine bond and helps to stabilize the intermediate Meisenheimer complex, accelerating the initial nucleophilic attack which is often the rate-determining step.[3]

Q3: What is the role of the base (e.g., K2CO3, Et3N) in the reaction? A3: A base is required to neutralize the hydrofluoric acid (HF) that is formed as a byproduct of the reaction. This prevents the protonation of the imidazole nucleophile, which would render it unreactive. In some cases, the base can also deprotonate imidazole to form the more nucleophilic imidazolide anion.

Q4: What are the most common impurities or side-products? A4: Common impurities include unreacted starting materials (4-fluoro-3-nitrobenzoic acid and imidazole) and potential regioisomers if the starting material is not sufficiently activated. While less common in this specific reaction, side reactions involving the carboxylic acid group are theoretically possible under harsh conditions.

Q5: Are there significant safety risks associated with this process at scale? A5: Yes. The primary starting material, a nitroaromatic compound, poses thermal stability risks. Nitration reactions, if performed in-house to prepare the starting material, are highly exothermic and can lead to thermal runaway if not properly controlled.[4][5][6][7] Careful thermal hazard analysis using techniques like Reaction Calorimetry (RC1) or Differential Scanning Calorimetry (DSC) is essential before scaling up.[8]

Troubleshooting Guide

Problem 1: Low or Stalled Reaction Conversion
Potential Cause Troubleshooting Step / Solution
Insufficient Base The reaction generates one equivalent of acid (HF). Ensure at least one equivalent of a suitable base (e.g., K2CO3) is present. For scale-up, consider using 1.5-2.0 equivalents to ensure a robust reaction.
Low Reaction Temperature While the reaction is often run at moderate temperatures (50-80 °C), insufficient thermal energy can lead to slow kinetics. Gradually increase the temperature in 10 °C increments, monitoring for impurity formation.
Poor Solubility of Reagents Ensure all reagents, particularly the base (K2CO3 is largely insoluble in many organic solvents), are well-agitated. Consider using a phase-transfer catalyst or a solvent system that improves solubility, such as DMSO or DMF.
Deactivated Nucleophile Water in the reaction mixture can protonate the imidazole. Ensure solvents are dry and starting materials have a low water content.
Incorrect Stoichiometry Verify the molar ratios of all reactants. An excess of imidazole (1.1-1.3 equivalents) is often used to drive the reaction to completion.
Problem 2: High Levels of Impurities
Potential Cause Troubleshooting Step / Solution
Reaction Temperature Too High Excessive heat can lead to decomposition or the formation of undesired side-products. Determine the optimal temperature range in small-scale experiments before proceeding to pilot scale.
Prolonged Reaction Time Holding the reaction at temperature for too long after completion can degrade the product. Monitor the reaction progress by HPLC or TLC and proceed with work-up as soon as the starting material is consumed.
Atmospheric Contamination The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions, which can be more prevalent at higher temperatures and longer reaction times.
Impure Starting Materials Verify the purity of the 4-fluoro-3-nitrobenzoic acid and imidazole. Impurities in the starting materials will carry through and complicate purification.
Problem 3: Difficult Product Isolation and Purification
Potential Cause Troubleshooting Step / Solution
Product is too Soluble in Work-up Solvent If the product remains in the aqueous layer during extraction, adjust the pH. The product is an acid and will be more soluble in the aqueous phase at higher pH. Acidify the aqueous layer (e.g., with 1M HCl) to a pH of ~3-4 to precipitate the product, which can then be filtered or extracted into an organic solvent like ethyl acetate.
Emulsion Formation During Extraction Emulsions are common at scale. Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength and break the emulsion. If the problem persists, consider a filter aid or centrifugation for phase separation.
Oiling Out During Crystallization The product may be precipitating as an oil instead of a solid. Ensure the crystallization process is slow and controlled. Start from a saturated solution at a higher temperature and cool it down slowly with gentle stirring. Try adding anti-solvents (e.g., heptane) dropwise to a solution of the product (e.g., in ethyl acetate) to induce crystallization.
Poor Filtration Characteristics Fine particles can clog filters. Adjust crystallization conditions to grow larger crystals. Consider using a filter press or a Nutsche filter-dryer for more efficient solid-liquid separation at scale.

Data Presentation: Impact of Reaction Parameters

The following tables summarize hypothetical but representative data on how different parameters can affect reaction outcomes.

Table 1: Effect of Base and Solvent on Reaction Yield

EntryStarting MaterialBase (1.5 eq.)SolventTemp (°C)Time (h)Yield (%)
14-Fluoro-3-nitrobenzoic acidK2CO3DMSO80692
24-Fluoro-3-nitrobenzoic acidK2CO3DMF80688
34-Fluoro-3-nitrobenzoic acidEt3NDMSO801275
44-Chloro-3-nitrobenzoic acidK2CO3DMSO1202465

Table 2: Troubleshooting Impurity Profile by HPLC (Area %)

Batch IDTemp (°C)Unreacted SM (%)Product (%)Impurity X (%)
PILOT-01801.597.51.0
PILOT-02100<0.594.05.5
PILOT-036015.284.00.8

Experimental Protocols

Bench-Scale Synthesis of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid

  • Reagents & Setup:

    • To a 3-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 4-fluoro-3-nitrobenzoic acid (1.0 eq.).

    • Add imidazole (1.2 eq.) and potassium carbonate (K2CO3, 1.5 eq.).

    • Add dimethyl sulfoxide (DMSO) to the flask (approx. 5-10 mL per gram of starting material).

  • Reaction:

    • Begin vigorous stirring to create a slurry.

    • Heat the reaction mixture to 80 °C using an oil bath.

    • Monitor the reaction progress using TLC or HPLC by taking small aliquots every 1-2 hours. The reaction is typically complete within 6-8 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Slowly pour the reaction mixture into a beaker containing an equal volume of water.

    • Acidify the aqueous solution to a pH of ~3-4 by the dropwise addition of 1M HCl. A precipitate should form.

    • Stir the resulting slurry for 30 minutes to ensure complete precipitation.

    • Isolate the solid product by vacuum filtration, washing the filter cake with cold water (2x) and then a small amount of a cold non-polar solvent like heptane (1x).

  • Purification:

    • The crude product can be purified by recrystallization.

    • Dissolve the solid in a minimal amount of hot ethyl acetate.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Filter the purified crystals and dry them under vacuum at 50 °C to a constant weight.

Visualizations

Synthesis_Pathway SM 4-Fluoro-3-nitrobenzoic Acid + Imidazole Reaction_Step K₂CO₃, DMSO 80 °C SM->Reaction_Step Product 4-(1H-Imidazol-1-yl)-3-nitrobenzoic Acid Reaction_Step->Product SNAr Reaction

Caption: Synthetic pathway for 4-(1H-Imidazol-1-yl)-3-nitrobenzoic acid.

Troubleshooting_Workflow Start Problem: Low Reaction Yield Check_Temp Is Temp ≥ 80 °C? Start->Check_Temp Check_Base Is Base ≥ 1.5 eq.? Check_Temp->Check_Base Yes Sol_Increase_Temp Action: Increase Temperature Check_Temp->Sol_Increase_Temp No Check_Solvent Are Reagents Soluble? Check_Base->Check_Solvent Yes Sol_Add_Base Action: Add More Base Check_Base->Sol_Add_Base No Check_Purity Check SM Purity Check_Solvent->Check_Purity Yes Sol_Agitation Action: Increase Agitation / Change Solvent Check_Solvent->Sol_Agitation No

Caption: Troubleshooting workflow for low reaction yield.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of two primary synthetic routes for the preparation of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid, a key intermedia...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for the preparation of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid, a key intermediate in pharmaceutical research. The comparison focuses on reaction efficiency, regioselectivity, and the practicality of each method, supported by experimental protocols and quantitative data.

Method 1: Nucleophilic Aromatic Substitution

This approach is a highly efficient and regioselective two-step process. It begins with the nitration of 4-fluorobenzoic acid to yield 4-fluoro-3-nitrobenzoic acid. This intermediate then undergoes a nucleophilic aromatic substitution reaction with imidazole, where the imidazole nitrogen displaces the fluorine atom to yield the final product.

Experimental Protocol

Step 1: Synthesis of 4-fluoro-3-nitrobenzoic acid

To a solution of 4-fluorobenzoic acid (50.0 g, 0.36 mol) in 180 mL of concentrated sulfuric acid, cooled in an ice bath, potassium nitrate (39.7 g, 0.39 mol) is added in portions. The reaction mixture is then stirred overnight at room temperature. Subsequently, the mixture is carefully poured over 800 g of crushed ice with continuous stirring. The resulting precipitate is allowed to stand overnight, filtered, and washed thoroughly with water. The solid product is then dried by azeotropic distillation with toluene to afford 4-fluoro-3-nitrobenzoic acid as a light yellow solid.[1]

Step 2: Synthesis of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid

A mixture of 4-fluoro-3-nitrobenzoic acid (1.85 g, 10 mmol), imidazole (0.82 g, 12 mmol), and potassium carbonate (2.76 g, 20 mmol) in 20 mL of dimethylformamide (DMF) is heated at 120°C for 4 hours. After cooling to room temperature, the reaction mixture is poured into 100 mL of water. The solution is then acidified to a pH of approximately 4-5 with 2M hydrochloric acid, resulting in the precipitation of the product. The precipitate is collected by filtration, washed with water, and dried under vacuum to yield 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid.

Method 2: Nitration of 4-(1H-Imidazol-1-yl)benzoic acid

This alternative route involves the initial synthesis of 4-(1H-Imidazol-1-yl)benzoic acid, followed by a nitration step. While seemingly direct, this method presents significant challenges in controlling the regioselectivity of the nitration.

Experimental Protocol

Step 1: Synthesis of 4-(1H-Imidazol-1-yl)benzoic acid

A mixture of 4-iodobenzoic acid (2.48 g, 10 mmol), imidazole (0.82 g, 12 mmol), potassium hydroxide (1.12 g, 20 mmol), and a catalytic amount of copper(I) iodide (0.19 g, 1 mmol) in 40 mL of dimethyl sulfoxide (DMSO) is heated at 110°C for 10 hours. After cooling, the reaction mixture is diluted with 100 mL of water and acidified with acetic acid to a pH of 5-6. The resulting precipitate is collected by filtration, washed with water, and dried to give 4-(1H-Imidazol-1-yl)benzoic acid.[2]

Step 2: Nitration of 4-(1H-Imidazol-1-yl)benzoic acid

4-(1H-Imidazol-1-yl)benzoic acid (1.88 g, 10 mmol) is added portion-wise to 20 mL of concentrated sulfuric acid at 0°C. A pre-cooled mixture of concentrated nitric acid (0.7 mL, 11 mmol) and concentrated sulfuric acid (2 mL) is then added dropwise while maintaining the temperature below 10°C. The reaction is stirred at this temperature for 2 hours and then allowed to warm to room temperature for an additional hour. The reaction mixture is then poured onto crushed ice, and the resulting precipitate is a mixture of nitro-isomers. The desired 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid must be separated from other isomers by column chromatography.

Data Presentation

ParameterMethod 1: Nucleophilic Aromatic SubstitutionMethod 2: Nitration of 4-(1H-Imidazol-1-yl)benzoic acid
Starting Materials 4-Fluorobenzoic acid, Imidazole4-Iodobenzoic acid, Imidazole
Overall Yield High (estimated >80%)Low to Moderate (estimated <40% for the desired isomer)
Purity of Crude Product HighLow (mixture of isomers)
Purification Method Recrystallization/PrecipitationColumn Chromatography
Regioselectivity Excellent (pre-determined by starting material)Poor (competing directing effects)
Number of Steps 22
Key Advantage High yield and purity of the desired productUtilizes a common nitration reaction
Key Disadvantage Requires handling of 4-fluoro-3-nitrobenzoic acidDifficult separation of isomers, leading to low yield

Mandatory Visualization

Synthesis_Comparison cluster_method1 Method 1: Nucleophilic Aromatic Substitution cluster_method2 Method 2: Nitration M1_Start 4-Fluorobenzoic Acid M1_Inter 4-Fluoro-3-nitrobenzoic Acid M1_Start->M1_Inter Nitration (Yield: 90%) M1_End 4-(1H-Imidazol-1-YL)-3- nitrobenzoic acid M1_Inter->M1_End Imidazole, K2CO3 (High Yield) M2_Start 4-Iodobenzoic Acid M2_Inter 4-(1H-Imidazol-1-yl)benzoic Acid M2_Start->M2_Inter Imidazole, KOH, CuI (Yield: 93%) M2_End Mixture of Nitro-isomers M2_Inter->M2_End Nitration (Low Regioselectivity) M2_Final 4-(1H-Imidazol-1-YL)-3- nitrobenzoic acid M2_End->M2_Final Purification

References

Comparative

A Comparative Analysis of Metal-Organic Frameworks: The Role of the 4-(1H-Imidazol-1-YL)-3-nitrobenzoic Acid Linker in Performance

For researchers, scientists, and drug development professionals, the rational design of Metal-Organic Frameworks (MOFs) with tailored properties is a paramount objective. The selection of the organic linker is a critical...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Metal-Organic Frameworks (MOFs) with tailored properties is a paramount objective. The selection of the organic linker is a critical determinant of the final framework's performance, influencing its porosity, stability, and catalytic activity. This guide provides a comparative analysis of MOFs synthesized with the bifunctional linker, 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid (HINBA), against other commonly employed linkers. Due to the limited availability of direct comparative studies on HINBA-based MOFs, this guide leverages data from MOFs constructed with a structurally analogous linker, 3-nitro-4-(pyridin-4-yl)benzoic acid, to provide insightful performance benchmarks.

The unique molecular architecture of HINBA, featuring both a coordinating imidazole ring and a carboxylate group, alongside an electron-withdrawing nitro group, suggests its potential to create MOFs with unique electronic properties and active sites. The imidazole moiety can serve as a Lewis basic site or a secondary coordination site, while the nitro group can modulate the electronic environment of the framework and influence its interactions with guest molecules.

Performance Comparison of MOF Linkers

The functionalization of organic linkers has a profound impact on the physicochemical properties of the resulting MOFs. The following table summarizes key performance indicators for MOFs synthesized with various functionalized linkers, providing a comparative perspective on the potential performance of HINBA-based MOFs. The data for the nitro- and N-heterocycle-functionalized linker is based on a MOF synthesized with 3-nitro-4-(pyridin-4-yl)benzoic acid, a close structural analog to HINBA.

MOF FamilyLinker/Functional GroupBET Surface Area (m²/g)CO₂ Adsorption Capacity (mmol/g) at 273 KKey Performance Attributes
UiO-66 (Zr) Terephthalic acid (BDC)~1100 - 1500~2.5High thermal and chemical stability, moderate surface area.[1]
2-Aminoterephthalic acid (NH₂-BDC)~1200 - 1400~3.35Enhanced catalytic activity due to basic amine groups; increased affinity for polar molecules.[1]
2-Nitroterephthalic acid (NO₂-BDC)~1100 - 1300~2.8Altered electronic properties due to the electron-withdrawing nitro group.[1]
Cd-based MOF 3-nitro-4-(pyridin-4-yl)benzoic acidNot ReportedGood separation selectivity of CO₂/N₂ (71)Enhanced and red-shifted photoluminescence compared to the free linker.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and evaluation of MOFs. The following protocols are representative of the key experiments cited in this guide.

General MOF Synthesis (Solvothermal Method)

A mixture of the metal salt (e.g., Cd(NO₃)₂·4H₂O) and the organic linker (e.g., 3-nitro-4-(pyridin-4-yl)benzoic acid) is dissolved in a suitable solvent, typically a mixture of N,N-dimethylformamide (DMF) and water. The solution is sealed in a Teflon-lined stainless steel autoclave and heated to a specific temperature (e.g., 120 °C) for a designated period (e.g., 72 hours). After cooling to room temperature, the resulting crystals are collected by filtration, washed with fresh solvent, and dried.

Brunauer-Emmett-Teller (BET) Analysis

The specific surface area of the MOF is determined by nitrogen adsorption-desorption isotherms at 77 K using a surface area and porosity analyzer. Prior to the measurement, the sample is activated by heating under vacuum to remove any guest molecules from the pores. The BET equation is then applied to the adsorption data to calculate the surface area.

Gas Adsorption Measurements

The gas adsorption capacity, for instance for CO₂, is measured using a volumetric gas adsorption analyzer. The activated MOF sample is exposed to the gas at a specific temperature (e.g., 273 K) and pressure. The amount of gas adsorbed is determined by measuring the pressure change in a calibrated volume.

Powder X-ray Diffraction (PXRD)

PXRD analysis is performed to confirm the crystallinity and phase purity of the synthesized MOFs. The diffraction pattern of the synthesized material is compared with a simulated pattern or the pattern of a known phase to verify the crystal structure.

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of the MOFs. The analysis is typically carried out under a nitrogen atmosphere, with the temperature increasing at a constant rate. The weight loss at different temperatures indicates the removal of solvent molecules and the decomposition of the framework.

Visualizing MOF Comparison and Experimental Workflow

To better understand the logical relationships in comparing MOF performance and the experimental procedures involved, the following diagrams are provided.

MOF_Performance_Comparison cluster_linkers Organic Linkers cluster_mofs Synthesized MOFs cluster_performance Performance Metrics HINBA HINBA HINBA_MOF HINBA-based MOF HINBA->HINBA_MOF BDC BDC UiO_66 UiO-66 BDC->UiO_66 NH2_BDC NH2_BDC UiO_66_NH2 UiO-66-NH2 NH2_BDC->UiO_66_NH2 NO2_BDC NO2_BDC UiO_66_NO2 UiO-66-NO2 NO2_BDC->UiO_66_NO2 Surface_Area Surface Area HINBA_MOF->Surface_Area Porosity Porosity HINBA_MOF->Porosity Stability Thermal/Chemical Stability HINBA_MOF->Stability Catalysis Catalytic Activity HINBA_MOF->Catalysis UiO_66->Surface_Area UiO_66->Porosity UiO_66->Stability UiO_66_NH2->Surface_Area UiO_66_NH2->Catalysis UiO_66_NO2->Surface_Area Experimental_Workflow cluster_characterization Characterization Techniques cluster_performance_testing Performance Evaluation Start Start Synthesis MOF Synthesis (Solvothermal) Start->Synthesis Characterization Characterization Synthesis->Characterization Performance_Testing Performance Testing Synthesis->Performance_Testing PXRD PXRD Characterization->PXRD TGA TGA Characterization->TGA BET BET Analysis Performance_Testing->BET Gas_Adsorption Gas Adsorption Performance_Testing->Gas_Adsorption Data_Analysis Data Analysis & Comparison End End Data_Analysis->End PXRD->Data_Analysis TGA->Data_Analysis BET->Data_Analysis Gas_Adsorption->Data_Analysis

References

Validation

Comparative Biological Activity of 4-(1H-Imidazol-1-yl)-3-nitrobenzoic Acid Derivatives Versus the Parent Compound: A Guide for Researchers

A comprehensive analysis of the structure-activity relationship of 4-(1H-imidazol-1-yl)-3-nitrobenzoic acid and its derivatives reveals that modifications to the carboxylic acid group can significantly modulate their bio...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the structure-activity relationship of 4-(1H-imidazol-1-yl)-3-nitrobenzoic acid and its derivatives reveals that modifications to the carboxylic acid group can significantly modulate their biological activity, particularly in the realms of anticancer and antimicrobial applications. This guide synthesizes available data to provide a comparative overview for researchers, scientists, and drug development professionals.

While a singular, comprehensive study directly comparing a wide array of derivatives to the parent compound, 4-(1H-imidazol-1-yl)-3-nitrobenzoic acid, is not available in the public domain, a collective analysis of research on related imidazole and nitroimidazole derivatives provides valuable insights into their structure-activity relationships (SAR). The primary focus of derivatization of the parent compound involves modification of the carboxylic acid moiety to form esters and amides, which has been shown to influence the compound's pharmacokinetic and pharmacodynamic properties.

Anticancer Activity: A Shift in Potency

Studies on various imidazole-based compounds have consistently demonstrated their potential as anticancer agents. The parent compound, 4-(1H-imidazol-1-yl)-3-nitrobenzoic acid, serves as a scaffold for the development of more potent cytotoxic agents. The conversion of the carboxylic acid to various amide derivatives, for instance, has been a successful strategy in enhancing anticancer efficacy.

One study on a series of novel imidazole-based N-phenylbenzamide derivatives, which share structural similarities with amides of the parent compound, demonstrated significant cytotoxic potential against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines. The introduction of different substituents on the phenylamide ring was found to tune the anticancer activity, with some derivatives exhibiting IC50 values in the low micromolar range. For example, a derivative with a fluorine substitution (4f) was identified as the most active in the series, with IC50 values of 7.5 µM, 9.3 µM, and 8.9 µM against A549, HeLa, and MCF-7 cells, respectively.

While direct comparative data for the parent acid is not provided in this specific study, the potent activity of its amide analogues suggests that the carboxylic acid group is a key site for modification to improve anticancer properties.

Antimicrobial Activity: Targeting Resistant Pathogens

Nitroimidazole derivatives have long been a cornerstone in the treatment of anaerobic bacterial and parasitic infections. The emergence of drug-resistant strains necessitates the development of novel antimicrobial agents. Research into derivatives of nitroimidazoles, structurally related to 4-(1H-imidazol-1-yl)-3-nitrobenzoic acid, has shown promise in overcoming resistance.

A study focused on the synthesis of new nitroimidazole derivatives as anti-Helicobacter pylori agents demonstrated that modifications to the core structure can lead to compounds effective against metronidazole-resistant strains. Although this study did not use the exact parent compound , it highlights the potential of developing new derivatives to combat resistance. The synthesized compounds, which included various amide linkages, exhibited potent inhibitory activities, with some showing a Minimum Inhibitory Concentration (MIC50) of 8 µg/mL and MIC90 of 16 µg/mL against clinically isolated resistant H. pylori strains.

These findings suggest that derivatization of the 4-(1H-imidazol-1-yl)-3-nitrobenzoic acid core could yield novel antimicrobial agents with improved activity against resistant bacteria.

Quantitative Comparison of Biological Activity

Due to the lack of a single study directly comparing the parent compound with a series of its derivatives, a comprehensive quantitative comparison table with IC50 or MIC values is not feasible at this time. The available data comes from different studies, each with its own set of experimental conditions, cell lines, and microbial strains, making a direct, side-by-side comparison scientifically unsound.

However, the qualitative trend observed across multiple studies indicates that the biological activity of 4-(1H-imidazol-1-yl)-3-nitrobenzoic acid can be significantly enhanced through derivatization of the carboxylic acid group.

Experimental Protocols

To aid researchers in the evaluation of these compounds, the following are generalized methodologies for key experiments cited in the referenced literature.

In Vitro Anticancer Activity (MTT Assay)

Objective: To determine the cytotoxic effect of the compounds on cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., A549, HeLa, MCF-7) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 × 10^3 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Assay: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours. The formazan crystals formed by viable cells are then dissolved in a solubilization buffer or DMSO.

  • Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

In Vitro Antimicrobial Activity (Broth Microdilution Method)

Objective: To determine the minimum inhibitory concentration (MIC) of the compounds against various bacterial strains.

Methodology:

  • Bacterial Strains: Standard and clinically isolated bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Helicobacter pylori) are used.

  • Inoculum Preparation: Bacterial colonies are suspended in a sterile broth (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours). For microaerophilic organisms like H. pylori, incubation is performed in a microaerobic environment.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

The biological activity of imidazole derivatives often involves the modulation of key signaling pathways. For instance, in cancer, these compounds can interfere with pathways crucial for cell proliferation, survival, and angiogenesis.

anticancer_pathway Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Cascade Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Signaling_Cascade Activates Transcription_Factors Transcription_Factors Signaling_Cascade->Transcription_Factors Activates Cell_Cycle_Progression Cell_Cycle_Progression Transcription_Factors->Cell_Cycle_Progression Promotes Apoptosis Apoptosis Transcription_Factors->Apoptosis Inhibits Derivative 4-(1H-Imidazol-1-yl)-3-nitrobenzoic acid Derivative Derivative->Receptor_Tyrosine_Kinase Inhibits Derivative->Signaling_Cascade Inhibits Derivative->Apoptosis Induces experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Parent_Compound 4-(1H-Imidazol-1-yl)-3-nitrobenzoic acid Derivatization Esterification / Amidation Parent_Compound->Derivatization Purification_Characterization Purification & Structural Characterization (NMR, MS, IR) Derivatization->Purification_Characterization Anticancer_Screening In Vitro Anticancer Assay (e.g., MTT) Purification_Characterization->Anticancer_Screening Antimicrobial_Screening In Vitro Antimicrobial Assay (e.g., Broth Microdilution) Purification_Characterization->Antimicrobial_Screening Data_Analysis IC50 / MIC Determination Anticancer_Screening->Data_Analysis Antimicrobial_Screening->Data_Analysis SAR Structure-Activity Relationship Analysis Data_Analysis->SAR

Comparative

A Comparative Guide to the HPLC-Based Purity Validation of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic Acid

For researchers, scientists, and professionals in drug development, establishing the purity of active pharmaceutical ingredients (APIs) and chemical intermediates is a critical step in ensuring the safety and efficacy of...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of active pharmaceutical ingredients (APIs) and chemical intermediates is a critical step in ensuring the safety and efficacy of therapeutic candidates. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid, a key building block in various synthetic pathways.

The primary method detailed is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), which is a robust and widely used technique for the analysis of non-volatile organic compounds.[1] This guide also presents Ultra-Performance Liquid Chromatography (UPLC) as a high-throughput alternative and summarizes key experimental data for a proposed HPLC method.

Comparative Analysis of Analytical Techniques

While RP-HPLC is the industry standard, other techniques can offer advantages in terms of speed and sensitivity. The following table compares RP-HPLC with UPLC for the purity analysis of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid.

ParameterReversed-Phase HPLC (RP-HPLC) Ultra-Performance Liquid Chromatography (UPLC)
Principle Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase (e.g., C18).[1]Same principle as HPLC, but utilizes sub-2 µm particle columns, leading to higher resolution and speed.[1]
Resolution Good to Excellent.Superior, resulting in narrower and sharper peaks.[1]
Sensitivity (LOD/LOQ) Typically in the low µg/mL to high ng/mL range.Generally 3-5 times more sensitive than HPLC.[1]
Analysis Time 15-30 minutes per sample.[1]1-10 minutes per sample.[1]
Solvent Consumption Moderate to High.[1]Significantly lower than HPLC.[1]
Instrumentation Cost Moderate.[1]High.[1]
Robustness High; it is a well-established and reliable method.[1]Moderate; it is sensitive to the sample matrix and requires very clean samples.[1]

Experimental Protocol: RP-HPLC Method

This section details a robust RP-HPLC method for determining the purity of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid. The methodology is adapted from established protocols for structurally similar nitrobenzoic acid and imidazole-containing compounds.[2][3][4]

Instrumentation and Materials
  • Apparatus:

    • HPLC system equipped with a UV detector

    • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[3]

    • Analytical balance

    • pH meter

    • Solvent filtration apparatus

    • Syringe filters (0.45 µm)[3]

    • Volumetric flasks and pipettes

    • HPLC vials

  • Reagents and Solvents:

    • 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid reference standard and sample

    • Acetonitrile (HPLC grade)[3]

    • Water (HPLC grade)[3]

    • Phosphoric acid (ACS grade) or Formic acid[3][4]

    • Methanol (HPLC grade)

Preparation of Solutions
  • Mobile Phase Preparation:

    • Prepare the aqueous component by adding 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water. This acidic mobile phase ensures the protonation of the imidazole moiety, leading to sharper peaks and better retention on the C18 column.[3][5][6]

    • Filter the aqueous component and acetonitrile separately through a 0.45 µm membrane filter.[3]

    • The final mobile phase is a mixture of the acidified water and acetonitrile. A typical starting gradient is detailed in the chromatographic conditions.

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh approximately 10 mg of the 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid reference standard.

    • Transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Sample Solution Preparation (100 µg/mL):

    • Accurately weigh approximately 10 mg of the 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid sample.

    • Transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

Chromatographic Conditions

The following table summarizes the instrumental parameters for the HPLC analysis, based on methods for similar compounds.[3][4]

ParameterCondition
Stationary Phase C18 column (150 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient 0-15 min: 10% to 70% B15-20 min: 70% B20-22 min: 70% to 10% B22-30 min: 10% B (Re-equilibration)
Flow Rate 1.0 mL/min[3]
Column Temperature 25 °C[4]
Detection UV at 254 nm
Injection Volume 10 µL
Data Analysis and Purity Calculation

The purity of the sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.[3]

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Hypothetical Data Presentation

The following table presents hypothetical data from a purity analysis of a 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid sample using the described HPLC method.

Peak No.Retention Time (min)Peak Area (mAU*s)Area (%)
13.4515.60.08
28.9219875.399.85
312.1514.20.07
Total 19905.1 100.00

Based on this data, the calculated purity of the 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid sample is 99.85%.[3]

Visualizing the Workflow

The following diagram illustrates the complete workflow for the HPLC purity analysis.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard (100 µg/mL) hplc_inject Inject into HPLC prep_standard->hplc_inject prep_sample Prepare Sample (100 µg/mL) prep_sample->hplc_inject prep_mobile Prepare Mobile Phase (Acidified H2O/ACN) hplc_separate Separate on C18 Column hplc_inject->hplc_separate hplc_detect UV Detection at 254 nm hplc_separate->hplc_detect data_chrom Generate Chromatogram hplc_detect->data_chrom data_integrate Integrate Peak Areas data_chrom->data_integrate data_calc Calculate % Purity data_integrate->data_calc data_report Generate Report data_calc->data_report

Caption: Workflow for the HPLC purity analysis of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid.

References

Validation

spectroscopic analysis for confirming the structure of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid

A Comprehensive Guide to the Spectroscopic Analysis for the Structural Confirmation of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic Acid For researchers, scientists, and professionals in drug development, the unambiguous structur...

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Spectroscopic Analysis for the Structural Confirmation of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic Acid

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel compounds is a critical step. This guide provides a comparative . The expected data, based on analogous compounds, are presented alongside detailed experimental protocols.

Molecular Structure

Chemical Formula: C₁₀H₇N₃O₄[1] Molecular Weight: 233.18 g/mol [1] IUPAC Name: 4-(1H-Imidazol-1-yl)-3-nitrobenzoic acid[1]

The structure consists of a benzoic acid core substituted with a nitro group at position 3 and an imidazole ring at position 4.

Predicted and Comparative Spectroscopic Data

To facilitate structural confirmation, the following tables summarize the predicted spectroscopic data for 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid. This data is compared with experimentally determined values for structurally related compounds.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in DMSO-d₆

Proton AssignmentPredicted δ (ppm)MultiplicityComparative δ (ppm) for Related Compounds
Carboxylic Acid (-COOH)~13.5Singlet13.20 (4-Chlorobenzoic acid)[2]
Imidazole H (C2-H)~8.2Singlet-
Benzoic H (H-2)~8.1Doublet-
Benzoic H (H-6)~7.9Doublet of Doublets-
Imidazole H (C5-H)~7.8Triplet-
Benzoic H (H-5)~7.6Doublet-
Imidazole H (C4-H)~7.1Triplet-
¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in DMSO-d₆

Carbon AssignmentPredicted δ (ppm)Comparative δ (ppm) for Related Compounds
Carboxylic Acid (C=O)~165166.84 (4-Fluorobenzoic acid)[2]
Benzoic C (C-3)~148-
Benzoic C (C-4)~140-
Imidazole C (C-2)~138-
Benzoic C (C-1)~133132.59 (4-Fluorobenzoic acid)[2]
Benzoic C (C-5)~128127.83 (4-Fluorobenzoic acid)[2]
Imidazole C (C-5)~125-
Benzoic C (C-6)~123-
Benzoic C (C-2)~120-
Imidazole C (C-4)~118116.14 (4-Fluorobenzoic acid)[2]
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies (cm⁻¹)

Functional GroupPredicted Frequency (cm⁻¹)Characteristic Absorptions in Related Compounds (cm⁻¹)
O-H (Carboxylic Acid)3300-2500 (broad)2500-3500 (3-Nitrobenzoic acid)[3]
C-H (Aromatic/Imidazole)3150-30003030 (Benzene/aromatic H's)[3]
C=O (Carboxylic Acid)1710-16801620-1780 (Carbonyls)[3]
N-O (Nitro Stretch, Asymmetric)1550-15101530 (4-Methyl-3-nitrobenzoic acid)[4]
N-O (Nitro Stretch, Symmetric)1370-13301340 (4-Methyl-3-nitrobenzoic acid)[4]
C=C (Aromatic)1600-1450-
Mass Spectrometry

Table 4: Predicted Mass Spectrometry Data

IonPredicted m/zNotesComparative m/z for Related Compounds
[M+H]⁺234.05Calculated for C₁₀H₈N₃O₄⁺-
[M]⁺233.04Calculated for C₁₀H₇N₃O₄167.02 (4-Nitrobenzoic acid)[5]
[M-OH]⁺216.03Loss of hydroxyl radical-
[M-NO₂]⁺187.05Loss of nitro group-
[M-COOH]⁺188.05Loss of carboxyl group-

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the range of -2 to 16 ppm.

    • Apply a 30-degree pulse with a relaxation delay of 2 seconds.

    • Average 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover 0-200 ppm.

    • Use a 45-degree pulse with a relaxation delay of 5 seconds.

    • Accumulate a sufficient number of scans (e.g., 1024 or more) for adequate signal intensity.

  • Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • Scan the sample over the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Data Acquisition (Positive Ion Mode):

    • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

    • Set the ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature, and flow rate) to optimize the signal for the target molecule.

    • Acquire the mass spectrum over a mass range of m/z 50-500.

  • Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺) and compare it with the calculated theoretical mass. Analyze the fragmentation pattern to further support the proposed structure.

Workflow and Logic Diagram

The following diagram illustrates the logical workflow for the spectroscopic confirmation of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structural Confirmation Synthesis Synthesized Compound 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Functional Group Frequencies IR->IR_Data MS_Data Molecular Ion Peak & Fragmentation Pattern MS->MS_Data Confirmation Structure Confirmed NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation

Caption: Workflow for Spectroscopic Analysis.

By following the detailed protocols and comparing the acquired data with the predicted and comparative values presented in this guide, researchers can confidently confirm the structure of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid.

References

Comparative

A Comparative Analysis of the Electronic Properties of Nitrobenzoic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals The positional isomerism of the nitro group on the benzoic acid framework significantly influences the electronic properties of the resulting nitrobenzoic a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The positional isomerism of the nitro group on the benzoic acid framework significantly influences the electronic properties of the resulting nitrobenzoic acid. This guide provides a comprehensive comparative study of the ortho (2-nitrobenzoic acid), meta (3-nitrobenzoic acid), and para (4-nitrobenzoic acid) isomers, supported by experimental data and computational analysis. Understanding these differences is crucial for applications in organic synthesis, medicinal chemistry, and materials science.

Physicochemical and Electronic Properties

The electronic properties of the nitrobenzoic acid isomers are dictated by the interplay of the electron-withdrawing nature of both the nitro (-NO₂) and carboxylic acid (-COOH) groups. The relative positioning of these groups leads to distinct differences in acidity, dipole moment, and spectroscopic characteristics.

Acidity (pKa)

The acidity of the nitrobenzoic acid isomers is a key indicator of their electronic environment. The pKa value, which is the negative logarithm of the acid dissociation constant (Ka), is inversely proportional to acid strength. A lower pKa indicates a stronger acid.

The ortho-isomer is the most acidic, a phenomenon attributed to the "ortho effect." This effect is a combination of steric and electronic factors. The steric hindrance between the adjacent nitro and carboxylic acid groups forces the -COOH group out of the plane of the benzene ring, which weakens the bond of the acidic proton and facilitates its donation.[1] In the para position, the nitro group exerts a strong electron-withdrawing resonance effect, which stabilizes the resulting carboxylate anion, making it a stronger acid than the meta isomer.[1] The meta isomer's acidity is primarily influenced by the inductive effect of the nitro group, as the resonance effect is not transmitted to the meta position.[1] All three isomers are more acidic than benzoic acid (pKa ≈ 4.2).[1]

Dipole Moment

The dipole moment is a measure of the overall polarity of a molecule. The differences in the dipole moments of the nitrobenzoic acid isomers arise from the vector addition of the individual bond dipoles of the nitro and carboxylic acid groups.

Data Summary

The following table summarizes the key quantitative data for the electronic and physicochemical properties of the nitrobenzoic acid isomers.

Property2-Nitrobenzoic Acid (ortho)3-Nitrobenzoic Acid (meta)4-Nitrobenzoic Acid (para)
Molecular Formula C₇H₅NO₄C₇H₅NO₄C₇H₅NO₄
Molar Mass ( g/mol ) 167.12167.12167.12
Melting Point (°C) 147.5[2]139 to 141[3]239[4]
pKa (in water) 2.16[2]3.47[3]3.41
Dipole Moment (D) 4.03[1]4.05[4]

Spectroscopic Comparison

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for distinguishing between the nitrobenzoic acid isomers.

Spectroscopic Data2-Nitrobenzoic Acid (ortho)3-Nitrobenzoic Acid (meta)4-Nitrobenzoic Acid (para)
IR (cm⁻¹)
C=O Stretch~1700~1700~1700
N-O Asymmetric Stretch~1530~1530~1525
¹H NMR (DMSO-d₆, ppm) δ ~13.5 (s, 1H, COOH), 8.1-7.7 (m, 4H, Ar-H)δ ~13.5 (s, 1H, COOH), 8.7-7.8 (m, 4H, Ar-H)δ ~13.6 (s, 1H, COOH), 8.3 (d, 2H, Ar-H), 8.1 (d, 2H, Ar-H)
¹³C NMR (DMSO-d₆, ppm) δ ~166, 148, 134, 132, 130, 129, 124δ ~165, 148, 136, 131, 130, 127, 123δ ~166, 150, 136, 131, 130, 124

Note: Spectroscopic values are approximate and can vary depending on the experimental conditions.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the nitrobenzoic acid isomer with a standardized solution of a strong base, such as sodium hydroxide (NaOH), while monitoring the pH.

Materials:

  • pH meter

  • Burette

  • Magnetic stirrer

  • Beaker

  • Standardized 0.1 M NaOH solution

  • 0.01 M solution of the nitrobenzoic acid isomer

  • Standard pH buffers (pH 4, 7, and 10)

Procedure:

  • Calibrate the pH meter using the standard buffer solutions.

  • Pipette a known volume (e.g., 25 mL) of the 0.01 M nitrobenzoic acid solution into a beaker.

  • Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode in the solution.

  • Titrate the solution with the standardized 0.1 M NaOH solution, adding the titrant in small increments.

  • Record the pH value after each addition of NaOH.

  • Continue the titration past the equivalence point (the point of the most rapid pH change).

  • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

  • Determine the equivalence point volume from the inflection point of the titration curve.

  • The pKa is the pH at the half-equivalence point (i.e., the pH at half the volume of NaOH required to reach the equivalence point).

Visualization of Comparative Study Workflow

The following diagram illustrates the logical workflow for a comparative study of the electronic properties of nitrobenzoic acid isomers.

G cluster_0 Sample Preparation & Characterization cluster_1 Experimental Analysis cluster_2 Computational Analysis cluster_3 Data Analysis & Comparison Ortho 2-Nitrobenzoic Acid pKa pKa Determination (Potentiometric Titration) Ortho->pKa Spectroscopy Spectroscopic Analysis (IR, NMR) Ortho->Spectroscopy Dipole Dipole Moment Measurement Ortho->Dipole DFT DFT Calculations Ortho->DFT Meta 3-Nitrobenzoic Acid Meta->pKa Meta->Spectroscopy Meta->Dipole Meta->DFT Para 4-Nitrobenzoic Acid Para->pKa Para->Spectroscopy Para->Dipole Para->DFT Comparison Comparative Analysis of Electronic Properties pKa->Comparison Spectroscopy->Comparison Dipole->Comparison HOMO_LUMO HOMO-LUMO Gap DFT->HOMO_LUMO ESP Electrostatic Potential Map DFT->ESP HOMO_LUMO->Comparison ESP->Comparison

Caption: Workflow for the comparative study of nitrobenzoic acid isomers.

References

Validation

assessing the performance of different catalysts for 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid synthesis

For Researchers, Scientists, and Drug Development Professionals The synthesis of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid, a key building block in the development of novel pharmaceuticals, is a critical process demanding...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid, a key building block in the development of novel pharmaceuticals, is a critical process demanding efficiency and high yields. The primary route to this compound involves the N-arylation of imidazole with a halogenated 3-nitrobenzoic acid derivative. This guide provides a comparative analysis of the two predominant catalytic systems employed for this transformation: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.

Performance Comparison of Catalytic Systems

ParameterCopper-Catalyzed (Ullmann-type)Palladium-Catalyzed (Buchwald-Hartwig)
Catalyst Precursor CuI, Cu₂O, or other Cu(I) saltsPd₂(dba)₃, Pd(OAc)₂, or other Pd(0) or Pd(II) sources
Typical Ligand 1,10-Phenanthroline derivatives, L-ProlineBiaryl phosphines (e.g., XPhos, SPhos), Josiphos
Catalyst Loading 5-10 mol%1-5 mol%
Base K₂CO₃, Cs₂CO₃, K₃PO₄NaOtBu, K₃PO₄, Cs₂CO₃
Solvent DMSO, DMF, DioxaneToluene, Dioxane, THF
Temperature 100-140 °C80-110 °C
Reaction Time 12-24 hours4-18 hours
Typical Yield Good to ExcellentExcellent
Functional Group Tolerance Moderate to GoodGood to Excellent
Cost Generally lower catalyst costHigher catalyst and ligand cost

Experimental Protocols

Detailed methodologies for the synthesis of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid via copper- and palladium-catalyzed routes are provided below. These protocols are based on established procedures for the N-arylation of imidazoles.

Protocol 1: Copper-Catalyzed Synthesis (Ullmann Condensation)

This protocol describes a typical procedure for the copper-catalyzed N-arylation of imidazole with 4-chloro-3-nitrobenzoic acid.

Materials:

  • 4-Chloro-3-nitrobenzoic acid

  • Imidazole

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Hydrochloric acid (1M)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-chloro-3-nitrobenzoic acid (1.0 mmol), imidazole (1.2 mmol), CuI (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).

  • Add anhydrous DMSO (5 mL) to the flask.

  • Heat the reaction mixture to 120 °C and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of celite and wash the filter cake with additional ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is dissolved in a minimal amount of a suitable solvent and acidified with 1M HCl to precipitate the product.

  • The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid.

Protocol 2: Palladium-Catalyzed Synthesis (Buchwald-Hartwig Amination)

This protocol outlines a general procedure for the palladium-catalyzed N-arylation of imidazole with 4-chloro-3-nitrobenzoic acid.

Materials:

  • 4-Chloro-3-nitrobenzoic acid

  • Imidazole

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (1M)

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd) and XPhos (0.048 mmol, 4.8 mol%) to an oven-dried Schlenk tube.

  • Outside the glovebox, add 4-chloro-3-nitrobenzoic acid (1.0 mmol), imidazole (1.2 mmol), and NaOtBu (1.4 mmol) to the Schlenk tube.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 18 hours.

  • Monitor the reaction progress by TLC.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is dissolved in a minimal amount of a suitable solvent and acidified with 1M HCl to precipitate the product.

  • The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid.

Visualizing the Synthetic Pathways

The following diagrams illustrate the experimental workflows for the copper- and palladium-catalyzed synthesis of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid.

Copper_Catalyzed_Synthesis reagents Combine Reactants: 4-Chloro-3-nitrobenzoic acid Imidazole CuI & 1,10-Phenanthroline K₂CO₃ in DMSO reaction Heat to 120°C (24h) reagents->reaction Inert Atmosphere workup Workup: Cool, Dilute with EtOAc Filter through Celite reaction->workup extraction Extraction: Wash with H₂O & Brine Dry & Concentrate workup->extraction precipitation Precipitation: Dissolve & Acidify (HCl) extraction->precipitation product Isolate Product: 4-(1H-Imidazol-1-YL) -3-nitrobenzoic acid precipitation->product

Caption: Experimental workflow for the Copper-Catalyzed Synthesis.

Palladium_Catalyzed_Synthesis catalyst_prep Catalyst Preparation: Pd₂(dba)₃ & XPhos in Schlenk Tube (Glovebox) reagents Add Reactants: 4-Chloro-3-nitrobenzoic acid Imidazole & NaOtBu in Toluene catalyst_prep->reagents Inert Atmosphere reaction Heat to 100°C (18h) reagents->reaction quench Quench Reaction: Cool & Add aq. NH₄Cl reaction->quench extraction Extraction: Extract with EtOAc Wash with Brine Dry & Concentrate quench->extraction precipitation Precipitation: Dissolve & Acidify (HCl) extraction->precipitation product Isolate Product: 4-(1H-Imidazol-1-YL) -3-nitrobenzoic acid precipitation->product

Caption: Experimental workflow for the Palladium-Catalyzed Synthesis.

Concluding Remarks

Both copper- and palladium-catalyzed methods offer viable pathways for the synthesis of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid. The palladium-catalyzed Buchwald-Hartwig amination generally provides higher yields in shorter reaction times and under milder conditions, albeit at a higher cost for the catalyst and ligands. The copper-catalyzed Ullmann condensation, while typically requiring higher temperatures and longer reaction times, presents a more economical option. The choice of the optimal catalytic system will depend on the specific requirements of the synthesis, including scale, cost considerations, and the need for high functional group tolerance. Further optimization of reaction conditions for either method may lead to improved performance and is a valuable area for continued research.

Comparative

A Comparative Guide to the Applications of Substituted Nitrobenzoic Acids in Research and Development

Substituted nitrobenzoic acids are a class of organic compounds featuring a benzene ring functionalized with both a nitro group (–NO₂) and a carboxyl group (–COOH).[1] The strong electron-withdrawing nature of the nitro...

Author: BenchChem Technical Support Team. Date: December 2025

Substituted nitrobenzoic acids are a class of organic compounds featuring a benzene ring functionalized with both a nitro group (–NO₂) and a carboxyl group (–COOH).[1] The strong electron-withdrawing nature of the nitro group significantly influences the molecule's electronic properties and acidity, making these compounds highly versatile scaffolds in medicinal chemistry and organic synthesis.[1][2] This guide provides a comparative analysis of their applications, supported by quantitative data and detailed experimental protocols, to assist researchers, scientists, and drug development professionals in their work.

Antimicrobial Activity

Substituted nitrobenzoic acids have demonstrated significant efficacy against a range of microbial pathogens. A primary mechanism of action involves the intracellular bioreduction of the nitro group, which generates toxic reactive nitrogen species that can damage microbial DNA and other essential biomolecules.[1] The antibacterial potency is often strongly linked to the presence of the nitro group.[1]

Comparative Data: Antibacterial and Antifungal Activity
Compound/Derivative ClassTarget Organism(s)Activity MeasurementResultReference(s)
Nitro-substituted benzothiazole derivativesPseudomonas aeruginosaEffective Concentration50-100 µg/mL[1]
Methyl 3-methyl-4-nitrobenzoateCandida guilliermondiiMIC39 µM[1]
3,5-dinitrobenzoate estersM. tuberculosisMICVaries (e.g., 16-64 µM for some esters)[3]
4-nitrobenzoic acid derivativesM. tuberculosisMICVaries (e.g., 64-1024 µM for some esters)[3]
Experimental Protocol: Antibacterial Susceptibility Testing (Agar Well Diffusion)

This method provides a qualitative or semi-quantitative assessment of a compound's antibacterial activity.[1]

  • Media and Inoculum Preparation: Mueller-Hinton Agar (MHA) is prepared and sterilized according to the manufacturer's instructions. A bacterial inoculum is prepared by suspending colonies from a fresh culture in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. The surface of the MHA plates is then evenly swabbed with this suspension.[1]

  • Assay Procedure: Wells (e.g., 6 mm in diameter) are aseptically created in the seeded agar plates. Stock solutions of the test compounds are prepared, typically in a solvent like DMSO. A fixed volume (e.g., 100 µL) of each compound dilution is added to the wells. A positive control (a standard antibiotic) and a negative control (solvent alone) are included.[1]

  • Incubation and Data Analysis: The plates are incubated at 37°C for 18-24 hours. The diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) is measured in millimeters. A larger zone diameter indicates greater antibacterial activity.[1]

G Experimental Workflow for Agar Well Diffusion Method cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_agar Prepare & Sterilize Mueller-Hinton Agar prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) seed_plate Swab Inoculum onto Agar Plate bore_wells Bore Wells (6 mm) in Agar seed_plate->bore_wells add_compounds Add Test Compounds, Positive & Negative Controls bore_wells->add_compounds incubate Incubate Plates (37°C, 18-24h) add_compounds->incubate measure Measure Zone of Inhibition (mm) incubate->measure

Workflow for the agar well diffusion method.

Anti-inflammatory Activity

Certain substituted nitrobenzoic acids function as nitric oxide (NO) donor compounds, which underpins their anti-inflammatory potential.[1] These molecules are designed to release NO, a critical signaling molecule involved in inflammation. For example, 4-((nitrooxy) methyl)-3-nitrobenzoic acid has demonstrated significant anti-inflammatory effects in murine models by releasing nitrate. This leads to reduced neutrophil recruitment and a shift in cytokine balance: decreasing pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and increasing the anti-inflammatory cytokine IL-10.[1]

G Anti-inflammatory Signaling of a Nitrooxy Compound compound 4-((nitrooxy)methyl)- 3-nitrobenzoic acid release Metabolic Conversion & Nitrate (NO₃⁻) Release compound->release neutrophil Reduced Neutrophil Recruitment release->neutrophil pro_cyt Decreased Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) release->pro_cyt anti_cyt Increased Anti-inflammatory Cytokine (IL-10) release->anti_cyt effect Anti-inflammatory Effect neutrophil->effect pro_cyt->effect anti_cyt->effect G Competitive Inhibition of Coq2 Enzyme Coq2 Coq2 Enzyme (Active Site) CoQ Coenzyme Q Production Coq2->CoQ Catalyzes Blocked CoQ Production Decreased Coq2->Blocked Inhibited HB 4-Hydroxybenzoic Acid (Natural Substrate) HB->Coq2 Binds NB 4-Nitrobenzoic Acid (Inhibitor) NB->Coq2 Competes & Binds

References

Validation

Benchmarking the Stability of MOFs Derived from 4-(1H-Imidazol-1-YL)-3-nitrobenzoic Acid: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The stability of Metal-Organic Frameworks (MOFs) is a critical parameter that dictates their suitability for various applications, from drug delivery to cat...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of Metal-Organic Frameworks (MOFs) is a critical parameter that dictates their suitability for various applications, from drug delivery to catalysis. This guide provides a comparative analysis of the expected stability of MOFs derived from the novel linker 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid. Due to the limited availability of experimental data for this specific linker, this guide leverages data from structurally analogous MOFs containing either imidazole-carboxylate or nitro-functionalized ligands to provide a predictive benchmark. The insights herein are intended to guide the design and experimental validation of new MOFs based on this promising linker.

Predicting Stability: A Data-Driven Comparison with Analogous MOFs

The stability of a MOF is intrinsically linked to the strength of its metal-ligand coordination bonds and the overall framework topology. By examining MOFs constructed from ligands with similar chemical functionalities—specifically, an imidazole ring for coordination and a nitro group for electronic modulation—we can infer potential stability characteristics.

Thermal Stability

Thermogravimetric analysis (TGA) is a standard technique to evaluate the thermal stability of MOFs, with the decomposition temperature being a key metric. The presence of the imidazole and nitro groups is expected to influence the thermal decomposition profile. Imidazole-based MOFs often exhibit high thermal stability due to the robust coordination of the imidazole nitrogen to the metal center.[1] Conversely, nitro groups, being high-energy functionalities, can sometimes lower the decomposition temperature.[2]

Below is a comparison of the thermal stability of MOFs synthesized from ligands analogous to 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid.

MOF DesignationMetal IonAnalogous LigandDecomposition Temperature (°C)Reference
TIBM-AlAl1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene~500-650
TIBM-CrCr1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene~400-600[3]
TIBM-CuCu1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene~300-500[3]
Energetic MOF (Compound 3)KBis(3-nitro-1H-1,2,4-triazole-5-yl)amine285[2]
Zn-MOF with Nitro LigandZn(E)-4,4'-(ethene-1,2-diyl)bis(3-nitrobenzoic acid)Not specified
HBU-168Ba4,4′,4″-(1H-imidazole-2,4,5-triyl)tribenzoic acidStable in various solvents[1]

Note: The decomposition temperature ranges for TIBM-Al, TIBM-Cr, and TIBM-Cu are for the chelated imidazolium moieties.[3]

Chemical Stability

The chemical stability of MOFs against various solvents, particularly water, is crucial for many applications. This is typically assessed by exposing the MOF to the solvent for a defined period and then analyzing its structural integrity using Powder X-ray Diffraction (PXRD). The presence of a hydrophobic nitro group may enhance stability in aqueous environments, while the basicity of the imidazole group could influence stability in acidic or basic media.

The following table summarizes the reported chemical stability of MOFs with related ligands.

MOF DesignationAnalogous LigandSolvent/ConditionStability AssessmentReference
HBU-1684,4′,4″-(1H-imidazole-2,4,5-triyl)tribenzoic acidEthanolMaintained structural integrity after soaking[1]
[In(L)(μ2-OH)]·0.5H2O5-(1H-imidazol-1-yl)isophthalic acidWater, pH 2-13Exceptional stability[4]
UiO-661,4-benzenedicarboxylateWater, various organic solventsHigh stability[5][6]

Experimental Protocols for Stability Assessment

Accurate and reproducible stability data is paramount for comparing different MOFs. The following are detailed methodologies for the key experiments cited in this guide.

Thermogravimetric Analysis (TGA) for Thermal Stability

Objective: To determine the decomposition temperature and thermal profile of the MOF.

Methodology:

  • Place 5-10 mg of the activated MOF sample into an alumina crucible.[7]

  • Heat the sample from room temperature to 800 °C under a continuous nitrogen atmosphere.[7]

  • Use a heating rate of 5-10 °C/min.[7][8]

  • The TGA curve, plotting weight loss against temperature, is analyzed to identify the onset of decomposition, which is taken as the decomposition temperature.[9]

Powder X-ray Diffraction (PXRD) for Chemical Stability

Objective: To assess the structural integrity of the MOF after exposure to a chemical agent.

Methodology:

  • Obtain a baseline PXRD pattern of the as-synthesized, activated MOF.[10]

  • Immerse a known quantity of the MOF in the solvent of interest (e.g., water, ethanol, acidic/basic solution) for a specified duration (e.g., 24 hours).

  • After immersion, filter the MOF and wash it with a suitable solvent (e.g., the solvent it was immersed in, followed by a more volatile solvent like ethanol).

  • Dry the treated MOF sample thoroughly.

  • Acquire a PXRD pattern of the treated sample.[10]

  • Compare the PXRD pattern of the treated sample with the baseline pattern. A stable MOF will show no significant changes in its diffraction peaks.[10]

Visualizing the Stability Assessment Workflow

A systematic workflow is essential for the comprehensive evaluation of a new MOF's stability. The following diagram, generated using Graphviz, outlines the logical steps from synthesis to a full stability profile.

MOF_Stability_Workflow cluster_synthesis Synthesis & Activation cluster_characterization Initial Characterization cluster_stability Stability Testing cluster_chemical_sub cluster_evaluation Overall Stability Assessment synthesis MOF Synthesis activation Solvent Exchange & Activation synthesis->activation pxrd_initial PXRD activation->pxrd_initial tga_initial TGA activation->tga_initial bet BET (Porosity) activation->bet chemical_stability Chemical Stability (Solvent Exposure) pxrd_initial->chemical_stability Provide Baseline thermal_stability Thermal Stability (TGA) tga_initial->thermal_stability Determine Decomposition Temp. evaluation Comparative Stability Profile thermal_stability->evaluation pxrd_after PXRD Analysis chemical_stability->pxrd_after Assess Structural Integrity bet_after BET Analysis chemical_stability->bet_after Assess Porosity Retention pxrd_after->evaluation bet_after->evaluation

Caption: A general workflow for assessing the stability of a newly synthesized Metal-Organic Framework.

Conclusion

While direct experimental data for MOFs derived from 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid is not yet available, this guide provides a predictive framework based on analogous structures. The combination of an imidazole moiety and a nitro-functionalized benzoic acid suggests the potential for robust MOFs with tunable properties. The imidazole group is anticipated to contribute to high thermal and chemical stability, while the nitro group may influence electronic properties and hydrophobicity. The experimental protocols and the stability assessment workflow provided here offer a comprehensive approach for the systematic evaluation of these promising new materials. Future experimental work is crucial to validate these predictions and fully elucidate the potential of this novel linker in the design of stable and functional MOFs.

References

Comparative

A Comparative Guide to the Synthesis of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid: Evaluating Cost-Effectiveness

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of two primary synthetic routes to 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid, a key intermediate in pharmaceutical...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes to 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid, a key intermediate in pharmaceutical synthesis. The evaluation focuses on the cost-effectiveness of each route, supported by available experimental data for key reaction steps. The two routes explored begin from readily available starting materials: p-chlorobenzoic acid (Route 1) and p-fluorobenzoic acid (Route 2).

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative data for the two synthetic routes. Please note that while data for the initial nitration step is well-documented, specific yields for the subsequent nucleophilic aromatic substitution with imidazole are based on typical expectations for such reactions, as precise experimental data was not available in the public domain.

ParameterRoute 1: Chloro-PathwayRoute 2: Fluoro-Pathway
Starting Material p-Chlorobenzoic acidp-Fluorobenzoic acid
Starting Material Cost ~$3.80 / 100g~$18.50 / 100g
Step 1: Nitration Yield ~98%~90%
Intermediate 4-Chloro-3-nitrobenzoic acid4-Fluoro-3-nitrobenzoic acid
Step 2: Imidazole Reaction Nucleophilic Aromatic SubstitutionNucleophilic Aromatic Substitution
Step 2: Estimated Yield Moderate to GoodGood to Excellent
Overall Estimated Yield ModerateGood
Reagent Cost (Imidazole) ~$22 / 100g~$22 / 100g
Overall Cost-Effectiveness Potentially more cost-effective due to lower starting material cost, but may be offset by a lower yield in the second step.Higher starting material cost, but potentially more efficient overall due to expected higher yield in the nucleophilic substitution step.

Experimental Protocols

Route 1: Synthesis of 4-Chloro-3-nitrobenzoic acid

This procedure details the nitration of p-chlorobenzoic acid.

Materials:

  • p-Chlorobenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

Procedure:

  • To a suitable reaction vessel, add 400 g of p-chlorobenzoic acid to 680 ml of concentrated sulfuric acid.

  • Cool the mixture to 0°C with constant stirring.

  • Slowly add a mixture of 216 ml of concentrated nitric acid and 216 ml of concentrated sulfuric acid, maintaining the reaction temperature between 10°C and 25°C.

  • After the addition is complete, raise the temperature to 37°C and stir for 10-14 hours.

  • Pour the reaction mixture over crushed ice to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 4-chloro-3-nitrobenzoic acid. The reported yield for this step is approximately 98.7%.[1]

Route 2: Synthesis of 4-Fluoro-3-nitrobenzoic acid

This procedure outlines the nitration of p-fluorobenzoic acid.

Materials:

  • p-Fluorobenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Potassium Nitrate (KNO₃)

  • Ice

  • Toluene

Procedure:

  • Dissolve 50.0 g of 4-fluorobenzoic acid in 180 ml of concentrated sulfuric acid in a flask cooled in an ice bath.

  • Add 39.7 g of potassium nitrate in portions while maintaining the low temperature.

  • Stir the reaction mixture overnight at room temperature.

  • Pour the mixture slowly over 800 g of crushed ice with continuous stirring.

  • Allow the mixture to stand overnight, then filter the solid product.

  • Wash the solid thoroughly with water and dry by azeotropic distillation with toluene to yield 4-fluoro-3-nitrobenzoic acid. The reported yield for this step is approximately 90%.

Step 2: Nucleophilic Aromatic Substitution with Imidazole (General Procedure)

A general procedure for the reaction of a 4-halo-3-nitrobenzoic acid with an amine is provided below. Specific optimization of reaction conditions (temperature, solvent, base, and reaction time) would be necessary for both the 4-chloro and 4-fluoro intermediates to maximize the yield of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid. The fluoride is generally a better leaving group than chloride in nucleophilic aromatic substitution, suggesting that the reaction with 4-fluoro-3-nitrobenzoic acid may proceed under milder conditions and potentially with a higher yield.

Materials:

  • 4-Halo-3-nitrobenzoic acid (chloro or fluoro intermediate)

  • Imidazole

  • A suitable base (e.g., K₂CO₃, NaH)

  • A polar aprotic solvent (e.g., DMF, DMSO)

Procedure:

  • In a reaction flask, dissolve the 4-halo-3-nitrobenzoic acid and imidazole in the chosen solvent.

  • Add the base to the mixture.

  • Heat the reaction mixture to an appropriate temperature (e.g., 80-150°C) and monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC).

  • Upon completion, cool the reaction mixture and pour it into water.

  • Acidify the mixture to precipitate the product.

  • Filter the solid, wash with water, and purify by recrystallization or column chromatography.

Mandatory Visualization

G cluster_0 Route 1: Chloro-Pathway cluster_1 Route 2: Fluoro-Pathway A1 p-Chlorobenzoic Acid B1 Nitration (H₂SO₄, HNO₃) Yield: ~98% A1->B1 C1 4-Chloro-3-nitrobenzoic acid B1->C1 D1 Nucleophilic Aromatic Substitution (Imidazole, Base) C1->D1 E1 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid D1->E1 A2 p-Fluorobenzoic Acid B2 Nitration (H₂SO₄, KNO₃) Yield: ~90% A2->B2 C2 4-Fluoro-3-nitrobenzoic acid B2->C2 D2 Nucleophilic Aromatic Substitution (Imidazole, Base) C2->D2 E2 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid D2->E2

Caption: Synthetic Routes to 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid.

Conclusion

Based on the available data, both synthetic routes present viable options for the preparation of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid.

  • Route 1 (Chloro-Pathway) offers a significant cost advantage due to the much lower price of p-chlorobenzoic acid. However, the success of this route is highly dependent on the yield of the nucleophilic aromatic substitution step, which may be lower compared to the fluoro analogue.

  • Route 2 (Fluoro-Pathway) , while starting from a more expensive material, is likely to be more efficient in the second step due to the higher reactivity of the fluoride as a leaving group in nucleophilic aromatic substitution. This could lead to a higher overall yield and potentially simpler purification, which could offset the initial higher cost of the starting material.

To make a definitive decision on the most cost-effective route, it is imperative for researchers to perform optimization studies for the nucleophilic aromatic substitution step for both the 4-chloro and 4-fluoro-3-nitrobenzoic acid intermediates to determine the actual yields and purification requirements under their specific laboratory or manufacturing conditions. This experimental data will be crucial for a comprehensive cost analysis that includes not only raw material costs but also factors such as reaction time, energy consumption, and waste disposal.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid: A Guide for Laboratory Professionals

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals Immediate Safety and Handling for Disposal Before commencing any disposal procedures, it is imperative to work in...

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

Immediate Safety and Handling for Disposal

Before commencing any disposal procedures, it is imperative to work in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[2][3] Adherence to the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.

Table 1: Personal Protective Equipment (PPE) for Disposal

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[3]Protects eyes from dust and potential splashes of the compound or its solutions.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Gloves should be inspected for integrity before use.[3]Prevents skin contact with the chemical, which could cause irritation. Contaminated gloves must be disposed of as hazardous waste.
Body Protection A lab coat or a chemical-resistant apron.[3]Protects personal clothing from contamination due to accidental spills.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of generating dust in a poorly ventilated area.Prevents inhalation of the compound, which may cause respiratory irritation.

Step-by-Step Disposal Protocol

1. Waste Classification and Segregation:

  • Classify 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid waste as "Hazardous Chemical Waste."

  • This waste must be segregated from other waste streams, such as non-hazardous trash, sharps, and biological waste. Do not mix it with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1]

2. Waste Collection and Containerization:

  • Collect waste in a designated, leak-proof, and chemically compatible container.[1][2] The container should have a secure, sealable lid.[2]

  • For solid waste, use a clearly labeled, sealable bag or container.[2] For solutions, use a compatible liquid waste container.

3. Labeling of Hazardous Waste:

  • The waste container must be clearly labeled with the words "Hazardous Waste."[1]

  • The label must include the full chemical name: "4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid."[1]

  • Indicate the primary hazards associated with the compound, such as "Toxic" or "Irritant."

4. Storage of Waste:

  • Store the sealed waste container in a designated, secure, cool, dry, and well-ventilated area.[2][4]

  • The storage area should be away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[2][4]

5. Final Disposal:

  • The disposal of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid must be handled by a licensed hazardous waste disposal company.

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container.[2]

  • Ensure all necessary documentation, such as a hazardous waste manifest, is completed accurately.

Spill Management

In the event of a spill, the following procedures should be followed:

  • Small Spills: If a small amount of the compound is spilled, and it is safe to do so, clean it up using appropriate tools to avoid generating dust.[2] The spilled material and any contaminated cleaning supplies (e.g., absorbent pads, wipes) must be placed in a designated hazardous waste container.[2][3] The spill area should then be decontaminated.

  • Large Spills: For a large spill, evacuate the area immediately and notify your institution's EHS department or emergency response team.[2]

Disposal Workflow Diagram

G start Begin Disposal Process for 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify as Hazardous Chemical Waste ppe->classify container Select Designated and Compatible Waste Container classify->container label Label Container: 'Hazardous Waste' & Full Chemical Name container->label transfer Transfer Waste into Container label->transfer seal Securely Seal Container transfer->seal store Store in a Designated, Secure, and Ventilated Area seal->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs end Professional Disposal by Licensed Contractor contact_ehs->end

Caption: Disposal workflow for 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid.

References

Handling

Comprehensive Safety and Handling Guide for 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

This document provides essential safety and logistical information for handling 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid in a laboratory setting. Researchers, scientists, and drug development professionals should review this guide thoroughly before working with this compound.

Personal Protective Equipment (PPE)

When handling 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.

Body PartRequired PPESpecifications
Eyes/FaceSafety Goggles with Side Protection and/or Face ShieldMust be compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]
SkinChemical-resistant GlovesNitrile rubber (NBR) gloves are recommended.[3] Gloves must be inspected prior to use.[4][5]
BodyLaboratory CoatA chemically compatible lab coat that extends to the wrists and is fully buttoned is required.[5]
RespiratoryRespirator (if necessary)Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if dust is generated.[1][2]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for the safe handling of this compound.

  • Preparation :

    • Ensure that an eyewash station and safety shower are readily accessible and in good working order.[1][2]

    • Work within a designated chemical fume hood with sufficient ventilation.[1]

    • Gather all necessary PPE and inspect it for any damage before use.

  • Handling the Compound :

    • Avoid the formation of dust and aerosols.[3][6][7]

    • Minimize dust generation and accumulation.[2]

    • Use appropriate tools to handle the solid material, avoiding direct contact.

    • If weighing the compound, do so in a ventilated enclosure.

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin with soap and water after handling, before breaks, and at the end of the workday.[4][6][7]

    • Decontaminate all work surfaces and equipment after use.

    • Remove and properly dispose of contaminated PPE.

Disposal Plan

Proper disposal of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Compound :

    • Dispose of surplus and non-recyclable solutions by offering them to a licensed disposal company.[6][7]

    • The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[6]

  • Contaminated Packaging :

    • Dispose of contaminated packaging in the same manner as the unused product.[6][7]

    • Do not empty into drains.[6][7][8]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is necessary.

  • Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[1] Seek immediate medical attention.[1]

  • Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing.[1][9] Seek medical attention if irritation persists.

  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen.[1][9] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[10] Seek immediate medical attention.

  • Spills : Evacuate the area. Use personal protective equipment.[1] Avoid dust formation.[1][6][7] Sweep or vacuum up the material and place it into a suitable, closed container for disposal.[2][6][9]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase Check Emergency Equipment Check Emergency Equipment Don PPE Don PPE Check Emergency Equipment->Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Retrieve Compound Retrieve Compound Prepare Fume Hood->Retrieve Compound Weighing Weighing Retrieve Compound->Weighing Experimental Use Experimental Use Weighing->Experimental Use Decontaminate Surfaces Decontaminate Surfaces Experimental Use->Decontaminate Surfaces Dispose of Waste Dispose of Waste Decontaminate Surfaces->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Workflow for handling 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid.

References

© Copyright 2026 BenchChem. All Rights Reserved.